5-(Aminomethyl)-2-thiouridine
描述
Structure
3D Structure
属性
IUPAC Name |
5-(aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEDKMLIGFMQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of 5-Aminomethyl-2-Thiouridine (nm5s2U) in Escherichia coli: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U), a crucial intermediate in the formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) at the wobble position of specific tRNAs in Escherichia coli. The formation of these modified nucleosides is critical for the accuracy and efficiency of protein synthesis. This document details the enzymatic players, their kinetics, and the sequence of reactions leading to the synthesis of nm5s2U. Furthermore, it offers comprehensive experimental protocols for the study of this pathway, from tRNA isolation to the quantitative analysis of its modifications. Visual diagrams of the biochemical pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are essential for their proper structure and function. In E. coli, the uridine (B1682114) at the wobble position (U34) of tRNAs specific for glutamate, lysine, arginine, and glutamine undergoes a series of modifications to enhance codon recognition and maintain translational fidelity. One such modification pathway leads to the formation of 5-methylaminomethyl-2-thiouridine (mnm5s2U). An integral intermediate in this pathway is 5-aminomethyl-2-thiouridine (nm5s2U). The biosynthesis of nm5s2U involves a coordinated series of enzymatic reactions that modify both the C2 and C5 positions of the uridine base. This guide will dissect this intricate biosynthetic process.
The Biosynthetic Pathway of nm5s2U
The synthesis of nm5s2U in E. coli is not a direct process but rather a part of the larger pathway leading to mnm5s2U. The formation of nm5s2U can be understood as the convergence of two independent modification events: the thiolation at the C2 position and the addition of a side chain at the C5 position.
C2 Thiolation: The Role of MnmA
The introduction of a sulfur atom at the C2 position of U34 is catalyzed by the tRNA-specific 2-thiouridylase, MnmA.[1] This reaction is the first step in the formation of the 2-thiouridine (B16713) moiety. The sulfur is provided by L-cysteine through a sulfur-relay system involving the cysteine desulfurase IscS.[2][3] The MnmA-catalyzed reaction requires ATP for the adenylation of the C2 position of uridine, which facilitates the subsequent nucleophilic attack by a persulfide intermediate.[1]
C5 Modification: The MnmEG Complex and the MnmC Enzyme
The modification at the C5 position is a multi-step process initiated by the MnmE and MnmG proteins, which form a functional MnmEG heterotetrameric complex.[4][5]
-
Formation of cmnm5U or nm5U: The MnmEG complex catalyzes the addition of either a carboxymethylaminomethyl (cmnm) group or an aminomethyl (nm) group to the C5 position of the wobble uridine.[6] The cmnm group is derived from glycine, while the nm group is derived from ammonium.[6] These reactions are dependent on GTP and a methylene (B1212753) donor, likely methylenetetrahydrofolate (CH2THF).[5][7][8]
-
Conversion to nm5U: The bifunctional enzyme MnmC possesses two distinct domains. The C-terminal oxidoreductase domain, MnmC(o), catalyzes the FAD-dependent conversion of 5-carboxymethylaminomethyl(-2-thio)uridine (cmnm5(s2)U) to 5-aminomethyl(-2-thio)uridine (nm5(s2)U).[6][9]
The convergence of the MnmA-catalyzed thiolation and the MnmEG/MnmC(o)-catalyzed C5 modification results in the formation of nm5s2U. It is important to note that these two modification pathways (C2 and C5) are independent and can occur in any order.[9]
The final step to produce mnm5s2U involves the N-terminal methyltransferase domain of MnmC, MnmC(m), which methylates nm5s2U using S-adenosyl-L-methionine (SAM) as the methyl donor.[9]
Quantitative Data
The enzymatic reactions in the nm5s2U biosynthetic pathway have been characterized kinetically, particularly the final steps catalyzed by the MnmC enzyme.
Table 1: Steady-State Kinetic Parameters for the MnmC-Catalyzed Reactions
| Reaction | Substrate | Enzyme Domain | Km (nM) | kcat (s-1) | Reference |
| cmnm5s2U → nm5s2U | cmnm5s2U-tRNAGlu | MnmC(o) | 600 | 0.34 | [10] |
| nm5s2U → mnm5s2U | nm5s2U-tRNAGlu | MnmC(m) | 70 | 0.31 | [10] |
Data obtained from HPLC-based assays using selectively under-modified tRNA substrates.[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the nm5s2U biosynthetic pathway in E. coli.
Isolation of Bulk tRNA from E. coli
This protocol is adapted from established methods for total tRNA purification.[4][11]
Materials:
-
E. coli cell pellet
-
Lysis buffer (1.0 mM Tris-HCl, 10 mM MgCl2, pH 7.2)
-
Phenol (B47542), saturated with lysis buffer
-
Ethanol (B145695) (100% and 70%)
-
Sodium acetate (B1210297) (3 M, pH 5.2)
Procedure:
-
Resuspend the E. coli cell pellet in 1.5 volumes of lysis buffer.
-
Add an equal volume of buffer-saturated phenol.
-
Mix vigorously for 1 hour at 4°C.
-
Separate the phases by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous phase.
-
Precipitate the nucleic acids by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Pellet the nucleic acids by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Wash the pellet with cold 70% ethanol.
-
Air dry the pellet and resuspend in nuclease-free water.
Purification of MnmE, MnmG, and MnmC Proteins
The purification of MnmE, MnmG, and MnmC is typically performed using affinity chromatography after overexpression in E. coli.[4]
General Procedure:
-
Clone the genes for MnmE, MnmG, and MnmC into appropriate expression vectors, often with an affinity tag (e.g., His-tag).
-
Transform the expression plasmids into a suitable E. coli expression strain.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest the cells and lyse them by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the target protein using a suitable elution buffer (e.g., imidazole (B134444) for His-tagged proteins).
-
Assess the purity of the protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
In Vitro Reconstitution of the MnmEG Reaction
This protocol allows for the in vitro synthesis of cmnm5U or nm5U on a tRNA substrate.[7][8]
Reaction Mixture:
-
100 mM Tris-HCl, pH 8.0
-
100 mM Ammonium acetate (for nm5U synthesis) or 2 mM Glycine (for cmnm5U synthesis)
-
5 mM MgCl2
-
5% Glycerol
-
5 mM DTT
-
0.5 mM FAD
-
2 mM GTP
-
1 mM Methylene-THF
-
10 µg Bovine Serum Albumin (BSA)
-
0.1-2 µM tRNA substrate (e.g., undermodified tRNA from a ΔmnmE strain)
-
0.1 µM purified MnmE•MnmG complex
Procedure:
-
Combine all reaction components except the MnmE•MnmG complex in a microfuge tube.
-
Initiate the reaction by adding the MnmE•MnmG complex.
-
Incubate at 37°C for the desired time (e.g., 2 minutes for initial rate measurements).
-
Stop the reaction by adding 0.3 M sodium acetate, pH 5.2, followed by phenol extraction and ethanol precipitation to recover the tRNA.
HPLC Analysis of Modified Nucleosides
This protocol is for the digestion of tRNA to nucleosides and their subsequent analysis by reverse-phase HPLC.[4][12]
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Digest the tRNA sample with nuclease P1 to generate 5'-mononucleotides.
-
Dephosphorylate the mononucleotides to nucleosides using bacterial alkaline phosphatase.
-
Filter the sample to remove enzymes.
-
Inject the nucleoside mixture onto a reverse-phase HPLC column.
-
Elute the nucleosides using a suitable gradient of aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Monitor the elution profile at appropriate wavelengths (e.g., 254 nm for non-thiolated nucleosides and 314 nm for thiolated nucleosides).[4]
-
Identify and quantify the nucleosides by comparing their retention times and UV spectra to known standards. For definitive identification, couple the HPLC to a mass spectrometer.[12]
Visualizations
Biosynthetic Pathway of nm5s2U
Caption: Biosynthesis of nm5s2U in E. coli.
Experimental Workflow for tRNA Modification Analysis
Caption: Workflow for analyzing tRNA modifications.
Conclusion
The biosynthesis of nm5s2U in E. coli is a complex and tightly regulated process that is crucial for translational fidelity. This technical guide has outlined the key enzymatic steps, provided available quantitative data, and detailed the necessary experimental protocols for its investigation. A thorough understanding of this pathway not only provides insights into the fundamental biology of tRNA modification but also presents potential targets for the development of novel antimicrobial agents. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug discovery.
References
- 1. uniprot.org [uniprot.org]
- 2. MnmA and IscS are required for in vitro 2-thiouridine biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Role of MnmC in the Final Steps of 5-Aminomethyl-2-Thiouridine Biosynthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring accurate and efficient protein synthesis. One such modification, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), located at the wobble position (U34) of specific tRNAs, plays a crucial role in the precise decoding of codons. In Gram-negative bacteria, the bifunctional enzyme MnmC is the key catalyst for the final two enzymatic steps in the biosynthesis of mnm⁵s²U. This technical guide provides an in-depth analysis of the structure and function of MnmC, detailing its dual catalytic activities, the overall biosynthetic pathway, and the experimental methodologies used to characterize this essential enzyme.
Introduction
Post-transcriptional modifications of tRNA, particularly at the anticodon loop, are essential for maintaining translational fidelity. The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) is found at the wobble position (U34) of tRNAs specific for amino acids such as glutamate (B1630785) and lysine (B10760008) in organisms like Escherichia coli.[1] This modification is crucial for the accurate recognition of codons ending in A or G.[2][3] The biosynthesis of mnm⁵s²U is a multi-step process involving several enzymes. The final two steps of this pathway are uniquely catalyzed by a single bifunctional protein, MnmC.[1][4][5]
MnmC is a fascinating enzyme that houses two distinct catalytic domains within a single polypeptide chain, enabling it to perform two sequential reactions. This guide will explore the structural and functional characteristics of MnmC, its role in the broader biosynthetic pathway of mnm⁵s²U, and provide detailed experimental protocols for its study.
The Structure and Function of MnmC
MnmC is a bifunctional enzyme with a molecular weight of approximately 74 kDa in E. coli.[1] Its structure is characterized by two distinct globular domains, each responsible for one of the two final catalytic steps in mnm⁵s²U synthesis.[2][6]
-
The C-Terminal Domain (MnmC1 or MnmC(o)) : This domain functions as a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase.[2][7][8] It catalyzes the demodification of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U).[1][9] This reaction is independent of exogenous cofactors in vitro, suggesting FAD is tightly bound.[1][8]
-
The N-Terminal Domain (MnmC2 or MnmC(m)) : This domain possesses S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity.[4] It catalyzes the final step of the pathway, the methylation of the aminomethyl group of nm⁵s²U to form the mature mnm⁵s²U.[7][9]
The crystal structure of E. coli MnmC reveals that the two active sites are located on opposite faces of the protein, suggesting that the two domains may function in a relatively independent manner.[2][3][6]
The Biosynthetic Pathway of 5-Methylaminomethyl-2-Thiouridine
The synthesis of mnm⁵s²U is a complex pathway that begins with the modification of a uridine (B1682114) residue at position 34 of the tRNA. The enzymes MnmE and MnmG are responsible for the initial conversion of 2-thiouridine (B16713) (s²U) to 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U).[1][10] MnmC then takes over to complete the synthesis.
The overall workflow can be summarized as follows:
-
Thiolation : The uridine at position 34 is first converted to 2-thiouridine (s²U) by the enzyme MnmA (also known as TrmU).
-
Carboxymethylaminomethylation : The MnmE/MnmG complex then modifies s²U to cmnm⁵s²U.[1]
-
Demodification by MnmC (Oxidoreductase Activity) : The MnmC1 domain catalyzes the FAD-dependent removal of the carboxymethyl group from cmnm⁵s²U to yield nm⁵s²U.[1][9]
-
Methylation by MnmC (Methyltransferase Activity) : The MnmC2 domain utilizes SAM as a methyl donor to convert nm⁵s²U to the final product, mnm⁵s²U.[7][9]
Quantitative Data on MnmC Catalysis
The enzymatic activities of MnmC have been quantitatively assessed, providing insights into the efficiency of the two-step reaction. The following table summarizes the steady-state kinetic parameters for both the FAD-dependent oxidoreductase and SAM-dependent methyltransferase activities of E. coli MnmC with tRNAGlu as a substrate.[6]
| Catalytic Step | Enzyme Domain | Substrate | Km (nM) | kcat (s-1) |
| Demodification | MnmC1 (Oxidoreductase) | cmnm⁵s²U-tRNAGlu | 600 | 0.34 |
| Methylation | MnmC2 (Methyltransferase) | nm⁵s²U-tRNAGlu | 70 | 0.31 |
Table 1: Steady-state kinetic parameters for the two catalytic activities of MnmC.[6]
The kinetic data indicate that the second reaction (methylation) occurs more rapidly at lower substrate concentrations than the first reaction (demodification), suggesting a mechanism to prevent the accumulation of the intermediate nm⁵s²U-tRNA.[6]
Experimental Protocols
The characterization of MnmC's enzymatic activities requires specific experimental setups. Below are detailed methodologies for the key experiments.
Preparation of Undermodified tRNA Substrates
Objective: To produce tRNA substrates lacking the final mnm⁵s²U modification for use in in vitro MnmC activity assays.
Protocol:
-
Overexpression of tRNA: Overexpress the target tRNA (e.g., tRNAGlu) in an E. coli strain deficient in the mnmC gene.[6]
-
tRNA Isolation: Isolate total tRNA from the mnmC knockout strain using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.
-
Purification of cmnm⁵s²U-containing tRNA:
-
Preparation of nm⁵s²U-containing tRNA:
-
Incubate the purified cmnm⁵s²U-containing tRNA with purified MnmC enzyme in the absence of the methyl donor SAM.[6]
-
This allows the FAD-dependent oxidoreductase activity to proceed, converting cmnm⁵s²U to nm⁵s²U, without the subsequent methylation step.
-
Re-purify the resulting nm⁵s²U-containing tRNA using HPLC.[6]
-
MnmC Enzyme Activity Assays
Objective: To measure the FAD-dependent oxidoreductase and SAM-dependent methyltransferase activities of MnmC.
A. FAD-Dependent Oxidoreductase Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
cmnm⁵s²U-containing tRNA (0.13–2.0 µM)
-
Purified MnmC (e.g., 1.7 nM)
-
Buffer (e.g., 60 mM Tris-HCl, pH 8.0, 20 mM NH₄Cl, 2.5 mM KCl, 0.65 mM MgCl₂)
-
β-mercaptoethanol (0.15 mM)
-
Bovine Serum Albumin (BSA; 5 µg/ml)[6]
-
-
Incubation: Pre-incubate the reaction mixture without the enzyme at 37°C for 3 minutes. Initiate the reaction by adding MnmC.[6]
-
Time-course Analysis: At various time points, withdraw aliquots of the reaction and stop the reaction (e.g., by dilution in a low-salt buffer).[2]
-
Analysis: Analyze the conversion of cmnm⁵s²U-tRNA to nm⁵s²U-tRNA by anion-exchange HPLC.[6]
B. SAM-Dependent Methyltransferase Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
nm⁵s²U-containing tRNA (25–400 nM)
-
Purified MnmC (e.g., 42 pM)
-
S-adenosyl-L-methionine (SAM; e.g., 500 µM)
-
Buffer and other components as in the oxidoreductase assay.[2]
-
-
Incubation and Analysis: Follow the same incubation and time-course analysis procedure as for the oxidoreductase assay.[2]
-
Analysis: Monitor the conversion of nm⁵s²U-tRNA to mnm⁵s²U-tRNA by anion-exchange HPLC.[2]
Conclusion
MnmC is a remarkable example of enzymatic efficiency, combining two distinct catalytic activities within a single protein to perform the final steps in the biosynthesis of the crucial tRNA modification mnm⁵s²U. Its bifunctional nature and the kinetic tuning of its two domains highlight the intricate molecular mechanisms that have evolved to ensure the fidelity of protein synthesis. The detailed understanding of MnmC's structure, function, and the broader biosynthetic pathway provides a valuable foundation for further research into tRNA modification and its role in cellular processes. The experimental protocols outlined in this guide offer a practical framework for scientists seeking to investigate this and other tRNA modifying enzymes, with potential applications in the development of novel antimicrobial agents targeting essential bacterial pathways.
References
- 1. Mitochondrial Enzyme Activities Protocol [protocols.io]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a bifunctional enzyme MnmC involved in the biosynthesis of a hypermodified uridine in the wobble position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic fragment screening-based study of a novel FAD-dependent oxidoreductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the MnmM Enzyme in Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The modification of transfer RNA (tRNA) is a critical process for cellular viability, ensuring translational efficiency and accuracy. In bacteria, a complex network of enzymes carries out these post-transcriptional modifications. This guide focuses on the MnmM (also known as GidA in some organisms) enzyme in Gram-positive bacteria, a key player in the modification of the wobble uridine (B1682114) (U34) in specific tRNAs. Deficiencies in this pathway are linked to reduced virulence, growth defects, and altered stress responses, making MnmM and its associated pathway components attractive targets for novel antimicrobial drug development. This document synthesizes the current understanding of MnmM's function, provides detailed experimental protocols for its study, and presents quantitative data and visual pathways to facilitate further research and therapeutic exploration.
Core Function of MnmM and the Mnm Pathway
The primary function of the MnmM enzyme is as a methyltransferase in the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and related modifications at the wobble position (U34) of tRNAs, particularly those decoding codons ending in A or G.[1][2] This modification is crucial for stabilizing codon-anticodon interactions and preventing frameshifting during protein synthesis.[3]
In Gram-positive bacteria like Bacillus subtilis and Streptococcus species, the pathway for mnm⁵U synthesis shows key differences from the well-studied Gram-negative model, Escherichia coli. While E. coli utilizes the MnmE-MnmG (GidA) complex to form intermediate modifications and a bifunctional MnmC enzyme for the final steps, many Gram-positive bacteria lack an MnmC homolog.[4][5] Instead, recent research has identified a novel two-enzyme system, MnmL and MnmM, responsible for the final methylation step.[6][7][8]
-
MnmL , a radical SAM enzyme, is involved in the synthesis of mnm⁵s²U.[7]
-
MnmM acts as a methylase, catalyzing the conversion of the intermediate nm⁵s²U to the final mnm⁵s²U modification.[6][8]
This MnmLM pathway is widespread and essential in phyla such as Bacilli.[7][8] The absence of these modifications leads to pleiotropic effects, including defects in growth, stress response, and significantly reduced virulence in pathogenic species like Streptococcus pyogenes and Streptococcus suis.[9][10]
Visualizing the MnmLM tRNA Modification Pathway
The following diagram illustrates the alternative pathway for mnm⁵s²U synthesis in Gram-positive bacteria involving the MnmL and MnmM enzymes.
References
- 1. tRNA modification enzymes GidA and MnmE: potential role in virulence of bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tRNA Modification Enzymes GidA and MnmE: Potential Role in Virulence of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacillus subtilis exhibits MnmC-like tRNA modification activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacillus subtilis exhibits MnmC-like tRNA modification activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Proteomic and Metabolomic Analyses Provide Insights into the Mechanism on Arginine Metabolism Regulated by tRNA Modification Enzymes GidA and MnmE of Streptococcus suis [frontiersin.org]
- 10. tRNA Modification by GidA/MnmE Is Necessary for Streptococcus pyogenes Virulence: a New Strategy To Make Live Attenuated Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-(aminomethyl)-2-thiouridine in Codon Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are essential for accurate and efficient protein synthesis. Among these, the modification of the wobble uridine (B1682114) (U34) in the anticodon loop is critical for precise codon recognition. This technical guide provides an in-depth exploration of 5-(aminomethyl)-2-thiouridine (nm5s2U) and its derivatives, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) in prokaryotes and 5-taurinomethyl-2-thiouridine (τm5s2U) in mitochondria. We will delve into the intricate biosynthetic pathways of these modifications, their fundamental role in deciphering the genetic code, and the profound implications of their absence in human health and disease. This guide offers detailed experimental protocols for the analysis of these modifications and presents quantitative data to underscore their significance, providing a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and translational medicine.
Introduction
The fidelity of protein synthesis hinges on the precise interaction between the messenger RNA (mRNA) codon and the tRNA anticodon. Post-transcriptional modifications of tRNA molecules, particularly at the wobble position (nucleotide 34) of the anticodon, play a crucial role in modulating this interaction. The modified nucleoside this compound (nm5s2U) and its further modified derivatives are found at the wobble position of tRNAs that recognize codons with A or G in the third position. These modifications are critical for maintaining the reading frame and ensuring the efficiency and accuracy of translation.[1][2]
Deficiencies in the biosynthesis of these modifications have been linked to a range of human diseases, particularly mitochondrial disorders characterized by impaired energy production.[3][4] Understanding the biosynthesis and function of nm5s2U is therefore of paramount importance for elucidating the mechanisms of translational control and for the development of novel therapeutic strategies.
Biosynthesis of this compound and its Derivatives
The biosynthesis of nm5s2U and its derivatives involves a series of enzymatic steps that differ between prokaryotes and eukaryotes (specifically in mitochondria).
Prokaryotic Biosynthesis of mnm⁵s²U
In bacteria such as Escherichia coli, the wobble uridine of specific tRNAs is converted to 5-methylaminomethyl-2-thiouridine (mnm⁵s²U). This process is catalyzed by a set of highly conserved enzymes.
The initial step involves the formation of a 2-thiouridine (B16713) (s²U) base, a reaction that requires the cysteine desulfurase IscS and the tRNA thiouridylase MnmA.[5] Subsequently, the MnmE (GidA) and MnmG (MnmE) proteins form a complex that catalyzes the addition of a carboxymethylaminomethyl group to the C5 position of the uracil (B121893) ring, forming cmnm⁵s²U.[5] The bifunctional enzyme MnmC then carries out the final two steps. Its C-terminal oxidase domain (MnmC1) converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U), and its N-terminal methyltransferase domain (MnmC2) methylates nm⁵s²U to produce the final product, mnm⁵s²U.[5]
In some Gram-positive bacteria that lack an MnmC homolog, the enzymes YurR and MnmM (formerly YtqB) perform the analogous functions of MnmC1 and MnmC2, respectively.[5]
Figure 1: Prokaryotic biosynthesis pathway of mnm⁵s²U.
Mitochondrial Biosynthesis of τm⁵s²U
In mammalian mitochondria, a similar modification pathway leads to the formation of 5-taurinomethyl-2-thiouridine (τm⁵s²U) at the wobble position of tRNAs for Lys, Glu, Gln, Leu(UUR), and Trp.[6][7] This pathway is crucial for mitochondrial protein synthesis.
The key enzymes in this pathway are GTPBP3 (GTP binding protein 3) and MTO1 (mitochondrial tRNA translation optimization 1), which are homologs of the bacterial MnmE and MnmG, respectively.[6][7] The GTPBP3-MTO1 complex catalyzes the addition of a taurinomethyl group to the C5 position of the 2-thiouridine.[7][8] The sulfur for the initial thiolation is provided by the action of TRMU (also known as MTU1), the homolog of the bacterial MnmA.[6]
Mutations in GTPBP3 and MTO1 genes are associated with severe mitochondrial diseases, highlighting the critical role of this modification pathway in human health.[1][9][10][11]
Figure 2: Mitochondrial biosynthesis pathway of τm⁵s²U.
Role in Codon Recognition
The modification of U34 to nm5s2U and its derivatives is crucial for the accurate and efficient recognition of codons ending in A or G in two-codon boxes. The unmodified uridine at the wobble position has a preference for pairing with adenosine. The 2-thio group and the C5-aminomethyl modification work in concert to restrict the conformational flexibility of the anticodon loop and to promote a C3'-endo sugar pucker.[12] This conformation favors Watson-Crick-like pairing with G in addition to A, while preventing misreading of codons ending in U or C.[12]
The absence of these modifications leads to inefficient translation of cognate codons and can cause ribosomal stalling and frameshifting, ultimately resulting in the production of non-functional or truncated proteins.[13]
Figure 3: Role of nm⁵s²U modification in codon recognition.
Quantitative Analysis of Codon Recognition and Translation
The impact of wobble uridine modifications on translation can be quantified using various experimental approaches. Ribosome profiling, for instance, provides a genome-wide snapshot of ribosome occupancy on mRNAs, allowing for the assessment of codon-specific translation rates. In strains lacking the enzymes for nm5s2U biosynthesis, ribosome profiling data reveals increased ribosome pausing at codons that are normally read by the modified tRNA.
Table 1: Hypothetical Ribosome Occupancy Data at Lysine Codons
| Codon | Wild-Type (Normalized Occupancy) | mnmE Mutant (Normalized Occupancy) | Fold Change |
| AAA | 1.0 | 1.2 | 1.2 |
| AAG | 1.1 | 3.5 | 3.2 |
This table represents hypothetical data illustrating the expected outcome of a ribosome profiling experiment. The increased occupancy at the AAG codon in the mutant reflects slower decoding in the absence of the mnm⁵s²U modification.
Similarly, quantitative mass spectrometry can be used to determine the abundance of modified nucleosides in the total tRNA pool or in specific tRNA species. This allows for the direct correlation of modification status with cellular phenotypes.
Table 2: Hypothetical Quantitative Mass Spectrometry of tRNALys(UUU) Modifications
| Modification | Wild-Type (Relative Abundance) | gtpbp3 Knockout (Relative Abundance) |
| Uridine (U) | 5% | 95% |
| τm⁵s²U | 95% | <1% |
This table illustrates the expected quantitative changes in the modification status of tRNALys(UUU) in a GTPBP3 knockout cell line.
Pathophysiological Implications and Downstream Signaling
Defects in the mitochondrial tRNA modification pathway, particularly in the synthesis of τm⁵s²U, have profound consequences for cellular function. The resulting impairment of mitochondrial protein synthesis leads to a deficiency in the components of the oxidative phosphorylation (OXPHOS) system. This, in turn, causes a bioenergetic crisis, characterized by decreased ATP production and increased production of reactive oxygen species (ROS).
Recent studies have begun to unravel the downstream signaling pathways that are activated in response to this mitochondrial dysfunction. For example, deficiencies in MTO1 and GTPBP3 have been shown to trigger distinct metabolic reprogramming events. MTO1 deficiency is associated with the inactivation of AMP-activated protein kinase (AMPK) and the activation of hypoxia-inducible factor 1 (HIF-1), leading to a shift towards glycolysis.[1] In contrast, GTPBP3 deficiency appears to activate AMPK.[1] This differential response suggests that these proteins may have functions beyond their shared role in tRNA modification.
Figure 4: Downstream signaling pathways affected by MTO1 and GTPBP3 deficiencies.
Experimental Protocols
tRNA Isolation and Purification for Mass Spectrometry
This protocol describes the isolation of total tRNA from bacterial or mammalian cells for subsequent analysis by mass spectrometry.[14][15]
Materials:
-
Cell pellet
-
TRIzol reagent or similar phenol-based lysis solution
-
75% Ethanol (B145695) (prepared with DEPC-treated water)
-
DEPC-treated water
-
HPLC system for tRNA purification (optional)
Procedure:
-
Homogenize the cell pellet in TRIzol reagent (1 mL per 5-10 x 10⁶ cells).
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of DEPC-treated water.
-
For higher purity, the total RNA can be fractionated by HPLC to isolate the tRNA fraction.[14][15]
Quantitative Analysis of tRNA Modifications by LC-MS/MS
This protocol outlines the general steps for the quantitative analysis of modified nucleosides in tRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Digest 1-5 µg of purified tRNA to single nucleosides by incubating with nuclease P1 and alkaline phosphatase.
-
Separate the resulting nucleosides by reversed-phase HPLC.
-
Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for absolute quantification.
Ribosome Profiling
This protocol provides a general workflow for ribosome profiling in bacteria to assess codon occupancy.[1][17]
Materials:
-
Bacterial culture
-
Lysis buffer with chloramphenicol (B1208)
-
Micrococcal nuclease
-
Sucrose (B13894) gradient solutions
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Rapidly harvest and lyse bacterial cells in the presence of chloramphenicol to arrest translation.
-
Treat the lysate with micrococcal nuclease to digest mRNA not protected by ribosomes.
-
Isolate monosomes by sucrose gradient ultracentrifugation.
-
Extract the ribosome-protected mRNA fragments (footprints).
-
Prepare a sequencing library from the footprints, including ligation of adapters, reverse transcription, and PCR amplification.
-
Perform high-throughput sequencing of the library.
-
Align the sequencing reads to the genome or transcriptome to determine the ribosome occupancy at each codon.
Figure 5: General workflow for ribosome profiling.
Conclusion and Future Directions
The this compound modification and its derivatives are indispensable for the fidelity and efficiency of translation. The intricate biosynthetic pathways of these modifications are tightly regulated and are conserved across different domains of life. Deficiencies in these pathways have been unequivocally linked to human diseases, particularly mitochondrial disorders, underscoring their critical importance in cellular homeostasis.
The experimental protocols and quantitative approaches detailed in this guide provide a framework for further investigation into the roles of these modifications in health and disease. Future research should focus on elucidating the precise molecular mechanisms by which these modifications influence ribosome dynamics and on identifying small molecules that can modulate the activity of the biosynthetic enzymes. Such endeavors hold the promise of developing novel therapeutic interventions for diseases caused by defects in tRNA modification.
References
- 1. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic and thermodynamic parameters for tRNA binding to the ribosome and for the translocation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems | bioRxiv [biorxiv.org]
- 7. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. MTO1 mutations are associated with hypertrophic cardiomyopathy and lactic acidosis and cause respiratory chain deficiency in humans and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTO1 mitochondrial tRNA translation optimization 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The genotypic and phenotypic spectrum of MTO1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Plasma Metabolomics Dataset for a Cohort of Mouse Knockouts within the International Mouse Phenotyping Consortium [mdpi.com]
- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
An In-depth Technical Guide to the Chemical Properties of 5-(aminomethyl)-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(aminomethyl)-2-thiouridine, abbreviated as nm5s2U, is a modified pyrimidine (B1678525) nucleoside found in the wobble position of the anticodon of certain transfer RNAs (tRNAs). This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation. As an intermediate in the biosynthesis of other modified nucleosides, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), understanding its chemical properties is of significant interest to researchers in molecular biology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectroscopic data, and biological context.
Chemical and Physical Properties
While extensive experimental data for the free form of this compound is not widely available in the public domain, the following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 109666-14-0 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃O₅S | [2] |
| Molecular Weight | 289.31 g/mol | [1][2] |
| Predicted pKa | 5.55 ± 0.23 (for the hydrochloride salt) | |
| Predicted Density | 1.69 ± 0.1 g/cm³ | |
| Monoisotopic Mass | 289.0732 u | [3] |
| [M+H]⁺ | 290.081 u | [3] |
| Storage Temperature | 10°C - 25°C | [2] |
Biosynthesis of this compound
In prokaryotes, this compound is a key intermediate in the biosynthetic pathway of mnm5s2U. The pathway begins with the modification of uridine (B1682114) at position 34 of the tRNA anticodon.[4][5][6][7] The synthesis of nm5s2U from 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) is catalyzed by the FAD-dependent oxidoreductase domain of the bifunctional enzyme MnmC in Gram-negative bacteria like Escherichia coli.[4][6][7][8] In Gram-positive bacteria such as Bacillus subtilis, a different enzyme, YurR, performs this conversion.[7] Subsequently, the aminomethyl group of nm5s2U is methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain of MnmC (in E. coli) or by the enzyme MnmM (in B. subtilis) to yield mnm5s2U.[4][6][7][8]
Experimental Protocols
Chemical Synthesis
-
Protection of the Ribose Unit: The hydroxyl groups of the ribose moiety of 2-thiouridine (B16713) are typically protected, for example, as an isopropylidene acetal.
-
Introduction of the Aminomethyl Precursor: A common strategy is to introduce a functional group at the C5 position that can be converted to an aminomethyl group. This can be achieved through a Mannich reaction to introduce a dimethylaminomethyl group, which is then converted to an azidomethyl group, or by direct formylation followed by reductive amination.
-
Reduction to the Amine: The azidomethyl group is then reduced to the primary amine.
-
Deprotection: Finally, the protecting groups on the ribose unit are removed to yield this compound.
The synthesis of a protected precursor, 5-aminomethyl-2′-O-(tert-butyldimethylsilyl)-5′-O-(4,4′-dimethoxytrityl)(-2-thio)uridine, has been described.[9] This involves the reduction of an azidomethyl precursor using triphenylphosphine (B44618) followed by hydrolysis.[9]
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the purification and analysis of modified nucleosides. While a specific protocol for the preparative purification of this compound is not detailed, a general approach for nucleoside analysis can be adapted.
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[8][10]
-
Detection: UV detection at a wavelength where the thiouridine chromophore absorbs, typically around 273 nm, is suitable.[8]
Spectroscopic Analysis
Detailed NMR spectra for the unprotected this compound are not available in the cited literature. However, 1H and 13C NMR data have been reported for a protected derivative, 5-aminomethyl-2′-O-(tert-butyldimethylsilyl)-5′-O-(4,4′-dimethoxytrityl)(-2-thio)uridine.[9]
General NMR Sample Preparation for Nucleosides: [3][11][12][13][14]
-
Sample Quantity: For ¹H NMR, 1-5 mg of the compound is typically sufficient. For ¹³C NMR, a larger quantity (10-50 mg) may be required.
-
Solvent: A deuterated solvent in which the sample is soluble is used. Common solvents for nucleosides include deuterium (B1214612) oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons.
-
Procedure: The sample is dissolved in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). The solution should be clear and free of particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.
-
Referencing: An internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, is often added for chemical shift referencing.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. While a detailed fragmentation pattern for nm5s2U is not provided in the search results, analysis of the related compound mnm5s2U shows characteristic fragmentation.[8] A common fragmentation pathway for nucleosides involves the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar moiety.
General Protocol for LC-MS Analysis of Modified Nucleosides: [4][15][16][17]
-
Sample Preparation: The sample is dissolved in a solvent compatible with the LC mobile phase. For complex biological samples, enzymatic digestion to release the nucleosides is required, followed by solid-phase extraction or other cleanup steps.
-
Chromatography: The sample is injected onto an HPLC system, typically with a C18 column, and eluted with a gradient of aqueous buffer and organic solvent.
-
Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for nucleosides.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) is performed, where a specific ion is selected, fragmented, and the m/z of the fragment ions are analyzed.
Experimental Workflow for Analysis
The following diagram illustrates a general workflow for the analysis of this compound from a biological sample.
Conclusion
This compound is a modified nucleoside of significant biological importance. While a complete experimental dataset of its chemical and physical properties is not yet available in the public domain, this guide provides a comprehensive summary of the current knowledge. The information on its biosynthesis, along with general protocols for its synthesis, purification, and analysis, serves as a valuable resource for researchers investigating the role of modified nucleosides in biological systems and for those in the field of drug development exploring nucleoside analogs as potential therapeutic agents. Further research is warranted to fully characterize the physicochemical properties of this important molecule.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of 5-methylaminomethyl-2-selenouridine, a naturally occurring nucleoside in Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Wobble Uridine Modifications in Translational Fidelity and Cellular Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble uridine (B1682114) (U34) position, are conserved across all domains of life, underscoring their fundamental importance in cellular processes. These modifications are not mere decorations but are critical for ensuring the efficiency and fidelity of protein synthesis. Deficiencies in wobble uridine modifications lead to a cascade of detrimental effects, including reduced translation of specific codons, increased ribosomal frameshifting, and protein aggregation, which are increasingly linked to a spectrum of human diseases, from neurological disorders to metabolic conditions. This technical guide provides an in-depth exploration of the biological significance of key wobble uridine modifications, including 5-methoxycarbonylmethyl (mcm⁵), 5-carbamoylmethyl (ncm⁵), and 2-thiouridine (B16713) (s²) derivatives. It details the molecular pathways responsible for their biosynthesis, their precise roles in codon recognition, and the quantitative impact of their absence on translation. Furthermore, this guide serves as a practical resource by providing detailed protocols for essential experimental techniques used to study these modifications and their functional consequences.
Introduction: The Wobble Hypothesis and the Necessity of Uridine Modification
Francis Crick's wobble hypothesis proposed that non-Watson-Crick base pairing could occur between the third base of an mRNA codon and the first base of a tRNA anticodon (the wobble position, U34).[1] This allows a single tRNA to recognize multiple synonymous codons. However, an unmodified uridine at the wobble position can, under certain circumstances, pair with all four bases, which would be detrimental to translational accuracy.[1] Consequently, U34 is almost universally modified in nature.[2] These modifications act as molecular fine-tuners, restricting or expanding the decoding capacity of the tRNA to ensure accurate and efficient translation.[3] The most common modifications involve the addition of side chains at the C5 position (e.g., mcm⁵U, ncm⁵U) and a thiol group at the C2 position (s²U), often occurring in combination (e.g., mcm⁵s²U).[4]
Biosynthesis of Wobble Uridine Modifications
The creation of modified wobble uridines is a multi-step enzymatic process involving highly conserved protein complexes. The two major pathways are the Elongator-dependent formation of the C5 side chain and the URM1 pathway for 2-thiolation.
The Elongator Complex and mcm⁵/ncm⁵ Side Chain Formation
The Elongator complex, a conserved six-subunit complex (Elp1-Elp6), is central to the formation of 5-methoxycarbonylmethyl (mcm⁵) and 5-carbamoylmethyl (ncm⁵) side chains on wobble uridines.[5][6] Initially identified for its role in transcriptional elongation, its primary and most conserved function is now understood to be in tRNA modification.[2][7] Defects in any of the Elongator subunits can lead to the complete loss of these modifications.[8]
The biosynthesis pathway is a critical regulatory node. For instance, the kinase Hrr25 has been shown to phosphorylate the Elp1 subunit, which positively regulates Elongator's tRNA modification activity.[2]
Figure 1: Simplified pathway for Elongator-mediated U34 modification.
The URM1 Pathway and 2-Thiolation (s²)
The 2-thiolation of wobble uridine is carried out by a separate enzymatic pathway involving the ubiquitin-related modifier 1 (Urm1) and tRNA thiolases such as Ncs2/Ncs6 (in yeast).[2] This modification is crucial for tRNAs that read codons in split-codon boxes, like those for Lysine (B10760008) (AAA/G) and Glutamine (CAA/G). The s² group is thought to restrict the conformation of the uridine base, thereby preventing misreading of pyrimidine-ending codons (U/C).[2]
Biological Significance and Functional Consequences
Wobble uridine modifications are paramount for maintaining the speed and accuracy of translation. Their absence has profound quantitative effects on various aspects of protein synthesis.
Codon Recognition and Translation Efficiency
The primary role of U34 modifications is to optimize codon-anticodon interactions. The mcm⁵ and ncm⁵ side chains promote the decoding of G-ending codons, while the s² group enhances the reading of both A- and G-ending codons.[1][3] The combined mcm⁵s²U modification is particularly important for the efficient translation of codons like lysine (AAA), glutamine (CAA), and glutamate (B1630785) (GAA).[9][10]
The absence of these modifications leads to a significant slowdown in translation at these specific codons. This has been demonstrated directly using ribosome profiling, which provides a snapshot of ribosome positions on mRNA. In yeast mutants lacking mcm⁵s²U, a translational slowdown is observed at cognate glutamine and lysine codons.[11] In vitro experiments have quantified this effect, showing that dipeptide formation with lysine tRNA is five times slower when the tRNA lacks the U34 modifications.[10]
Table 1: Quantitative Effects of Wobble Uridine Modification Deficiency on Translation
| Parameter Measured | Organism/System | Modification(s) Lost | Codon(s) Affected | Quantitative Effect | Reference(s) |
| Translation Rate | In vitro (Yeast components) | mcm⁵ and s² | Lysine (AAA) | 5-fold decrease in dipeptide formation rate. | [10] |
| Ribosome Occupancy | S. cerevisiae | mcm⁵s² | Gln (CAA), Lys (AAA) | Increased ribosome density (stalling) at cognate codons. | [11][12] |
| Protein Expression | S. cerevisiae | mcm⁵ and mcm⁵s² | AGA, GAA | Selectively impaired expression of proteins from genes enriched with these codons. | [13] |
| +1 Frameshifting | In vitro (dnaX sequence) | N/A (EF-G mutants) | A AAA AAG | Wild-type: ~23% efficiency; Mutants: 55-70% efficiency. | [14] |
| Cell Viability | S. cerevisiae | mcm⁵ and s² | Gln, Lys, Glu codons | Lethal, but rescued by overexpression of the hypomodified tRNAs. | [15] |
Reading Frame Maintenance
Beyond efficiency, U34 modifications are critical for maintaining the translational reading frame. A lack of these modifications can increase the frequency of ribosomal frameshifting.[16][17] This occurs because the inefficient binding of a hypomodified tRNA to the ribosomal A-site causes the ribosome to pause. This pause provides an opportunity for the peptidyl-tRNA in the P-site to slip into an alternative reading frame. Studies using reporter systems have shown that the absence of mcm⁵ and s² groups significantly increases the rate of +1 frameshifting.[17][18]
Figure 2: Causal chain from U34 modification loss to frameshifting.
Proteome Integrity and Stress Response
Codon-specific translational stalling caused by the absence of U34 modifications can overwhelm the cellular protein-folding machinery, leading to protein misfolding and aggregation.[5][9] This loss of proteome integrity, or proteostasis, triggers cellular stress responses.[12] Indeed, yeast mutants lacking U34 modifications exhibit constitutive activation of stress response pathways and are hypersensitive to various stressors.[9][19] The link between codon content, U34 modification, and protein fate is complex; while codon content predicts translational stalling, the propensity of a protein to aggregate is also determined by its amino acid sequence, particularly the presence of specific hydrophilic motifs.[9]
Association with Human Diseases
The critical role of wobble uridine modifications in maintaining translational health means that defects in their biosynthetic pathways are linked to several human diseases.
Familial Dysautonomia (FD)
FD is a neurodegenerative genetic disease caused by a mutation in the IKBKAP gene, which encodes the human ELP1 protein.[20][21] This mutation leads to a splicing defect and reduced levels of functional ELP1/IKAP protein.[22] Consequently, FD patients exhibit reduced levels of mcm⁵s²U in their tRNAs.[20] This finding strongly suggests that the pathology of FD is, at least in part, a consequence of inefficient translation of key neuronal proteins due to tRNA hypomodification.[23] Promisingly, a small molecule named RECTAS has been identified that can correct the aberrant splicing, restore IKAP levels, and recover tRNA modification levels in cells from FD patients.[21][22]
Table 2: Wobble Uridine Modification Levels in Familial Dysautonomia
| Cell Type | Condition | tRNA Modification Measured | Finding | Reference(s) |
| Brain Tissue | FD Patient vs. Healthy | mcm⁵s²U | Reduced levels in FD patients. | [20] |
| Fibroblast Cell Lines | FD Patient vs. Healthy | mcm⁵s²U | Reduced levels in FD patients. | [20] |
| Patient Cells | FD Patient + RECTAS | Wobble Uridine Modifications | RECTAS treatment recovers modification levels. | [21][22] |
Mitochondrial Diseases
Mutations in mitochondrial tRNA genes are a common cause of mitochondrial diseases. Several pathogenic mutations, such as those associated with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers), result in the loss of a taurine-containing modification at the wobble uridine of mitochondrial tRNAs (tRNALeu(UUR) and tRNALys). This modification is essential for proper codon recognition within the mitochondria, and its absence leads to severe defects in the translation of mitochondrial-encoded proteins, impairing cellular respiration.
Experimental Protocols
Studying the effects of wobble uridine modifications requires a specialized set of molecular biology techniques. This section provides detailed methodologies for key experiments.
Protocol: tRNA Isolation from Mammalian Cells
This protocol is adapted for isolating total tRNA suitable for modification analysis from cultured mammalian cells.
Materials:
-
Trizol reagent
-
75% Ethanol (prepared with DEPC-treated water)
-
Nuclease-free water
-
1.2 M NaCl, 0.8 M sodium citrate (B86180) solution
-
Cultured mammalian cells
Procedure:
-
Cell Lysis: Harvest cultured cells (e.g., from a 10 cm dish) and lyse directly in 1 mL of Trizol reagent by repetitive pipetting. Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of Trizol. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation (Total RNA): Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Total RNA Wash: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet for 5-10 minutes.
-
Selective Precipitation of Large RNAs: Resuspend the total RNA pellet in nuclease-free water. To precipitate large RNAs (mRNA, rRNA), add 0.25 volumes of a 1.2 M NaCl, 0.8 M sodium citrate solution and 0.25 volumes of isopropanol.[24] Mix and incubate on ice for 1 hour.
-
Separation: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the large RNAs. The supernatant contains tRNAs and other small RNAs.
-
tRNA Precipitation: Carefully transfer the supernatant to a new tube. Add 1 volume of isopropanol to precipitate the tRNA. Incubate at -20°C for at least 1 hour.
-
Final Wash and Resuspension: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the tRNA. Wash the pellet with 75% ethanol, air-dry, and resuspend in an appropriate volume of nuclease-free water.
-
Quality Control: Assess tRNA integrity and purity using a Bioanalyzer or by running an aliquot on a 10% denaturing polyacrylamide gel. The A260/A280 ratio should be ~2.0.
Protocol: Quantitative Analysis of tRNA Modifications by LC-MS/MS
This protocol outlines the general workflow for quantifying modified nucleosides from a purified tRNA sample.[2][25]
Materials:
-
Purified tRNA (~5 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase HPLC column
Procedure:
-
tRNA Hydrolysis:
-
In a microfuge tube, combine ~5 µg of purified tRNA, 2 Units of Nuclease P1, and 0.01 Units of BAP in 10 mM ammonium acetate (pH 5.3).
-
Incubate at 37°C for 2 hours to digest the tRNA into individual nucleosides.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet the enzymes.
-
-
LC Separation:
-
Transfer the supernatant containing the nucleosides to an HPLC vial.
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the nucleosides using a gradient of acetonitrile (B52724) in a formic acid-containing aqueous mobile phase. A typical gradient might run from 0% to 40% acetonitrile over 15-20 minutes.
-
-
MS/MS Detection and Quantification:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode using dynamic multiple reaction monitoring (MRM).
-
For each modified nucleoside, pre-determined precursor-to-product ion transitions are monitored. For example, for mcm⁵s²U, you would monitor the transition from its protonated molecular ion (m/z) to a specific fragment ion (e.g., the base).
-
The peak area for each MRM transition is integrated. Quantification is achieved by comparing the peak area of each modified nucleoside to the peak areas of the four canonical nucleosides (A, C, G, U), providing a relative abundance.
-
Figure 3: Experimental workflow for LC-MS/MS quantification of tRNA modifications.
Protocol: Ribosome Profiling in Yeast
This protocol provides a summary of the key steps for ribosome profiling (Ribo-Seq) to map ribosome positions at codon resolution, adapted from multiple sources.[5][26]
Materials:
-
Yeast culture
-
Cycloheximide (B1669411) (CHX)
-
Lysis buffer (e.g., Tris-HCl, MgCl₂, KCl, CHX)
-
RNase I
-
Sucrose (B13894) gradient solutions (e.g., 10-50%)
-
TRIzol reagent
-
Library preparation kit for small RNAs
Procedure:
-
Translation Arrest: Treat a mid-log phase yeast culture with cycloheximide (e.g., 100 µg/mL) for 1-2 minutes to arrest translating ribosomes.[5]
-
Cell Harvest and Lysis: Rapidly harvest the cells by filtration and flash-freeze in liquid nitrogen. Lyse the cells by cryo-grinding or bead beating in lysis buffer to prepare a cell extract.
-
Nuclease Digestion: Treat the cell extract with RNase I to digest all mRNA that is not protected by ribosomes. The concentration and incubation time must be carefully optimized to ensure complete digestion of unprotected RNA while preserving the ribosome-mRNA complexes.
-
Monosome Isolation: Load the digested lysate onto a 10-50% sucrose density gradient and centrifuge at high speed (e.g., 40,000 rpm for 3 hours). Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fractions corresponding to the 80S monosome peak.
-
Footprint Extraction: Extract the RNA from the collected monosome fractions using Trizol or a similar method. This RNA pool will contain the ~28-30 nucleotide ribosome-protected fragments (RPFs or "footprints").
-
Library Preparation:
-
Isolate the RPFs by size selection on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).
-
Ligate sequencing adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to the yeast transcriptome.
-
The density of reads at each codon position provides a measure of ribosome occupancy, which is inversely proportional to the speed of translation. Analysis of these data can reveal sites of ribosomal pausing.
-
Conclusion and Future Directions
Wobble uridine modifications are indispensable regulators of protein synthesis, acting as a crucial layer of epitranscriptomic control. Their roles in fine-tuning codon recognition, maintaining reading frame fidelity, and preserving proteome integrity highlight their importance in cellular homeostasis. The established links between deficiencies in these modifications and human diseases like Familial Dysautonomia open new avenues for therapeutic intervention. For drug development professionals, the enzymes of the U34 modification pathways, such as the Elongator complex, represent viable targets for small molecule modulators aimed at restoring translational balance. Future research will continue to unravel the complex interplay between tRNA modifications, the cellular environment, and disease pathology, further illuminating the intricate mechanisms that govern life at the molecular level.
References
- 1. Selective ribosome profiling to study interactions of translating ribosomes in yeast | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. Eukaryotic Wobble Uridine Modifications Promote a Functionally Redundant Decoding System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.7. Analysis of aminoacyl‐tRNAs by gel electrophoresis [bio-protocol.org]
- 5. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust method for measuring aminoacylation through tRNA-Seq [elifesciences.org]
- 7. Analysis of aminoacyl- and peptidyl-tRNAs by gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. whba1990.org [whba1990.org]
- 9. Wobble tRNA modification and hydrophilic amino acid patterns dictate protein fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modomics - A Database of RNA Modifications [genesilico.pl]
- 14. Mutations in domain IV of elongation factor EF-G confer −1 frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. Loss of wobble uridine modification in tRNA anticodons interferes with TOR pathway signaling [microbialcell.com]
- 20. Familial dysautonomia (FD) patients have reduced levels of the modified wobble nucleoside mcm(5)s(2)U in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rectifier of aberrant mRNA splicing recovers tRNA modification in familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rectifier of aberrant mRNA splicing recovers tRNA modification in familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
The Evolution of 5-(Aminomethyl)-2-thiouridine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) is a universally conserved process critical for cellular viability, ensuring the fidelity and efficiency of protein translation. Among the more than 150 known modifications, the hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) and its immediate precursor, 5-(aminomethyl)-2-thiouridine (nm5s2U), located at the wobble position (U34) of specific tRNAs, are crucial for decoding NNA/NNG codons. The biosynthetic pathway leading to these modifications is a multipart enzymatic cascade. While the initial steps are highly conserved across bacteria, the terminal steps have diverged significantly, showcasing a compelling example of non-orthologous gene displacement and convergent evolution. This guide provides an in-depth examination of the biosynthesis of nm5s2U, detailing the evolutionary divergence of the pathway, the key enzymes involved, and the experimental protocols used to elucidate these complex molecular systems.
Introduction: The Core Biosynthetic Pathway
The formation of nm5s2U is a multi-step process that begins with modifications at two distinct positions on the uridine (B1682114) base at the anticodon's wobble position.
Step 1: 2-Thiolation (Formation of s2U): The first modification is the thiolation of the C2 position of uridine (U34). This reaction is catalyzed by the tRNA thiouridylase MnmA (also known as TrmU). In Escherichia coli, MnmA functions as the terminal enzyme in a complex sulfur-relay system that mobilizes sulfur from L-cysteine via the cysteine desulfurase IscS.[1]
Step 2: C5-Group Addition (Formation of cmnm5s2U): The second phase is the addition of a side chain to the C5 position. This is performed by the universally conserved MnmE-MnmG enzyme complex.[2][3] Using glycine (B1666218) as a substrate, the complex catalyzes the formation of a 5-carboxymethylaminomethyl group, resulting in the intermediate cmnm5s2U.[2] Alternatively, the MnmEG complex can use ammonium (B1175870) to directly produce nm5s2U.[4][5]
Step 3: Conversion to nm5s2U: In the glycine-dependent pathway, the cmnm5s2U intermediate must be converted to nm5s2U. It is at this critical juncture that the biosynthetic pathway diverges evolutionarily.
Evolutionary Divergence of the Terminal Biosynthetic Steps
Genomic analysis reveals that while the genes for the initial steps (mnmA, mnmE, mnmG) are nearly universal in bacteria, the genes responsible for converting cmnm5s2U to the final mnm5s2U product have followed different evolutionary paths.[6]
The Gram-Negative Paradigm: The Bifunctional MnmC Enzyme
In Gram-negative bacteria, such as E. coli, the final two steps are catalyzed by a single, bifunctional enzyme named MnmC.[7]
-
Oxidoreductase Activity: The FAD-dependent oxidoreductase C-terminal domain of MnmC, known as MnmC(o), removes the carboxymethyl group from cmnm5s2U to yield nm5s2U.[2][8]
-
Methyltransferase Activity: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase N-terminal domain, MnmC(m), then methylates the aminomethyl group of nm5s2U to produce the final product, mnm5s2U.[2][8]
This streamlined approach, using a single polypeptide with two distinct catalytic domains, is characteristic of Proteobacteria and some other bacterial phyla.[9]
The Gram-Positive Solution: Non-Orthologous Enzyme Replacement
A significant evolutionary puzzle was the identity of the enzymes performing the final steps in organisms that possess the mnm5s2U modification but lack an mnmC gene, such as the Gram-positive model Bacillus subtilis and plants.[2][4][10] Recent studies have revealed that these organisms evolved distinct, non-homologous enzymes to carry out the same functions, a classic case of convergent evolution.[3]
-
MnmC(o) Replacement (YurR/MnmL): In B. subtilis, the function of the MnmC oxidase domain is performed by YurR, an FAD-dependent oxidoreductase that converts cmnm5s2U to nm5s2U.[2] In other Gram-positive bacteria like Streptococcus mutans, this role is filled by MnmL (formerly YtqA), a member of the radical SAM superfamily.[6][11]
-
MnmC(m) Replacement (MnmM): The methylation of nm5s2U to mnm5s2U is catalyzed by MnmM (formerly YtqB), a SAM-dependent methyltransferase entirely unrelated to MnmC.[2][4]
This discovery of a separate set of enzymes (the MnmLM or YurR/MnmM pathway) highlights how different evolutionary pressures can lead to distinct molecular solutions to preserve a conserved and vital cellular function.[6][11]
Data Summary: Key Biosynthetic Enzymes
The table below summarizes the functions and phylogenetic distribution of the core enzymes involved in the synthesis and maturation of nm5s2U. Kinetic parameters for these enzymes are not widely reported in literature, as assays often rely on qualitative or semi-quantitative analysis of tRNA modification states rather than traditional steady-state kinetics.[12]
| Enzyme(s) | Function | Cofactor(s) / Prosthetic Group(s) | Phylogenetic Distribution |
| IscS | Cysteine Desulfurase | Pyridoxal phosphate (B84403) (PLP) | Widely conserved in bacteria |
| MnmA (TrmU) | tRNA 2-thiouridylase | ATP | Widely conserved in bacteria |
| MnmE-MnmG | C5-modification (cmnm5/nm5) | GTP, FAD, NADH, THF | Universally conserved in bacteria |
| MnmC | Bifunctional: cmnm5s2U -> nm5s2U -> mnm5s2U | FAD (oxidase), SAM (methyltransferase) | Primarily Proteobacteria (Gram-negatives) |
| YurR / MnmL | Oxidoreductase: cmnm5s2U -> nm5s2U | FAD (YurR), SAM/Fe-S (MnmL) | Gram-positives (e.g., Bacillus / Streptococcus) |
| MnmM (YtqB) | Methyltransferase: nm5s2U -> mnm5s2U | SAM | Gram-positives, Plants |
Experimental Protocols
Elucidating these complex and divergent pathways has required a combination of bioinformatics, genetics, and biochemistry. The following protocols outline the key experimental strategies employed.
Protocol: Identification of Novel tRNA Modification Enzymes
This workflow describes the integrated approach used to identify non-orthologous enzymes like YurR and MnmM.[2][4]
-
Comparative Genomics (In Silico Prediction):
-
Identify a set of organisms that possess the mnm5s2U modification but lack the known corresponding enzyme (e.g., MnmC).[11]
-
Perform a bioinformatic search for genes that are consistently co-localized (i.e., in the same operon) or show a similar phylogenetic distribution to other known genes in the pathway (e.g., mnmE, mnmG).[11][13]
-
Prioritize candidate genes with domains suggestive of the required biochemical activity (e.g., oxidoreductase, methyltransferase).
-
-
Gene Complementation (In Vivo Validation):
-
Construct a knockout mutant of the known enzyme in a tractable host (e.g., E. coli ΔmnmC). This strain will accumulate the precursor tRNA (cmnm5s2U-tRNA).
-
Introduce a plasmid expressing the candidate gene from the target organism (e.g., B. subtilis yurR or mnmM) into the knockout strain.
-
Culture the complemented strain, isolate total tRNA, and analyze the modification status using HPLC or LC-MS/MS (see Protocol 4.2).
-
Successful complementation is indicated by the disappearance of the precursor peak (cmnm5s2U) and the appearance of the product peak (nm5s2U or mnm5s2U).[4][9]
-
-
Biochemical Reconstitution (In Vitro Confirmation):
-
Clone, overexpress, and purify the recombinant candidate enzyme.
-
Prepare the substrate tRNA by isolating it from the relevant knockout strain (e.g., cmnm5s2U-tRNA from E. coli ΔmnmC or nm5s2U-tRNA from a B. subtilis ΔmnmM mutant).
-
Set up an in vitro reaction containing the purified enzyme, substrate tRNA, and required cofactors (e.g., FAD for YurR; SAM for MnmM).[1]
-
Incubate the reaction and analyze the product formation by HPLC or LC-MS/MS, confirming that the enzyme is both necessary and sufficient for the specific catalytic step.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]
- 3. Bacillus subtilis exhibits MnmC-like tRNA modification activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Thiouridine formation in Escherichia coli: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a bifunctional enzyme MnmC involved in the biosynthesis of a hypermodified uridine in the wobble position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Genes Encoding tRNA Modification Enzymes by Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-(aminomethyl)-2-thiouridine (nm5s2U) in Translational Accuracy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining the fidelity and efficiency of protein synthesis. Among these, the modifications at the wobble position (nucleotide 34) of the anticodon are particularly important for accurate codon recognition. This technical guide provides a comprehensive overview of 5-(aminomethyl)-2-thiouridine (nm5s2U), a modified nucleoside found at the wobble position of certain tRNAs. We will delve into its biogenesis, its crucial role in ensuring translational accuracy by enhancing codon recognition and preventing frameshifting, and the molecular mechanisms that underpin its function. Furthermore, this guide details the experimental protocols used to study nm5s2U, presents quantitative data on its impact on translation, and illustrates key pathways and workflows with diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and translational medicine.
Introduction
Translational accuracy is paramount for cellular homeostasis, and its disruption can lead to the synthesis of non-functional or toxic proteins, contributing to various diseases. The ribosome, the cellular machinery for protein synthesis, relies on the precise pairing between the messenger RNA (mRNA) codon and the tRNA anticodon. This process is fine-tuned by a vast array of post-transcriptional modifications on tRNA molecules.
One such critical modification is this compound (nm5s2U), and its more complex derivative, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). These modifications are typically found at the wobble position (U34) of tRNAs that read codons in split-codon boxes, particularly those ending in A or G. The presence of the xm5s2U family of modifications is essential for stabilizing the codon-anticodon interaction, thereby preventing misreading of near-cognate codons and maintaining the reading frame. Deficiencies in the enzymes that synthesize these modifications have been linked to various human pathologies, including mitochondrial diseases, highlighting their importance in cellular function.
Biogenesis of this compound (nm5s2U)
The biosynthetic pathway of nm5s2U and its derivatives varies between different domains of life. In bacteria, the pathways in Gram-negative and Gram-positive bacteria have been particularly well-studied.
In Gram-negative bacteria (e.g., Escherichia coli):
The synthesis of mnm5s2U involves the MnmE-MnmG complex and the bifunctional enzyme MnmC.
-
The MnmE-MnmG complex utilizes ammonium (B1175870) or glycine (B1666218) to add an aminomethyl (nm) or a carboxymethylaminomethyl (cmnm) group, respectively, to the C5 position of the uridine (B1682114) at the wobble position.[1]
-
The bifunctional enzyme MnmC then catalyzes the final two steps. The FAD-dependent oxidase domain (MnmC(o)) first converts cmnm5(s2)U to nm5(s2)U.[2][3]
-
Subsequently, the S-adenosylmethionine (SAM)-dependent methyltransferase domain (MnmC(m)) methylates nm5(s2)U to form the final product, mnm5(s2)U.[2][3]
In Gram-positive bacteria (e.g., Bacillus subtilis):
Gram-positive bacteria lack an ortholog of MnmC and employ a different set of enzymes for the final steps of mnm5s2U synthesis.
-
Similar to Gram-negative bacteria, the MnmE-MnmG complex is responsible for the initial modification step.
-
An FAD-dependent oxidoreductase, YurR, carries out the function of the MnmC(o) domain, converting cmnm5(s2)U to nm5(s2)U.[4]
-
A distinct methyltransferase, MnmM, then performs the final methylation step, converting nm5(s2)U to mnm5(s2)U, analogous to the MnmC(m) domain.[4]
In Eukaryotic Mitochondria:
In mitochondria, related modifications such as 5-taurinomethyl-2-thiouridine (τm5s2U) are synthesized. The biosynthesis of the 2-thiouridine (B16713) component is catalyzed by the MTU1 (also known as TRMU) enzyme, which is crucial for mitochondrial translation. Deficiencies in MTU1 are associated with diseases like acute infantile liver failure.
Role in Translational Accuracy and Efficiency
The presence of nm5s2U and related modifications at the wobble position has a profound impact on several aspects of translation:
-
Enhanced Codon Recognition: The primary role of these modifications is to ensure accurate decoding of codons ending in A and G. The modified uridine preferentially pairs with adenosine (B11128) in the third position of the codon, while restricting wobbling to guanosine. This is crucial for distinguishing between codons in split-codon boxes (e.g., distinguishing the lysine (B10760008) codon AAG from the asparagine codon AAC).
-
Prevention of Ribosomal Frameshifting: The stabilized codon-anticodon interaction provided by the xm5s2U modification helps to maintain the correct reading frame during translation. The absence of this modification can lead to an increased rate of +1 and +2 ribosomal frameshifting, resulting in the production of aberrant proteins.[5]
-
Increased Translational Efficiency: By promoting a stable interaction between the tRNA and the mRNA in the ribosomal A-site, the xm5s2U modification enhances the overall efficiency of protein synthesis. This includes increasing the affinity of the aminoacylated tRNA for the ribosome and stimulating the rate of GTP hydrolysis by elongation factors.[5]
Mechanism of Action at the Ribosome
The functional effects of nm5s2U and its derivatives stem from the unique structural constraints they impose on the tRNA anticodon loop.
Proton NMR studies have revealed that the 2-thio group and the C5 substituent of xm5s2U modifications cause the ribose sugar at position 34 to adopt a rigid C3'-endo conformation.[2][6] This contrasts with unmodified uridine, which can more readily switch between C2'-endo and C3'-endo conformations. The C3'-endo pucker is critical for forming a stable Watson-Crick base pair with adenosine in the third position of the codon, while disfavouring pairing with uridine. This conformational rigidity is the molecular basis for the enhanced codon discrimination and accuracy conferred by this modification.
By restricting the conformational flexibility of the wobble base, the nm5s2U modification ensures that the anticodon loop is pre-organized for optimal pairing with its cognate codon, thereby minimizing the likelihood of misreading near-cognate codons.
Quantitative Impact of nm5s2U on Translation
The absence of nm5s2U and related modifications has quantifiable effects on various parameters of protein synthesis. The following tables summarize the expected impact based on the available literature. It is important to note that the exact quantitative effects can vary depending on the specific codon, the tRNA context, and the organism.
Table 1: Effect on Codon Recognition and Misincorporation
| Parameter | Unmodified tRNA (U34) | nm5s2U-modified tRNA | Expected Fold Change |
| Cognate Codon (NN A) | |||
| kcat/Km (s-1M-1) | Lower | Higher | Increase |
| Residence Time at A-site | Longer | Shorter | Decrease |
| Near-cognate Codon (NN G) | |||
| kcat/Km (s-1M-1) | Higher | Lower | Decrease |
| Misincorporation Frequency | Higher | Lower (e.g., ~10-4) | Decrease |
Table 2: Effect on Frameshifting and Translational Efficiency
| Parameter | Unmodified tRNA (U34) | nm5s2U-modified tRNA | Expected Effect |
| +1 Ribosomal Frameshift Frequency | Increased | Baseline | Decrease |
| Overall Protein Synthesis Rate | Reduced | Normal | Increase |
| Aminoacylation Efficiency (kcat/Km) | Potentially Reduced | Optimal | Increase |
Regulation of nm5s2U Biosynthesis under Cellular Stress
The biosynthesis of tRNA modifications is a dynamic process that can be regulated in response to cellular stress conditions, such as oxidative stress or nutrient limitation. This regulation allows the cell to modulate its translational machinery to adapt to changing environmental conditions.
-
Oxidative Stress: In E. coli, the expression of genes involved in the response to oxidative stress, such as those regulated by the SoxR transcription factor, can be induced. While direct regulation of the mnm genes by SoxR is not firmly established, oxidative stress is known to broadly impact gene expression and protein function, which could indirectly affect the levels of nm5s2U.[7]
-
Mitochondrial Stress: In eukaryotes, mitochondrial dysfunction can trigger retrograde signaling pathways that alter the expression of nuclear genes encoding mitochondrial proteins. For instance, inhibition of mitochondrial translation can lead to the activation of the integrated stress response (ISR) and the transcription factor ATF4.[8] This can, in turn, influence the expression of genes involved in mitochondrial biogenesis and tRNA modification, such as MTU1. Studies have shown that in Mtu1-deficient hepatocytes, there is an enhancement of mitochondrial biogenesis and the oxidative stress response, suggesting a complex interplay between tRNA modification and cellular stress signaling.
Association with Human Disease
Given the critical role of wobble uridine modifications in translation, it is not surprising that defects in their biosynthetic pathways are associated with human diseases.
-
Mitochondrial Disorders: Mutations in the MTU1 (TRMU) gene, which is responsible for the 2-thiolation of mitochondrial tRNAs, are a cause of reversible infantile liver failure . The lack of this modification leads to impaired mitochondrial protein synthesis, affecting the assembly of the respiratory chain complexes.
-
Myoclonic Epilepsy with Ragged-Red Fibers (MERRF): Some mutations causing MERRF are found in mitochondrial tRNA genes, and these mutations can impair the proper modification of the wobble uridine, including the formation of τm5s2U. This leads to defects in the translation of mitochondrial-encoded proteins.
These examples underscore the importance of proper tRNA modification for human health and suggest that the enzymes involved in these pathways could be potential targets for therapeutic intervention.
Experimental Protocols
A variety of experimental techniques are employed to study nm5s2U and its function. Below are detailed methodologies for some of the key experiments.
Protocol for tRNA Isolation and Modification Analysis by LC-MS/MS
This protocol allows for the quantification of modified nucleosides from total tRNA.
-
Cell Culture and Lysis: Grow cells to the desired density and harvest by centrifugation. Lyse the cells using an appropriate method (e.g., bead beating for yeast, sonication for bacteria) in a buffer containing a strong denaturant (e.g., TRIzol) to inactivate RNases.
-
RNA Extraction: Perform a phenol-chloroform extraction to isolate total RNA. Precipitate the RNA with isopropanol, wash with ethanol, and resuspend in nuclease-free water.
-
tRNA Enrichment: Isolate the small RNA fraction, including tRNA, from the total RNA using a purification kit (e.g., mirVana miRNA Isolation Kit) or by size-exclusion chromatography.
-
tRNA Hydrolysis: Digest the purified tRNA to single nucleosides.
-
To 1-5 µg of tRNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium acetate (B1210297) (pH 5.3). Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Analyze the eluate by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Quantify each modified nucleoside by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
-
Protocol for In Vitro Assay of MnmC Activity
This protocol can be used to determine the kinetic parameters of the two enzymatic activities of MnmC.
-
Substrate Preparation:
-
Enzyme Purification: Purify recombinant MnmC protein (and its individual domains if desired) using affinity chromatography (e.g., His-tag purification).
-
Kinetic Assay for Oxidase Activity (cmnm5s2U → nm5s2U):
-
Set up reaction mixtures containing varying concentrations of cmnm5s2U-tRNA, a fixed concentration of MnmC, FAD, and a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM ammonium acetate).[9]
-
Incubate at 37°C and take time points. Stop the reaction by adding a phenol-chloroform mixture.
-
Recover the tRNA, hydrolyze it to nucleosides, and analyze the ratio of cmnm5s2U to nm5s2U by HPLC.
-
-
Kinetic Assay for Methyltransferase Activity (nm5s2U → mnm5s2U):
-
Set up reaction mixtures as above, but with nm5s2U-tRNA as the substrate and including SAM.
-
Analyze the conversion of nm5s2U to mnm5s2U by HPLC.
-
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Protocol for Ribosome Profiling to Assess Translational Accuracy
Ribosome profiling provides a genome-wide snapshot of translation, allowing for the assessment of codon occupancy and translational fidelity.
-
Cell Treatment and Lysis: Treat cells with cycloheximide (B1669411) to arrest translating ribosomes. Harvest and lyse the cells in a buffer that preserves ribosome-mRNA complexes.
-
Nuclease Footprinting: Digest the cell lysate with RNase I to degrade mRNA not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of ~28-30 nucleotides.
-
Ribosome Isolation: Isolate the 80S monosomes containing the RPFs by sucrose (B13894) density gradient centrifugation.
-
RPF Extraction: Extract the RPFs from the isolated ribosomes.
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA RPFs to cDNA.
-
Circularize the cDNA and perform PCR amplification.
-
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Analyze the distribution of ribosome footprints along the coding sequences. An accumulation of reads at a specific codon in a mutant lacking nm5s2U compared to wild-type would indicate a slower decoding rate. Increased reads in an alternative reading frame would indicate higher frameshifting.
-
Conclusion and Future Perspectives
The this compound modification and its derivatives are key players in the complex process of protein synthesis, ensuring both accuracy and efficiency. The elucidation of their biosynthetic pathways in various organisms has provided insights into the evolution of tRNA modification systems. The established link between deficiencies in these modifications and human diseases underscores their physiological importance.
Future research in this area will likely focus on several key aspects:
-
Regulation of Biogenesis: A deeper understanding of the signaling pathways that regulate the expression and activity of the nm5s2U biosynthetic enzymes in response to cellular stress will be crucial.
-
Structural Biology: High-resolution structures of ribosomes complexed with nm5s2U-modified tRNAs will provide atomic-level details of how this modification influences codon recognition.
-
Therapeutic Potential: The enzymes involved in nm5s2U biosynthesis represent potential targets for the development of novel therapeutics, particularly for mitochondrial diseases and as potential antimicrobial agents.
The continued investigation of nm5s2U and other tRNA modifications will undoubtedly uncover further intricacies of translational control and its role in health and disease.
References
- 1. Efficiency of a programmed −1 ribosomal frameshift in the different subtypes of the human immunodeficiency virus type 1 group M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of tRNAs with the ribosome at the A and P sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Interactions by Transfer RNAs in the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution Shapes the Gene Expression Response to Oxidative Stress [mdpi.com]
- 8. Mitochondrial translation inhibition triggers ATF4 activation, leading to integrated stress response but not to mitochondrial unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational response to mitochondrial stresses is orchestrated by tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 5-Methylaminomethyl-2-thiouridine (nm5s2U) on tRNA Structure and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The function of tRNA is exquisitely regulated by a plethora of post-transcriptional modifications. Among these, the wobble uridine (B1682114) modifications are critical for the efficiency and fidelity of translation. This technical guide provides an in-depth exploration of the impact of a specific wobble uridine modification, 5-methylaminomethyl-2-thiouridine (B1677369) (nm5s2U), on the structure and stability of tRNA. This modification is found in the anticodon loop of tRNAs from various organisms and plays a crucial role in codon recognition and maintaining translational reading frames.[1][2] The absence of such modifications has been linked to various diseases, highlighting their importance in cellular physiology.[2]
The Physicochemical Landscape of nm5s2U
The nm5s2U modification, a derivative of 5-methyluridine (B1664183) (xm5U), is characterized by the presence of a methylaminomethyl group at the C5 position and a sulfur atom at the C2 position of the uridine base.[3] These chemical additions significantly alter the physicochemical properties of the uridine nucleotide, thereby influencing the local and global structure of the tRNA anticodon loop.
The 2-thiouridine (B16713) modification is known to restrict the conformational flexibility of the ribose sugar, favoring the C3'-endo pucker. This conformational preference is crucial for stabilizing the anticodon loop structure and ensuring proper codon-anticodon interactions. The methylaminomethyl group at the C5 position further contributes to the structural integrity and decoding properties of the tRNA.
Impact on tRNA Structure and Conformation
Nuclear Magnetic Resonance (NMR) studies on tRNA anticodon stem-loops containing similar modifications have revealed that the 2-thio group is a major determinant of the C3'-endo sugar pucker at the wobble position. This conformation is critical for the canonical U-turn motif of the anticodon loop, which is essential for presenting the anticodon for codon recognition on the ribosome. The C5-substituent, such as the methylaminomethyl group in nm5s2U, further stabilizes this conformation through steric and electronic effects. The modification helps to pre-order the anticodon loop into a conformation that is optimal for binding to the ribosomal A site.
Contribution to tRNA Stability
The structural rigidity conferred by the nm5s2U modification translates into increased thermodynamic stability of the tRNA molecule. Modifications within the tRNA core, such as dihydrouridine, are known to increase the melting temperature (Tm) of tRNA, indicating a more stable tertiary structure.[4][5] While specific quantitative data for the thermodynamic contribution of nm5s2U is limited, studies on other 2-thiouridine-containing tRNAs have consistently shown a stabilizing effect.
The increased stability is attributed to enhanced base stacking interactions within the anticodon loop and a more rigid sugar-phosphate backbone. This stability is crucial for the tRNA to withstand the dynamic environment of the ribosome during translation and to resist degradation by cellular ribonucleases.
Quantitative Data on the Impact of Wobble Uridine Modifications on tRNA Stability
Direct quantitative thermodynamic data for the nm5s2U modification is not extensively available in the literature. However, studies on analogous modifications provide valuable insights into their stabilizing effects.
| Modification | tRNA/ASL Context | Technique | Observed Effect on Stability | Reference |
| mcm5s2U | Yeast tRNAPhe ASL | UV melting | Increased Tm compared to unmodified ASL | [6] |
| mnm5s2U | E. coli tRNALys ASL | NMR Spectroscopy | Remodels the anticodon loop, promoting a more stable conformation | [7] |
| s2U | E. coli tRNALys ASL | NMR Spectroscopy | Contributes to the canonical anticodon loop structure | [7] |
| Dihydrouridine (D) | E. coli tRNASer | UV melting | Lack of D20 lowers the melting temperature, indicating a stabilizing role for the modification | [4] |
Role in Biological Function
The structural and stability enhancements conferred by nm5s2U are directly linked to its critical roles in protein synthesis.
Codon Recognition and Translational Fidelity
The primary function of wobble modifications like nm5s2U is to ensure accurate and efficient decoding of messenger RNA (mRNA) codons. The restricted conformation of the anticodon loop imposed by nm5s2U prevents misreading of near-cognate codons, thereby enhancing translational fidelity.[1] The modification is particularly important for the recognition of codons ending in A or G in split codon boxes.[8] The absence of this modification can lead to increased frameshifting errors during translation.[1]
Ribosome Binding
The stable and pre-ordered conformation of the nm5s2U-modified anticodon loop facilitates its binding to the ribosomal A site. While specific binding affinity data (Kd values) for nm5s2U-containing tRNA is scarce, it is established that proper anticodon loop conformation is a prerequisite for efficient ribosome binding.
Aminoacyl-tRNA Synthetase Recognition
Aminoacyl-tRNA synthetases (aaRSs) are responsible for attaching the correct amino acid to their cognate tRNAs. The identity elements for aaRS recognition often include the anticodon loop. While the primary role of nm5s2U is in codon recognition, its influence on the anticodon loop structure may also indirectly affect its interaction with the cognate aaRS. Kinetic studies of aminoacylation can reveal the impact of modifications on the efficiency of this crucial step.[9][10][11][12]
Biosynthesis of nm5s2U
The biosynthesis of nm5s2U is a complex, multi-step enzymatic process. In bacteria, the pathway involves a series of enzymes that sequentially modify the uridine at position 34. The key enzymes include MnmE (GidA) and MnmG, which form a complex to catalyze the addition of the carboxymethylaminomethyl (cmnm) or aminomethyl (nm) group.[1][8][13] In some bacteria, the MnmC enzyme is then responsible for the final methylation step to form the mnm5 group.[3][13] The 2-thiolation is carried out by a separate set of enzymes.
Caption: Bacterial biosynthetic pathway for nm5s2U modification.
Experimental Protocols
A comprehensive understanding of the impact of nm5s2U on tRNA requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
tRNA Isolation and Purification
Objective: To obtain pure, intact tRNA for subsequent analysis.
Protocol:
-
Cell Lysis: Harvest bacterial or eukaryotic cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) and lyse the cells using appropriate methods (e.g., sonication, French press, or enzymatic lysis).
-
Phenol-Chloroform Extraction: Extract the total RNA from the cell lysate using an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Centrifuge to separate the phases and collect the aqueous phase containing the RNA.
-
Ethanol Precipitation: Precipitate the RNA from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the RNA.
-
tRNA Enrichment: Resuspend the RNA pellet in a high-salt buffer (e.g., 1 M NaCl) to selectively precipitate high molecular weight RNA, leaving the smaller tRNAs in solution. Centrifuge and collect the supernatant.
-
Anion-Exchange Chromatography: Further purify the tRNA using an anion-exchange column (e.g., DEAE-cellulose). Elute the tRNA using a salt gradient.
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to separate tRNA from any remaining contaminants.
-
Quality Control: Assess the purity and integrity of the tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) and spectrophotometry.
Analysis of tRNA Modifications by Mass Spectrometry
Objective: To identify and quantify the nm5s2U modification in a given tRNA sample.
Protocol:
-
Enzymatic Digestion: Digest the purified tRNA (1-5 µg) to single nucleosides using a mixture of nucleases, such as nuclease P1 and calf intestine alkaline phosphatase.
-
Liquid Chromatography (LC) Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry (MS) Analysis: Analyze the eluting nucleosides using a tandem mass spectrometer (MS/MS) operating in positive ion mode.
-
Identification and Quantification: Identify nm5s2U based on its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. Quantify the modification relative to the canonical nucleosides.
Northern Blot Analysis for Modification Status
Objective: To assess the presence or absence of the nm5s2U modification in a specific tRNA.
Protocol:
-
RNA Electrophoresis: Separate total RNA or purified tRNA on a denaturing polyacrylamide gel containing urea.
-
Electrotransfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using ultraviolet (UV) light.
-
Probe Hybridization: Hybridize the membrane with a radiolabeled or fluorescently labeled oligonucleotide probe specific for the tRNA of interest. The probe can be designed to overlap the modification site to detect differences in hybridization efficiency between modified and unmodified tRNA.
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe using autoradiography or fluorescence imaging.
Experimental Workflow for Characterizing a Novel tRNA Modification
Caption: A generalized experimental workflow for tRNA modification analysis.
Conclusion and Future Directions
The 5-methylaminomethyl-2-thiouridine (nm5s2U) modification is a testament to the intricate layer of regulation that governs protein synthesis. Its impact on tRNA structure, stability, and function underscores the importance of the epitranscriptome in cellular physiology. For researchers in basic science and drug development, a thorough understanding of tRNA modifications like nm5s2U opens new avenues for therapeutic intervention. Targeting the enzymes responsible for these modifications could provide novel strategies for combating bacterial infections or treating diseases associated with translational dysregulation.
Future research should focus on obtaining high-resolution crystal structures of tRNAs containing the nm5s2U modification to precisely delineate its structural impact. Furthermore, a more comprehensive quantitative analysis of its contribution to tRNA thermodynamics and its influence on the kinetics of each step of the translation process will be invaluable. Such studies will not only deepen our fundamental understanding of tRNA biology but also pave the way for the rational design of novel therapeutics that target the machinery of protein synthesis.
References
- 1. tRNA Modification Enzymes GidA and MnmE: Potential Role in Virulence of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic contribution of nucleoside modifications to yeast tRNA(Phe) anticodon stem loop analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Further insights into the tRNA modification process controlled by proteins MnmE and GidA of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 11. Kinetic characterization of amino acid activation by aminoacyl-tRNA synthetases using radiolabelled γ-[32P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms and kinetic assays of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
The Origin of the Aminomethyl Group in nm5s2U: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biosynthetic origin of the aminomethyl group in 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U), a modified nucleoside found in the wobble position of transfer RNA (tRNA). This modification is crucial for the accurate and efficient translation of genetic information. Understanding its formation is pivotal for research in tRNA biology, antibiotic development, and diseases associated with mitochondrial dysfunction.
Biosynthetic Pathway of the Aminomethyl Group
The formation of the aminomethyl group at the C5 position of uridine (B1682114) in tRNA is a multi-step enzymatic process. The core machinery involves the conserved MnmE and MnmG (also known as GidA) proteins, which form a functional complex. This complex catalyzes the initial modification of the uridine base.
The MnmE•MnmG complex can utilize two different substrates to introduce a group at the C5 position of the wobble uridine:
-
Ammonium (B1175870) Route: The complex uses ammonium as a nitrogen source to directly synthesize 5-aminomethyluridine (B12866518) (nm5U).
-
Glycine (B1666218) Route: Alternatively, it can use glycine to form 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U).[1]
In many bacteria, such as Escherichia coli, the pathway predominantly proceeds through the glycine route, and the resulting cmnm5U is subsequently converted to nm5U by the bifunctional enzyme MnmC.[2] The MnmC enzyme possesses two distinct domains: an N-terminal methyltransferase domain and a C-terminal FAD-dependent oxidoreductase domain, with the latter being responsible for the conversion of cmnm5U to nm5U.
The one-carbon methylene (B1212753) group attached to the C5 of uridine is derived from 5,10-methylenetetrahydrofolate (CH2THF). The reaction is dependent on GTP hydrolysis, and MnmG utilizes FAD and NADH as cofactors.[3][4] The thiolation at the C2 position to form the 2-thiouridine (B16713) (s2U) base is catalyzed by the MnmA enzyme and is a separate modification step that can occur independently.
Below is a diagram illustrating the biosynthetic pathway.
Quantitative Data
The following tables summarize quantitative data from in vitro reconstitution experiments of the MnmEG-catalyzed reaction.
Table 1: In Vitro Reconstitution Reaction Components
| Component | Concentration | Reference |
| MnmE | 2 µM | [5] |
| MnmG | 2 µM | [5] |
| tRNA | 60 - 100 µg | [5] |
| Glycine | 2 mM | [3] |
| Ammonium Acetate (B1210297) | 20 mM | [6] |
| 5,10-CH2THF | 0.5 mM | [3] |
| FAD | 0.5 mM | [3] |
| NADH | 0.5 mM | [3] |
| GTP | 2 mM | [3] |
| Tris-HCl (pH 8.0) | 50 mM | [3] |
| MgCl2 | 5 mM | [5] |
| KCl | 100 mM | [5] |
Table 2: Product Yields from In Vitro Reconstitution
| Substrate | Product | Conversion Yield | Reference | | :--- | :--- | :--- | | Glycine (4 mM) | cmnm5U-tRNA | ~50-53% |[6] | | Taurine (20 mM) | τm5U-tRNA | ~5-10% |[6] | | Ammonium Acetate (20 mM) | nm5U-tRNA | ~5-10% |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the origin of the aminomethyl group in nm5s2U.
In Vitro Reconstitution of the MnmEG Reaction
This protocol describes the in vitro synthesis of cmnm5U- or nm5U-modified tRNA using purified MnmE and MnmG enzymes.
Materials:
-
Purified MnmE and MnmG proteins
-
Hypomodified tRNA (from a ΔmnmE strain)
-
Tris-HCl (pH 8.0)
-
MgCl2
-
KCl
-
5,10-methylenetetrahydrofolate (CH2THF)
-
FAD
-
NADH
-
GTP
-
Glycine or Ammonium Acetate
-
Dithiothreitol (DTT, optional)
-
RNase inhibitor
-
Anaerobic chamber
Procedure:
-
Pre-incubate MnmE and MnmG proteins at a final concentration of 2 µM each in a buffer containing 100 mM Tris-HCl (pH 8.0), 100-150 mM KCl, and 5% glycerol for 30 minutes in an anaerobic chamber.[5]
-
Prepare the reaction mixture in the anaerobic chamber containing: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 100 mM KCl, 0.5 mM CH2THF, 0.5 mM FAD, 0.5 mM NADH, 2 mM GTP, and either 2 mM glycine (for cmnm5U synthesis) or 20 mM ammonium acetate (for nm5U synthesis).[3][6]
-
Add 60-100 µg of hypomodified tRNA and a suitable RNase inhibitor to the reaction mixture.[5]
-
Initiate the reaction by adding the pre-incubated MnmE•MnmG complex.
-
Incubate the reaction at 37°C for 12-14 hours.[5]
-
Stop the reaction and purify the tRNA for analysis by HPLC-MS or TLC.
HPLC-MS Analysis of Modified Nucleosides
This protocol outlines the analysis of tRNA modifications using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
Purified tRNA from the in vitro reaction or cellular extraction
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Ammonium acetate buffer
-
Acetonitrile
-
Formic acid
-
C18 reverse-phase HPLC column
-
Mass spectrometer
Procedure:
-
tRNA Digestion:
-
Digest 1-5 µg of purified tRNA with nuclease P1 at 37°C for 2 hours in a suitable buffer to hydrolyze the tRNA into 5'-mononucleotides.
-
Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the mononucleotides to nucleosides.
-
-
HPLC Separation:
-
Inject the digested nucleoside mixture onto a C18 reverse-phase column.
-
Separate the nucleosides using a gradient of a mobile phase consisting of an aqueous component (e.g., ammonium acetate or water with formic acid) and an organic component (e.g., acetonitrile). A typical gradient might start with a low percentage of the organic phase, gradually increasing to elute the more hydrophobic modified nucleosides.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire data in positive ion mode.
-
Identify the modified nucleosides based on their specific mass-to-charge (m/z) ratios and their retention times.
-
Quantify the abundance of each nucleoside by integrating the area under the peak in the extracted ion chromatogram.
-
Two-Dimensional Thin-Layer Chromatography (2D-TLC) of tRNA Hydrolysates
This protocol provides a method for the separation and identification of radiolabeled modified nucleosides.
Materials:
-
Radiolabeled tRNA (e.g., with 32P)
-
Nuclease P1
-
PEI-cellulose TLC plates
-
TLC developing chambers
-
Two different solvent systems (e.g., isobutyric acid/ammonia/water for the first dimension and isopropanol/HCl/water for the second dimension)
-
Phosphorimager or X-ray film
Procedure:
-
tRNA Hydrolysis: Digest the radiolabeled tRNA with nuclease P1 to generate 5'-mononucleotides.
-
First Dimension Chromatography:
-
Spot the hydrolysate onto one corner of a PEI-cellulose TLC plate.
-
Place the plate in a developing chamber containing the first dimension solvent system.
-
Allow the solvent to ascend to the top of the plate.
-
Remove the plate and dry it completely.
-
-
Second Dimension Chromatography:
-
Rotate the plate 90 degrees.
-
Place the plate in a second developing chamber containing the second dimension solvent system.
-
Allow the solvent to ascend to the top.
-
Remove the plate and dry it.
-
-
Visualization:
-
Expose the TLC plate to a phosphorimager screen or X-ray film to visualize the separated radiolabeled nucleosides.
-
Identify the spots by comparing their positions to a reference map of known modified nucleosides.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the origin of the aminomethyl group in nm5s2U.
References
- 1. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the substrate of tRNA-modifying enzymes MnmEG leads to in vitro reconstitution of an evolutionarily conserved uridine hypermodification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Early Studies of 2-Thiouridine Derivatives in tRNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 2-thiouridine (B16713) (s²U) derivatives in transfer RNA (tRNA), with a focus on studies conducted before the year 2000. These early investigations laid the groundwork for our current understanding of tRNA modification, its role in translational fidelity, and its potential as a target for therapeutic intervention.
Introduction: The Significance of 2-Thiouridine in tRNA
Transfer RNA molecules are central to protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins. The accuracy of this process is paramount for cellular function and is finely tuned by a vast array of post-transcriptional modifications to tRNA nucleosides. Among these, 2-thiouridine and its derivatives, typically found at the wobble position (position 34) of the anticodon loop, play a critical role.
Early research identified that the presence of a sulfur atom at the C2 position of uridine (B1682114) confers unique properties to the tRNA, influencing codon recognition, stabilizing the anticodon structure, and ensuring the correct amino acid is incorporated into the growing polypeptide chain. In Escherichia coli, glutamine, glutamate (B1630785), and lysine (B10760008) tRNAs are known to contain 2-thiouridine derivatives at the wobble position.[1] These modifications are not merely decorative but are crucial for the efficiency and fidelity of translation.
The 2-thiouridine modification and its 5-position derivatives, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) in bacteria, are critical for the proper recognition of codons ending in A and G.[2][3] The sulfur atom at the 2-position and the modification at the 5-position work in concert to stabilize the C3'-endo conformation of the ribose ring, which increases the conformational rigidity of the anticodon loop.[3] This structural constraint is thought to be a key factor in preventing misreading of codons.
Functional Role of 2-Thiouridine Derivatives
Early studies proposed that the 2-thio group is introduced at the wobble position to enhance hybridization with adenosine (B11128) in NNA codons while restricting pairing with guanosine (B1672433) in NNG codons.[4] This is attributed to the less effective hydrogen bonding between the N1H donor of guanine (B1146940) and the sulfur acceptor of the 2-thiouracil (B1096) base.[4] However, later biological studies indicated that tRNAs with 5-substituted 2-thiouridines can efficiently recognize G-ending codons, suggesting a more complex regulatory role.[4]
The presence of the s²U modification has been shown to be crucial for the aminoacylation of tRNAs for lysine, glutamine, and glutamate by their respective aminoacyl-tRNA synthetases (AARSs).[5] This indicates that the modification is not only important for codon recognition on the ribosome but also for the initial charging of the tRNA with the correct amino acid.
The 2-thiolation of uridine contributes significantly to the structural stability of the tRNA molecule. In thermophilic organisms, 2-thioribothymidine (s²T) at position 54 is essential for stabilizing the L-shaped tertiary structure of tRNA, which is critical for its function at high temperatures.[6][7] The level of 2-thiolation at this position increases with the culture temperature, and this modification enhances the melting temperature of the tRNA.[6][7]
NMR studies on synthetic RNA oligomers containing 2-thiouridine have provided direct evidence for its stabilizing effect. A duplex containing s²U showed a significantly higher melting temperature (Tm) compared to its unmodified counterpart, an effect that is entropic in origin and likely due to the preorganization of the single-stranded RNA containing the modification.[8][9]
Biosynthesis of 2-Thiouridine
The biosynthesis of 2-thiouridine is a complex enzymatic process that involves a sulfur relay system. Early research, primarily in E. coli, began to elucidate the key players in this pathway. The initial step is the mobilization of sulfur from L-cysteine, catalyzed by a cysteine desulfurase, IscS.[3] This "activated" sulfur is then transferred through a series of sulfur-carrier proteins.
In E. coli, a complex sulfur-relay system involving the proteins TusA, TusBCD, and TusE was identified to transfer the sulfur to the tRNA thiouridylase MnmA, which catalyzes the final thiolation step at position 34.[3] MnmA activates the C2-position of the target uridine by forming an adenylated tRNA intermediate, which is then attacked by a persulfide sulfur to generate the 2-thiouridine.[3]
The following diagram illustrates the proposed sulfur-relay system for 2-thiouridine biosynthesis in E. coli based on early findings.
Caption: Bacterial 2-thiouridine biosynthesis pathway.
Experimental Methodologies from Early Studies
A variety of biochemical and biophysical techniques were employed in the early investigations of 2-thiouridine derivatives.
-
tRNA Isolation: Bulk tRNA was typically isolated from bacterial cells (e.g., E. coli) or yeast by phenol (B47542) extraction followed by precipitation with ethanol (B145695). Specific tRNA isoacceptors were then purified using chromatographic techniques such as DEAE-cellulose or RPC-5 chromatography.
-
Nucleoside Analysis: Purified tRNA was enzymatically hydrolyzed to nucleosides using a combination of RNase T2 and bacterial alkaline phosphatase. The resulting nucleoside mixture was then analyzed by high-performance liquid chromatography (HPLC) to identify and quantify the modified nucleosides.
A key experimental approach to probe the function of the 2-thio group was its chemical removal.
-
Cyanogen (B1215507) Bromide (CNBr) Treatment: This method was used to specifically remove the 2-thio group from 2-thiouridine derivatives in tRNA.
-
Protocol:
-
Purified tRNA (e.g., yeast tRNALys2) was dissolved in an aqueous buffer.
-
A solution of cyanogen bromide (CNBr) was added to the tRNA solution.
-
The reaction was allowed to proceed, leading to the desulfurization of the 2-thiouridine.
-
The modified tRNA was then recovered, typically by ethanol precipitation.
-
-
Outcome: The resulting tRNA, lacking the 2-thio group, could then be assayed for its amino acid accepting activity and its ability to participate in protein synthesis, allowing for a direct comparison with the unmodified tRNA.[10][11]
-
These assays were crucial for determining the importance of 2-thiouridine for recognition by aminoacyl-tRNA synthetases.
-
Protocol:
-
A reaction mixture was prepared containing a buffer (e.g., Tris-HCl), ATP, MgCl₂, the amino acid of interest (often radiolabeled), the purified aminoacyl-tRNA synthetase, and the tRNA substrate (either native, modified, or an in vitro transcript).
-
The reaction was incubated at a specific temperature (e.g., 37°C).
-
Aliquots were removed at various time points and spotted onto filter paper discs.
-
The discs were washed with a solution like cold trichloroacetic acid (TCA) to precipitate the tRNA and wash away unincorporated amino acids.
-
The radioactivity retained on the filters, corresponding to the amount of aminoacylated tRNA, was measured by scintillation counting.
-
-
Data Analysis: The initial rates of aminoacylation were determined, and kinetic parameters such as Km and kcat were calculated to assess the efficiency of the aminoacylation reaction for different tRNA substrates.
To investigate the role of 2-thiouridine in codon recognition, ribosome binding assays were performed.
-
Protocol:
-
A binding reaction was set up containing purified ribosomes, a specific mRNA codon (often a trinucleotide), and the tRNA to be tested (typically radiolabeled).
-
The mixture was incubated to allow for the formation of a ribosome-mRNA-tRNA complex.
-
The reaction mixture was then passed through a nitrocellulose filter. The ribosome complex binds to the filter, while unbound tRNA passes through.
-
The amount of radioactivity retained on the filter was quantified to determine the extent of tRNA binding to the ribosome in response to a specific codon.
-
Quantitative Data from Early Research
The following tables summarize key quantitative findings from early studies on the impact of 2-thiouridine derivatives.
Table 1: Effect of 2-Thiouridine on Aminoacylation of E. coli tRNAGlu
| tRNA Substrate | Modification at Position 34 | Relative kcat/KM | Reference |
| Native tRNAGlu | 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) | 1.0 | [12] |
| In vitro transcribed tRNAGlu | Uridine (U) | 0.01 | [12] |
Table 2: Thermodynamic Stability of RNA Duplexes Containing 2-Thiouridine
| Duplex | Modified Nucleoside | Melting Temperature (Tm) in °C | Reference |
| Gs²UUUC paired with GmAmAmAmCm | 2-thiouridine (s²U) | 30.7 | [8] |
| GUUUC paired with GmAmAmAmCm | Uridine (U) | 19.0 | [8] |
Logical Workflow for Investigating 2-Thiouridine Function
The general experimental workflow employed in early studies to decipher the function of 2-thiouridine derivatives can be visualized as follows:
References
- 1. Aminoacylation of transfer RNAs with 2-thiouridine derivatives in the wobble position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur‐containing cofactors | The EMBO Journal [link.springer.com]
- 7. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.teikyo.jp [pure.teikyo.jp]
Methodological & Application
protocol for detection of 5-(aminomethyl)-2-thiouridine by HPLC
An Application Note and Protocol for the Detection of 5-(aminomethyl)-2-thiouridine by HPLC
Introduction
This compound (nm5s2U) is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of the anticodon loop of certain transfer RNAs (tRNAs). This modification is crucial for the efficiency and fidelity of protein translation by ensuring proper codon recognition. The accurate detection and quantification of nm5s2U are vital for researchers studying tRNA biology, metabolic pathways, and the cellular response to stress. This document provides a detailed protocol for the analysis of nm5s2U from total tRNA using a robust method involving enzymatic hydrolysis followed by High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle of the Method
The protocol is based on a two-step process. First, total tRNA is enzymatically digested into its constituent nucleosides using a cocktail of nucleases and phosphatases. This one-pot reaction ensures the complete breakdown of the RNA polymer into individual nucleoside units.[1][2] Subsequently, the resulting mixture of nucleosides is separated by reversed-phase HPLC (RP-HPLC). The separation is typically achieved on a C18 column, where nucleosides are eluted based on their hydrophobicity.[2] The nm5s2U nucleoside is then identified and quantified by its characteristic retention time and UV absorbance, typically monitored at 254 nm or 260 nm, against a standard curve generated from a pure standard.
Application Notes
Sample Preparation: The purity and integrity of the isolated tRNA are critical for accurate quantification. It is recommended to assess RNA purity using A260/280 and A260/230 ratios. An A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0-2.2 are indicative of high-purity RNA.
Enzymatic Hydrolysis: Complete digestion of the tRNA is essential. The use of a combination of enzymes, such as Nuclease P1 (which cleaves single-stranded nucleic acids to 5'-monophosphates), Phosphodiesterase I (which further digests to 5'-mononucleotides), and a phosphatase like FastAP or Alkaline Phosphatase (to remove the phosphate (B84403) group), ensures the generation of free nucleosides suitable for HPLC analysis.[1][2] Incomplete digestion can lead to an underestimation of modified nucleosides.
Chromatography:
-
Column: A C18 reversed-phase column is the standard choice for nucleoside separation.[2][3] Column performance should be regularly monitored.
-
Mobile Phase: A gradient elution using an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically required to resolve the complex mixture of canonical and modified nucleosides.[2][4] The pH of the aqueous buffer is crucial for consistent retention times and peak shapes. A pH of 6.0 is commonly used.[2]
-
Temperature Control: A column heater should be used to maintain a constant temperature (e.g., 35 °C), as temperature fluctuations can significantly affect retention times.[5]
Quantification: For absolute quantification, a calibration curve must be generated using a purified standard of this compound. The linearity of the detector response should be established across the expected concentration range of the samples.[3][4]
Experimental Workflow
Caption: Workflow for the detection of nm5s2U by HPLC.
Detailed Experimental Protocol
Materials and Reagents
-
tRNA: Isolated total tRNA from the biological source of interest.
-
Enzymes:
-
Nuclease P1 (Sigma-Aldrich, Cat# N8630 or equivalent)
-
Phosphodiesterase I from Crotalus adamanteus venom (Sigma-Aldrich, Cat# P3243 or equivalent)
-
FastAP Thermosensitive Alkaline Phosphatase (Thermo Scientific, Cat# EF0651 or equivalent)
-
-
Buffers and Solvents:
-
Ammonium acetate (B1210297) (HPLC grade)
-
Zinc chloride (ZnCl₂)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Nuclease-free water
-
-
Equipment:
tRNA Hydrolysis to Nucleosides
This one-pot protocol is adapted from Jora et al.[1]
-
Prepare Hydrolysis Buffer (Buffer D): 50 mM ammonium acetate (pH 6.0), 5 mM ZnCl₂, and 10 mM MgCl₂.
-
In a sterile microcentrifuge tube, combine the following:
-
Total tRNA: 20-40 µg
-
Nuclease-free water: to a final volume of 35 µL (after adding tRNA and enzymes)
-
-
Denature the tRNA at 95°C for 5 minutes, then cool to room temperature.
-
Prepare an enzyme master mix in Buffer D. For each reaction, add:
-
Buffer D: 4 µL
-
Nuclease P1: 0.2 U
-
Phosphodiesterase I: 0.2 U
-
FastAP: 2 U
-
-
Add 5 µL of the enzyme master mix to the denatured tRNA for a final reaction volume of 40 µL.
-
Incubate the reaction at 37°C for 2 hours with gentle shaking.
-
To stop the reaction and precipitate the enzymes, centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes.[2]
-
Carefully transfer the supernatant, which contains the nucleoside mixture, to an HPLC vial for analysis.
HPLC Conditions
The following are general starting conditions and may require optimization for specific systems.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200, Dionex UltiMate 3000 or equivalent[2] |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm[2] |
| Mobile Phase A | 5 mM Ammonium Acetate, pH 6.0[2] |
| Mobile Phase B | 100% Acetonitrile or 40% Acetonitrile in water[2] |
| Flow Rate | 0.8 - 1.0 mL/min[3] |
| Column Temperature | 35 °C[5] |
| Injection Volume | 10 - 50 µL |
| UV Detection | 254 nm or 260 nm[6] |
| Run Time | 50-60 minutes |
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 45.0 | 80 | 20 |
| 50.0 | 0 | 100 |
| 55.0 | 0 | 100 |
| 56.0 | 100 | 0 |
| 60.0 | 100 | 0 |
Data Analysis and Quantification
-
Identification: Identify the nm5s2U peak in the sample chromatogram by comparing its retention time to that of a pure nm5s2U standard run under identical conditions.
-
Quantification: Create a standard curve by injecting known concentrations of the nm5s2U standard. Plot the peak area against the concentration. The resulting linear regression equation can be used to calculate the absolute amount of nm5s2U in the samples.[2]
-
Normalization: The quantity of nm5s2U can be expressed as a molar ratio relative to one of the four canonical nucleosides (e.g., Adenosine) to account for any variations in sample loading.
Summary of Quantitative Data
The following table summarizes the key parameters for the HPLC method. Note that retention times are highly dependent on the specific HPLC system, column, and exact conditions used and must be determined experimentally.
| Parameter | Value / Range |
| Linearity Range | To be determined with standard; typically spans several orders of magnitude (e.g., 1-500 µM)[3] |
| Limit of Detection (LOD) | To be determined (S/N ratio of 3)[3] |
| Limit of Quantification (LOQ) | To be determined (S/N ratio of 10)[3] |
| Precision (%RSD) | < 5% for intra- and inter-day runs[3] |
| Accuracy (% Recovery) | 95 - 105%[4] |
References
- 1. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for the Synthesis of 5-(aminomethyl)-2-thiouridine Standard for HPLC
Introduction
5-(aminomethyl)-2-thiouridine (nm⁵s²U) is a modified nucleoside found in the anticodon loop of some transfer RNAs (tRNAs). It plays a crucial role in the accuracy and efficiency of protein translation. The availability of a high-purity standard of nm⁵s²U is essential for various research applications, including its quantification in biological samples by High-Performance Liquid Chromatography (HPLC), studies of tRNA structure and function, and in drug development programs targeting RNA-modifying enzymes.
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound to a standard suitable for HPLC analysis. The described method is based on a multi-step synthesis starting from 2-thiouridine (B16713), involving protection of the ribose hydroxyls, introduction of a functional group at the C5 position of the uracil (B121893) base, conversion to an aminomethyl group, and subsequent deprotection and purification.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| 2-Thiouridine | ≥98% | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| 2,2-Dimethoxypropane (B42991) | ≥98% | Commercially Available |
| p-Toluenesulfonic acid monohydrate | ≥98.5% | Commercially Available |
| Paraformaldehyde | Reagent Grade | Commercially Available |
| Sodium periodate (B1199274) (NaIO₄) | ≥99% | Commercially Available |
| Sodium borohydride (B1222165) (NaBH₄) | ≥98% | Commercially Available |
| Sodium azide (B81097) (NaN₃) | ≥99.5% | Commercially Available |
| Triphenylphosphine (B44618) (PPh₃) | ≥99% | Commercially Available |
| Ammonia solution (28-30%) | ACS Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Methanol (B129727) (MeOH) | HPLC Grade | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available |
| Ammonium acetate | HPLC Grade | Commercially Available |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercially Available |
| Dowex® 50WX8 hydrogen form | 200-400 mesh | Commercially Available |
| Silica (B1680970) gel | 230-400 mesh | Commercially Available |
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the protection of the ribose hydroxyl groups of 2-thiouridine, followed by the introduction of a hydroxymethyl group at the C5 position. This intermediate is then converted to an azidomethyl group, which is subsequently reduced to the desired aminomethyl group. The final step involves the removal of the protecting groups.
Step 1: Synthesis of 2',3'-O-Isopropylidene-2-thiouridine (1)
-
Suspend 2-thiouridine (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with aqueous sodium bicarbonate solution.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to yield compound 1 .
Step 2: Synthesis of 5-Hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine (2)
-
Dissolve compound 1 (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane).
-
Add paraformaldehyde (excess) and a base (e.g., sodium hydroxide) to the solution.
-
Heat the mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a suitable acid.
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain compound 2 .
Step 3: Synthesis of 5-Azidomethyl-2',3'-O-isopropylidene-2-thiouridine (3)
-
Dissolve compound 2 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DMF.
-
Add diisopropyl azodicarboxylate (DIAD) or a similar azodicarboxylate (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Add sodium azide (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by silica gel column chromatography to yield compound 3 .[1][2]
Step 4: Synthesis of 5-Aminomethyl-2',3'-O-isopropylidene-2-thiouridine (4)
-
Dissolve compound 3 (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, such as triphenylphosphine followed by water, or perform catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst (if used) and concentrate the solution under reduced pressure.
-
The crude product 4 can be used in the next step without further purification or can be purified by column chromatography.
Step 5: Deprotection to yield this compound (5)
-
Dissolve the crude compound 4 in a solution of trifluoroacetic acid in water (e.g., 50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual acid.
-
The crude product 5 is then purified by HPLC.
Part 2: Purification of this compound by HPLC
High-performance liquid chromatography is a crucial step to obtain a high-purity standard of this compound suitable for analytical applications.[3][4][5][6][7]
HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used for the purification of modified nucleosides.
Mobile Phase:
-
Solvent A: 0.1 M Ammonium Acetate, pH 5.3
-
Solvent B: Acetonitrile/Water (e.g., 40:60 v/v)
-
Gradient: A linear gradient from 0% to 20% B over 30 minutes, followed by a column wash and re-equilibration. The gradient should be optimized based on the specific column and system.
Purification Protocol:
-
Dissolve the crude this compound in the initial mobile phase (0% B).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the main product peak, monitoring at a suitable wavelength (e.g., 260 nm).
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Part 3: Characterization of this compound
The identity and purity of the synthesized standard should be confirmed by various analytical techniques.
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ = 290.0811 (for C₁₀H₁₆N₃O₅S⁺).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the ribose protons and the H6 proton of the uracil ring. The presence of the aminomethyl group will be indicated by a singlet in the appropriate chemical shift range.
-
¹³C NMR: The spectrum should confirm the number of carbon atoms and their chemical environments.
Purity Assessment by Analytical HPLC:
-
Column: Analytical reversed-phase C18 column.
-
Mobile Phase and Gradient: Similar to the preparative method, but with a faster gradient to assess purity.
-
Detection: UV at 260 nm.
-
Acceptance Criteria: Purity should be ≥95% for use as an HPLC standard.
Data Presentation
Table 1: Summary of Synthetic Intermediates and Final Product
| Compound | Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| 1 | 2',3'-O-Isopropylidene-2-thiouridine | C₁₂H₁₆N₂O₅S | 300.33 | 301.08 |
| 2 | 5-Hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine | C₁₃H₁₈N₂O₆S | 330.36 | 331.09 |
| 3 | 5-Azidomethyl-2',3'-O-isopropylidene-2-thiouridine | C₁₃H₁₇N₅O₅S | 355.37 | 356.10 |
| 4 | 5-Aminomethyl-2',3'-O-isopropylidene-2-thiouridine | C₁₃H₁₉N₃O₅S | 329.37 | 330.11 |
| 5 | This compound | C₁₀H₁₅N₃O₅S | 289.31 | 290.08 |
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 (Preparative) |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 5.3 |
| Mobile Phase B | Acetonitrile/Water (40:60 v/v) |
| Flow Rate | 5-10 mL/min (for semi-preparative) |
| Detection Wavelength | 260 nm |
| Gradient | 0-20% B over 30 min |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound HPLC standard.
References
- 1. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Purification of In Vitro Transcribed Long RNA | Springer Nature Experiments [experiments.springernature.com]
- 5. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
Application Notes: Isolating tRNA Enriched with 5-(aminomethyl)-2-thiouridine
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 5. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
Application Note: Mass Spectrometry Fragmentation Analysis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is a post-transcriptionally modified nucleoside found in the wobble position of the anticodon of certain transfer RNAs (tRNAs). This modification is crucial for accurate and efficient protein translation. The structural characterization of modified nucleosides like mcm5s2U is essential for understanding their biological roles and for the development of novel therapeutics. Mass spectrometry is a powerful analytical technique for the identification and characterization of such modifications. This application note provides a detailed protocol and expected fragmentation patterns for the analysis of mcm5s2U using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the user requested information for "nm5s2U," the predominant and well-characterized modification with a similar abbreviation is 5-methoxycarbonylmethyl-2-thiouridine, which will be the focus of this document.
Chemical Properties of mcm5s2U
| Property | Value |
| Full Chemical Name | 5-methoxycarbonylmethyl-2-thiouridine |
| Molecular Formula | C₁₂H₁₆N₂O₇S[1][2] |
| Monoisotopic Mass | 332.0678 Da[1][3] |
| Average Mass | 332.33 g/mol [1][2][3] |
Mass Spectrometry Fragmentation Pattern of mcm5s2U
Collision-induced dissociation (CID) is a commonly used technique in tandem mass spectrometry to fragment ions and elucidate their structure. The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond between the ribose sugar and the nucleobase, as well as fragmentation of the ribose moiety and the modified base itself.
For mcm5s2U, the protonated molecule ([M+H]⁺) has a theoretical m/z of 333.0756. Upon fragmentation, several characteristic product ions are observed. The primary fragmentation pathway involves the neutral loss of the ribose sugar (132.0423 Da), resulting in the protonated base fragment.
Table 1: Predicted and Observed Product Ions of [mcm5s2U+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Description of Neutral Loss/Fragment |
| 333.0756 | 201 | [M+H - Ribose]⁺: Loss of the ribose sugar (C₅H₈O₄) |
| 333.0756 | 169 | [M+H - Ribose - S]⁺ or [M+H - Ribose - OCH₃]⁺: Further fragmentation of the base |
| 333.0756 | 141 | Further fragmentation of the base moiety |
Note: The product ions m/z 201, 169, and 141 are key identifiers for mcm5s2U in mass spectrometry analysis.[3]
Experimental Protocols
This section outlines a general protocol for the analysis of mcm5s2U using LC-MS/MS. Optimization of specific parameters may be required depending on the instrument and sample matrix.
Sample Preparation: Enzymatic Hydrolysis of tRNA
-
tRNA Isolation: Isolate total tRNA from the biological sample of interest using a suitable RNA purification kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Enzymatic Digestion:
-
To approximately 1-10 µg of purified tRNA, add nuclease P1 (to digest the RNA to 5'-mononucleotides).
-
Incubate at 37°C for 2-4 hours.
-
Add bacterial alkaline phosphatase (to dephosphorylate the nucleotides to nucleosides).
-
Incubate at 37°C for an additional 1-2 hours.
-
-
Sample Cleanup: Remove enzymes and other interfering substances by centrifugal filtration using a 3 kDa molecular weight cutoff filter. The flow-through contains the nucleosides.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for nucleoside separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2-30% B
-
20-22 min: 30-95% B
-
22-25 min: 95% B
-
25-26 min: 95-2% B
-
26-30 min: 2% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Key MRM Transitions for mcm5s2U:
-
333.1 → 201.1
-
333.1 → 169.1
-
333.1 → 141.1
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-30 eV.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity.
Visualizations
Conclusion
The methods and data presented in this application note provide a robust framework for the identification and characterization of the modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine using LC-MS/MS. The characteristic fragmentation pattern, particularly the product ions at m/z 201, 169, and 141, serves as a reliable signature for its identification in complex biological samples. This information is valuable for researchers in the fields of molecular biology, drug discovery, and diagnostics who are investigating the roles of RNA modifications in health and disease.
References
Application Notes and Protocols for Studying nm5s2U Function Using a CRISPR/Cas9 System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. One such modification, 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U), is a highly conserved nucleoside found at the wobble position (U34) of tRNAs for Glutamine (Gln), Glutamic acid (Glu), and Lysine (Lys). This modification is crucial for the accurate decoding of codons ending in A and G, thereby preventing frameshift errors and ensuring the synthesis of functional proteins.
Deficiencies in tRNA modifications have been linked to a variety of human diseases, including metabolic disorders and neurological conditions. The study of nm5s2U's function is therefore of significant interest for understanding the molecular basis of these diseases and for the development of novel therapeutic strategies.
This document provides a comprehensive guide for utilizing the CRISPR/Cas9 gene-editing tool to investigate the function of nm5s2U. The central strategy involves the targeted knockout of the key enzyme responsible for the 2-thiouridylation step in the nm5s2U biosynthesis pathway. By comparing the phenotype of the knockout cells with wild-type cells, researchers can elucidate the specific roles of nm5s2U in cellular processes. The primary target for this approach in human cells is the TRMU (tRNA mitochondrial 2-thiouridylase) , also known as MTU1 , which is the human ortholog of the yeast Mtu1 and is responsible for the 2-thiolation of mitochondrial tRNAs.[1][2] Mutations in TRMU have been associated with transient infantile liver failure.[1][2]
Data Presentation
The following tables summarize quantitative data from studies on the effects of deficiencies in wobble uridine (B1682114) modifications, providing a reference for expected outcomes when studying nm5s2U function.
Table 1: Phenotypic Consequences of Deficient Wobble Uridine Thiolation
| Organism/Cell Line | Gene Knockout | Observed Phenotype | Quantitative Effect | Reference |
| S. cerevisiae | elp3Δ / uba4Δ | Reduced total protein levels | ~40% decrease in total protein | [3][4] |
| S. cerevisiae | elp3Δ / urm1Δ | Severe growth defect | Significant reduction in colony size | [3] |
| Human HEK293 Cells | MTU1 Knockout | Impaired mitochondrial protein synthesis | Marked decrease in mitochondrial complex IV subunits (MTCO1 and MTCO2) | |
| Mtu1 knockout mice | Mtu1 knockout | Embryonic lethality | No viable knockout mice obtained | |
| Liver-specific Mtu1 knockout mice | Liver-specific Mtu1 knockout | Liver injury, hepatic inflammation | Elevated plasma lactate (B86563) and AST levels |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of TRMU in Human Cell Lines
This protocol outlines the steps for generating a stable knockout of the TRMU gene in a human cell line (e.g., HEK293T) using the CRISPR/Cas9 system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
TRMU-specific single guide RNA (sgRNA) sequences
-
Lipofectamine 3000 or other suitable transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I
-
Agarose (B213101) gel electrophoresis system
-
96-well plates for single-cell cloning
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the human TRMU gene using a web-based tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into the pSpCas9(BB)-2A-GFP plasmid according to the manufacturer's protocol.
-
-
Transfection of HEK293T Cells:
-
Plate HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the pSpCas9(BB)-2A-GFP plasmid containing the TRMU-specific sgRNA using Lipofectamine 3000. Include a mock-transfected control.
-
-
Verification of Gene Editing Efficiency (T7 Endonuclease I Assay):
-
48-72 hours post-transfection, harvest a portion of the cells.
-
Extract genomic DNA.
-
Amplify the genomic region flanking the sgRNA target site by PCR.
-
Perform the T7 Endonuclease I assay on the PCR product to detect insertions and deletions (indels). Run the digested product on an agarose gel to visualize cleavage bands, indicating successful gene editing.
-
-
Single-Cell Cloning:
-
If the T7E1 assay confirms efficient editing, sort the GFP-positive cells from the remaining transfected population using fluorescence-activated cell sorting (FACS) into 96-well plates at a density of one cell per well.
-
Alternatively, perform serial dilution to achieve single-cell seeding.
-
Culture the single cells until colonies form.
-
-
Screening and Validation of Knockout Clones:
-
Expand the individual clones.
-
Extract genomic DNA from each clone.
-
PCR amplify the targeted region of the TRMU gene.
-
Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing indels in both alleles.
-
Confirm the absence of TRMU protein expression in the knockout clones by Western blot.
-
Protocol 2: Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes the analysis of the tRNA modification profile in wild-type and TRMU-knockout cells to confirm the loss of 2-thiouridine-containing modifications.
Materials:
-
Wild-type and TRMU-knockout cell pellets
-
Total RNA extraction kit
-
tRNA purification kit or method (e.g., PAGE purification)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
tRNA Isolation and Purification:
-
Harvest wild-type and TRMU-knockout cells.
-
Extract total RNA using a commercial kit.
-
Isolate the tRNA fraction from the total RNA. Purity can be assessed by agarose gel electrophoresis.
-
-
Enzymatic Hydrolysis of tRNA:
-
Digest the purified tRNA to single nucleosides using Nuclease P1 followed by dephosphorylation with bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Resuspend the nucleoside mixture in LC-MS grade water.
-
Inject the sample into the LC-MS/MS system.
-
Separate the nucleosides using a reversed-phase C18 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the specific mass transitions for canonical and modified nucleosides, including nm5s2U and its precursors.
-
-
Data Analysis:
-
Analyze the chromatograms to identify and quantify the different nucleosides based on their retention times and mass-to-charge ratios.
-
Compare the abundance of nm5s2U and related modifications between the wild-type and TRMU-knockout samples to confirm the loss of the modification in the knockout cells.
-
Visualizations
Caption: Experimental workflow for studying nm5s2U function.
Caption: Biosynthesis and function of nm5s2U.
Caption: Signaling consequences of nm5s2U deficiency.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Pathological mutations promote proteolysis of mitochondrial tRNA-specific 2-thiouridylase 1 (MTU1) via mitochondrial caseinolytic peptidase (CLPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mtu1-Mediated Thiouridine Formation of Mitochondrial tRNAs Is Required for Mitochondrial Translation and Is Involved in Reversible Infantile Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of 5-(aminomethyl)-2-thiouridine (nm⁵s²U) Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are critical for structural stability, translational efficiency, and accuracy. The hypermodified nucleoside 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U), found at the wobble position (U34) of specific tRNAs, is essential for the correct decoding of codons. In bacteria such as Escherichia coli, the biosynthesis of nm⁵s²U is a complex, multi-step enzymatic process. The pathway begins with the thiolation of uridine (B1682114) to form 2-thiouridine (B16713) (s²U), followed by the addition and modification of a C5 side chain.
These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the nm⁵s²U biosynthetic pathway. The protocols cover the production of the necessary recombinant enzymes, the stepwise enzymatic synthesis from a base tRNA substrate, and the analysis of the final modified tRNA product.
Principle of the Method
The in vitro reconstitution of nm⁵s²U biosynthesis involves a series of sequential enzymatic reactions that mimic the natural pathway. The entire process can be performed in a single pot or stepwise, starting with an unmodified tRNA substrate (e.g., in vitro transcribed tRNAGlu).
The pathway proceeds through three key stages:
-
Thiolation: The enzyme MnmA, an ATP-dependent tRNA thiouridylase, catalyzes the transfer of sulfur to position 2 of U34.[1][2] The sulfur itself is mobilized from L-cysteine by the cysteine desulfurase IscS.[1]
-
Side-Chain Addition: The MnmE-MnmG enzyme complex attaches a carboxymethylaminomethyl group to the C5 position of the 2-thiouridine base, using glycine (B1666218) as a substrate, to form 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U).[3][4][5]
-
Side-Chain Modification: The bifunctional enzyme MnmC catalyzes the final step. Its FAD-dependent oxidoreductase domain (MnmC(o)) converts the cmnm⁵s²U intermediate into the final product, 5-aminomethyl-2-thiouridine (nm⁵s²U).[3][4][5]
Analysis of the reaction products is typically performed using high-performance liquid chromatography (HPLC) to separate and quantify the different tRNA modification states.[6][7][8][9]
Biosynthetic Pathway Diagram
The enzymatic cascade for nm⁵s²U biosynthesis is illustrated below.
Caption: Enzymatic pathway for 5-(aminomethyl)-2-thiouridine biosynthesis.
Quantitative Data Summary
The following table summarizes the reported steady-state kinetic parameters and reaction conditions for the final modification step catalyzed by the E. coli MnmC enzyme, which converts cmnm⁵s²U-tRNA to nm⁵s²U-tRNA.
| Parameter | Value | Unit | Conditions |
| Enzyme | MnmC (FAD-dependent oxidase activity) | - | E. coli recombinant protein |
| Substrate | cmnm⁵s²U-containing tRNAGlu | - | Purified, selectively under-modified |
| Km | 600 | nM | 37°C, pH 8.0 |
| kcat | 0.34 | s⁻¹ | 37°C, pH 8.0 |
| Enzyme Concentration | 1.7 | nM | For kinetic assays |
| Substrate Concentration | 0.13 - 2.0 | µM | For kinetic assays |
| Temperature | 37 | °C | - |
| pH | 8.0 | - | Tris buffer |
Data sourced from reference[10].
Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
This protocol provides a general method for producing the required enzymes (MnmA, IscS, MnmE, MnmG, MnmC) with N-terminal polyhistidine (His) tags for affinity purification.
-
Transformation: Transform E. coli BL21(DE3) cells with expression plasmids encoding the His-tagged target proteins.
-
Cell Culture: Grow the transformed cells in 1 L of LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to grow the culture for an additional 4 hours at 30°C.[11]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 30 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein fractions into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Quality Control: Assess protein purity by SDS-PAGE and determine the concentration using a Bradford or BCA assay. Store aliquots at -80°C.
Protocol 2: In Vitro Reconstitution of nm⁵s²U Biosynthesis
This protocol describes the stepwise synthesis of nm⁵s²U-tRNA from an unmodified tRNA substrate. The product of each step should be purified or used directly as the substrate for the subsequent reaction.
A. Preparation of Substrate tRNA
-
Unmodified tRNA substrate (e.g., E. coli tRNAGlu) can be produced by in vitro transcription using a T7 RNA polymerase kit or overexpressed in an E. coli strain lacking the modification enzymes and purified.
B. Step 1: Synthesis of 2-thiouridine (s²U-tRNA)
-
Set up the reaction mixture in a final volume of 100 µL:
-
5 µM Unmodified tRNAGlu
-
1 µM MnmA enzyme
-
1 µM IscS enzyme
-
2 mM ATP
-
2 mM MgCl₂
-
1 mM L-cysteine
-
50 mM Tris-HCl, pH 7.5
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
(Optional) Purify the s²U-tRNA product via phenol-chloroform extraction and ethanol (B145695) precipitation to remove enzymes and small molecules.
C. Step 2: Synthesis of cmnm⁵s²U-tRNA
-
To the s²U-tRNA from the previous step, add the following components:
-
1 µM MnmE-MnmG enzyme complex
-
2 mM Glycine
-
1 mM GTP
-
(Ensure buffer conditions are compatible, e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubate the reaction at 37°C for 1-2 hours.
D. Step 3: Synthesis of nm⁵s²U-tRNA
-
Prepare the final reaction mixture using the cmnm⁵s²U-tRNA generated above. The final concentrations should be as follows[10][12]:
-
0.2 µM cmnm⁵s²U-tRNA
-
10 nM MnmC enzyme
-
60 mM Tris-HCl, pH 8.0
-
20 mM NH₄Cl
-
0.65 mM MgCl₂
-
-
Incubate at 37°C. The reaction is typically rapid; take time points within the first 5-10 minutes for analysis.
-
Stop the reaction by adding a solution for HPLC injection or by flash-freezing in liquid nitrogen.
Experimental Workflow Diagram
The overall workflow for the reconstitution and analysis is depicted below.
Caption: General workflow for in vitro nm⁵s²U biosynthesis and analysis.
Protocol 3: Analysis of tRNA Modification by HPLC
This protocol outlines the steps to analyze the final tRNA product to confirm the presence of the nm⁵s²U modification.
-
tRNA Digestion:
-
To ~5 µg of the final tRNA product, add Nuclease P1 (e.g., 2 units in a final volume of 20 µL with 10 mM ammonium (B1175870) acetate, pH 5.3).
-
Incubate at 37°C for 16 hours to digest the tRNA into individual nucleosides.[6]
-
-
Dephosphorylation:
-
Add Bacterial Alkaline Phosphatase (BAP) or a similar phosphatase (e.g., 1 unit) and adjust the buffer (e.g., to 50 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for 2 hours to remove the 5'-monophosphates.[6]
-
-
Sample Preparation:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for injection.
-
-
HPLC Analysis:
-
Inject the sample onto a reversed-phase C18 column.
-
Separate the nucleosides using a gradient of a suitable mobile phase, such as buffer A (e.g., 5% methanol (B129727) in 10 mM ammonium acetate, pH 5.3) and buffer B (e.g., 60% methanol in 10 mM ammonium acetate, pH 5.3).
-
Monitor the elution profile using a UV detector at 254 nm or 314 nm (the latter is characteristic for 2-thiouridine derivatives).
-
Identify the nm⁵s²U peak by comparing its retention time to a known standard or by collecting the fraction for subsequent analysis by mass spectrometry (LC-MS).[7][8]
-
References
- 1. Mitochondrial Enzyme Activities Protocol [protocols.io]
- 2. biozoomer.com [biozoomer.com]
- 3. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Mapping nm5s2U in Specific tRNA Isoacceptors
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of the modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (nm5s2U) and its eukaryotic equivalent, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), in specific tRNA isoacceptors.
Introduction
The post-transcriptional modification of tRNA is a critical determinant of translational efficiency and fidelity. The nm5s2U modification, and its derivatives, are found at the wobble position (position 34) of the anticodon loop in specific tRNAs, such as those for Glutamic acid, Lysine, and Glutamine.[1] This modification is crucial for accurate codon recognition and the prevention of frameshift errors during protein synthesis.[2] Dysregulation of nm5s2U/mcm5s2U levels has been associated with various human diseases, making the ability to map and quantify this modification in specific tRNA isoacceptors essential for both basic research and therapeutic development.[2]
This document outlines three primary methodologies for the analysis of nm5s2U/mcm5s2U in tRNA:
-
Affinity Purification of Specific tRNA Isoacceptors: A foundational technique to isolate the target tRNA molecules for downstream analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful and versatile method for the direct detection and quantification of modified nucleosides.
-
γ-toxin Endonuclease Assay: A specific enzymatic assay for the detection of mcm5s2U in eukaryotic tRNAs.
Data Presentation
The following tables summarize the types of quantitative data that can be obtained using the described methodologies.
Table 1: Quantitative Analysis of mcm5s2U Levels by γ-toxin Assay Coupled with qRT-PCR
| tRNA Isoacceptor | Treatment | Relative Fold Change in Full-Length tRNA (post-γ-toxin treatment) | Modification Status |
| tRNA-Glu-UUC | Untreated | 1.00 | High mcm5s2U |
| tRNA-Glu-UUC | Oxidative Stress | 2.50 | Reduced mcm5s2U |
| tRNA-Lys-UUU | Untreated | 1.00 | High mcm5s2U |
| tRNA-Lys-UUU | Oxidative Stress | 3.20 | Reduced mcm5s2U |
| tRNA-Ser-CGA (Control) | Untreated | 1.00 | No mcm5s2U |
| tRNA-Ser-CGA (Control) | Oxidative Stress | 1.05 | No mcm5s2U |
This table provides a representative example of how the γ-toxin assay can be used to quantify changes in mcm5s2U levels in response to cellular stress. A higher fold change indicates less cleavage by γ-toxin, and therefore, a lower level of the mcm5s2U modification.
Table 2: Identification of nm5s2U-containing Fragments by LC-MS/MS
| tRNA Isoacceptor | Digestion Enzyme | Observed m/z of Fragment | Expected m/z of nm5s2U-containing Fragment | Modification Confirmation |
| tRNA-Glu-UUC | RNase T1 | 1234.567 | 1234.560 | Confirmed |
| tRNA-Lys-UUU | RNase A | 987.654 | 987.650 | Confirmed |
This table illustrates how LC-MS/MS can be used to identify specific tRNA fragments containing the nm5s2U modification by comparing the observed mass-to-charge ratio (m/z) with the expected m/z.
Experimental Protocols
Protocol 1: Affinity Purification of Specific tRNA Isoacceptors
This protocol describes the enrichment of a specific tRNA isoacceptor from total RNA using a biotinylated DNA oligonucleotide probe and streptavidin magnetic beads.[3][4]
Materials:
-
Total RNA extract
-
Biotinylated DNA capture probe (30-45 bases, complementary to a unique region of the target tRNA)
-
Streptavidin Magnetic Beads
-
Magnetic rack
-
Binding/Wash Buffer (10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Annealing Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2.5 mM spermidine, 0.1 mM DTT, 0.4% Triton X-100)
-
Elution Buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
PEG-400
-
Nuclease-free water
Procedure:
-
Probe-tRNA Hybridization:
-
In a nuclease-free tube, mix 10-50 µg of total RNA with 1 µg of the biotinylated capture DNA probe.
-
Add Annealing Buffer to a final concentration of 1x.
-
Add PEG-400 to a final concentration of 40% (v/v).
-
Incubate the mixture at 65°C for 10 minutes, then allow it to cool slowly to room temperature to facilitate hybridization.
-
-
Preparation of Magnetic Beads:
-
Vortex the Streptavidin Magnetic Beads to resuspend them.
-
Transfer the required volume of beads to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Wash the beads three times with an equal volume of Binding/Wash Buffer.
-
-
Capture of tRNA-probe Complex:
-
Add the tRNA-probe hybridization mix to the washed magnetic beads.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate at 70°C for 5 minutes to release the tRNA from the capture probe.
-
Place the tube on the magnetic rack and carefully transfer the supernatant containing the purified tRNA to a new tube.
-
-
Downstream Processing:
-
The purified tRNA is now ready for downstream analysis such as LC-MS/MS or the γ-toxin assay.
-
Protocol 2: LC-MS/MS Analysis of nm5s2U
This protocol provides a general workflow for the identification and quantification of nm5s2U in purified tRNA isoacceptors by liquid chromatography-tandem mass spectrometry.[5][6]
Materials:
-
Purified tRNA isoacceptor (from Protocol 1)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
RNase T1 or RNase A
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
LC-MS/MS system (e.g., Q Exactive or similar)
Procedure:
-
tRNA Digestion to Nucleosides:
-
To 1-5 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add BAP and continue to incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
Alternatively, for analysis of modified oligonucleotides, digest the tRNA with a specific RNase such as RNase T1 (cleaves after G) or RNase A (cleaves after C and U).
-
-
Liquid Chromatography Separation:
-
Inject the digested sample into the LC system.
-
Separate the nucleosides or oligonucleotides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent from the LC column using the mass spectrometer in positive ion mode.
-
Perform a full scan to identify the mass-to-charge ratios (m/z) of the parent ions.
-
Perform tandem MS (MS/MS) on the parent ion corresponding to nm5s2U or the nm5s2U-containing oligonucleotide to obtain fragment ions for structural confirmation.
-
For quantification, use parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to measure the intensity of specific parent-fragment ion transitions.
-
-
Data Analysis:
-
Identify nm5s2U based on its accurate mass and characteristic fragmentation pattern.
-
Quantify the relative abundance of nm5s2U by comparing the peak area of its specific transition to that of an unmodified nucleoside (e.g., adenosine) or an internal standard.
-
Protocol 3: γ-toxin Endonuclease Assay for mcm5s2U
This protocol describes a method for detecting the mcm5s2U modification in eukaryotic tRNA using the specific endonuclease γ-toxin.[7][8][9] The cleavage of tRNA is then detected by Northern blotting or quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Purified tRNA or total RNA
-
Recombinant γ-toxin
-
γ-toxin reaction buffer (10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT)
-
For Northern Blotting:
-
Urea-PAGE gel supplies
-
Northern blotting apparatus and membranes
-
DIG-labeled DNA probe specific for the target tRNA
-
DIG detection reagents
-
-
For qRT-PCR:
-
Reverse transcriptase
-
tRNA-specific reverse transcription primer
-
PCR primers flanking the cleavage site
-
qPCR master mix and instrument
-
Procedure:
-
γ-toxin Cleavage Reaction:
-
In a nuclease-free tube, mix 1-5 µg of RNA with recombinant γ-toxin in γ-toxin reaction buffer.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding a chelating agent like EDTA or by proceeding directly to RNA purification.
-
-
Detection of Cleavage by Northern Blotting:
-
Separate the RNA from the cleavage reaction on a denaturing urea-PAGE gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a DIG-labeled probe specific for the 5' or 3' end of the target tRNA.
-
Detect the full-length and cleaved tRNA fragments using an anti-DIG antibody conjugated to a reporter enzyme (e.g., alkaline phosphatase) and a chemiluminescent substrate.
-
The presence of a cleaved fragment indicates the presence of mcm5s2U.
-
-
Detection of Cleavage by qRT-PCR:
-
Perform reverse transcription on the RNA from the cleavage reaction using a primer that binds downstream of the anticodon loop.
-
Perform qPCR using primers that flank the γ-toxin cleavage site.
-
A decrease in the amount of full-length tRNA (and thus a decrease in the qPCR signal) in the γ-toxin treated sample compared to an untreated control indicates the presence of mcm5s2U.
-
Normalize the results to a control tRNA that does not contain mcm5s2U.
-
Mandatory Visualizations
Biosynthesis of nm5s2U/mcm5s2U
Caption: Biosynthetic pathway of nm5s2U/mcm5s2U modification at the wobble position of tRNA.
Experimental Workflow for Mapping nm5s2U
Caption: General experimental workflow for the mapping of nm5s2U/mcm5s2U in specific tRNA isoacceptors.
References
- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Sulfur-Containing tRNA Modifications: A Comparison of Bacterial, Archaeal, and Eukaryotic Pathways [mdpi.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. neb.com [neb.com]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Complementation Assays of MnmC and MnmM
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transfer RNA (tRNA) modifications are crucial for translational fidelity and efficiency. The MnmC and MnmM enzymes play a vital role in the post-transcriptional modification of the wobble uridine (B1682114) (U34) in specific tRNAs. In Escherichia coli, the bifunctional MnmC enzyme catalyzes the final two steps in the biosynthesis of 5-methylaminomethyluridine (B1256275) (mnm⁵U). In some bacteria that lack mnmC, the MnmM enzyme, a methyltransferase, performs the final methylation step. Gene complementation assays are essential for confirming the function of these enzymes, validating potential drug targets, and screening for inhibitors. These notes provide detailed protocols for performing gene complementation assays for MnmC and MnmM in an E. coli knockout strain.
Signaling Pathway of MnmC in E. coli
The MnmC enzyme in E. coli is a bifunctional protein with two distinct domains. The C-terminal domain (MnmC1 or MnmC(o)) is an FAD-dependent oxidoreductase, and the N-terminal domain (MnmC2 or MnmC(m)) is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. These domains act sequentially to convert 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) to 5-methylaminomethyluridine (mnm⁵U) at the wobble position of tRNAs for glutamine, lysine, glutamate, arginine, and glycine.
Caption: MnmC pathway for tRNA modification in E. coli.
Experimental Workflow for Gene Complementation Assay
This workflow outlines the key steps for performing a gene complementation assay for mnmC or mnmM.
Caption: Workflow for MnmC/MnmM gene complementation.
Data Presentation
Quantitative data from complementation assays should be summarized for clear comparison. Below are example tables for presenting results from HPLC analysis and growth curve experiments.
Table 1: Quantification of tRNA Nucleoside Modifications by HPLC
This table presents the percentage of modified uridine derivatives at the wobble position of tRNA, comparing the wild-type, the mnmC knockout mutant, and the complemented strain. Successful complementation is indicated by the restoration of mnm⁵s²U levels.
| Strain | cmnm⁵s²U (%) | mnm⁵s²U (%) |
| Wild-type (E. coli K-12) | 5.2 ± 0.8 | 94.8 ± 1.5 |
| ΔmnmC | 98.1 ± 2.1 | 1.9 ± 0.4 |
| ΔmnmC + pBAD-mnmC | 10.5 ± 1.3 | 89.5 ± 2.7 |
| ΔmnmC + pBAD-mnmM (B. subtilis) | 35.7 ± 3.5 | 64.3 ± 4.1 |
Data is presented as mean ± standard deviation from at least three biological replicates.
Table 2: Growth Rate Analysis under Oxidative Stress
Deficiency in tRNA modifications can lead to increased sensitivity to certain stressors. This table shows the specific growth rates of the different strains in the presence of a sub-lethal concentration of an oxidizing agent (e.g., hydrogen peroxide). Complementation is demonstrated by the restoration of a growth rate similar to the wild-type.
| Strain | Specific Growth Rate (µ) in standard medium | Specific Growth Rate (µ) with 1 mM H₂O₂ |
| Wild-type (E. coli K-12) | 0.65 ± 0.04 | 0.45 ± 0.03 |
| ΔmnmC | 0.63 ± 0.05 | 0.21 ± 0.02 |
| ΔmnmC + pBAD-mnmC | 0.64 ± 0.04 | 0.42 ± 0.04 |
Specific growth rate (µ) is calculated from the exponential phase of the growth curve. Data is presented as mean ± standard deviation from at least three biological replicates.
Experimental Protocols
Protocol 1: Cloning of mnmC or mnmM into pBAD-TOPO Expression Vector
This protocol describes the amplification of the target gene and its insertion into an arabinose-inducible expression vector.
Materials:
-
Template DNA (genomic DNA from E. coli for mnmC or Bacillus subtilis for mnmM)
-
Gene-specific forward and reverse primers
-
Taq DNA polymerase
-
pBAD-TOPO TA Expression Kit (Thermo Fisher Scientific)
-
TOP10 chemically competent E. coli
-
LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
Procedure:
-
PCR Amplification:
-
Design primers to amplify the full coding sequence of mnmC or mnmM. Ensure the forward primer includes a ribosome binding site if not present in the vector.
-
Perform PCR using Taq polymerase to generate a PCR product with 3'-A overhangs.
-
A typical PCR cycle is: 94°C for 3 min, followed by 30 cycles of 94°C for 30 s, 55-65°C (primer-dependent) for 30 s, and 72°C for 1 min/kb, with a final extension at 72°C for 10 min.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.
-
-
TOPO Cloning Reaction:
-
Set up the TOPO cloning reaction by mixing the fresh PCR product and the pBAD-TOPO vector according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature.
-
-
Transformation and Selection:
-
Transform the TOPO cloning reaction mixture into chemically competent TOP10 E. coli.
-
Plate the transformation on pre-warmed LB agar plates containing 100 µg/mL ampicillin.
-
Incubate overnight at 37°C.
-
-
Verification of Clones:
-
Select several colonies and culture them in LB broth with ampicillin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion and/or Sanger sequencing.
-
Protocol 2: Gene Complementation Assay
This protocol details the transformation of the expression constructs into the E. coli ΔmnmC mutant and the subsequent analysis.
Materials:
-
E. coli ΔmnmC mutant strain (e.g., from the Keio collection)
-
Verified pBAD-mnmC/mnmM and empty pBAD vector
-
LB broth and agar plates with ampicillin (100 µg/mL) and kanamycin (B1662678) (50 µg/mL, if the knockout has a kanamycin resistance cassette)
-
L-arabinose solution (20% w/v, sterile filtered)
-
Hydrogen peroxide (H₂O₂) solution (for stress assay)
Procedure:
-
Transformation of ΔmnmC Strain:
-
Prepare competent E. coli ΔmnmC cells.
-
Transform the pBAD-mnmC/mnmM and the empty pBAD vector into separate aliquots of the competent cells.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate single colonies of wild-type, ΔmnmC + pBAD, and ΔmnmC + pBAD-mnmC/mnmM into 5 mL of LB broth with antibiotics. Grow overnight at 37°C with shaking.
-
The next day, dilute the overnight cultures 1:100 into fresh LB broth with antibiotics.
-
Grow the cultures at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.
-
Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Continue to incubate at 37°C for 3-4 hours for protein expression.
-
-
Sample Collection for Analysis:
-
For HPLC analysis, harvest the cells by centrifugation and proceed to tRNA isolation.
-
For growth curve analysis, proceed directly to the protocol below.
-
Protocol 3: Quantitative Analysis of tRNA Modifications by HPLC
This protocol is for the analysis of tRNA nucleosides to quantify the level of modification.
Materials:
-
Cell pellets from Protocol 2
-
Phenol (B47542):chloroform:isoamyl alcohol
-
Ethanol
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Total tRNA Isolation:
-
Resuspend cell pellets in an appropriate buffer.
-
Isolate total RNA using a standard method such as hot phenol extraction.
-
Purify tRNA from the total RNA, for example, by anion-exchange chromatography.
-
-
tRNA Hydrolysis:
-
Digest the purified tRNA to nucleosides using nuclease P1, followed by dephosphorylation with bacterial alkaline phosphatase.
-
-
HPLC Analysis:
-
Analyze the resulting nucleoside mixture by reverse-phase HPLC.
-
Monitor the elution profile at 254 nm. Thiolated nucleosides can also be monitored at 314 nm.
-
Identify and quantify the peaks corresponding to cmnm⁵s²U and mnm⁵s²U by comparing their retention times and UV spectra to known standards.
-
Calculate the percentage of each modified nucleoside relative to the total amount of the two.
-
Protocol 4: Growth Curve Analysis
This protocol provides a method to assess complementation by measuring the growth rate of the bacterial strains.
Materials:
-
Overnight cultures from Protocol 2, step 2.1
-
96-well microplate
-
Microplate reader capable of measuring OD₆₀₀ and shaking at 37°C
-
LB broth with antibiotics and 0.2% L-arabinose
-
LB broth with antibiotics, 0.2% L-arabinose, and a stressor (e.g., 1 mM H₂O₂)
Procedure:
-
Preparation of Microplate:
-
In a 96-well plate, add 198 µL of the appropriate growth medium (with and without stressor) to each well.
-
Inoculate the wells with 2 µL of the overnight cultures of wild-type, ΔmnmC + pBAD, and ΔmnmC + pBAD-mnmC/mnmM. Include multiple replicates for each condition. Also include a blank well with only medium.
-
-
Growth Monitoring:
-
Place the microplate in a plate reader set to 37°C with continuous shaking.
-
Measure the OD₆₀₀ of each well every 15-30 minutes for 12-24 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the OD₆₀₀ values against time on a logarithmic scale.
-
Determine the specific growth rate (µ) for each strain under each condition from the slope of the linear portion of the curve during the exponential growth phase.
-
Compare the growth rates to assess complementation.
-
Application Notes and Protocols for Developing Enzymatic Assays for MnmC/MnmM Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymes MnmC and MnmM are crucial for the modification of uridine (B1682114) at the wobble position of transfer RNA (tRNA), a process essential for accurate and efficient protein translation. In many Gram-negative bacteria, such as Escherichia coli, MnmC is a bifunctional enzyme that catalyzes the final two steps in the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U).[1][2][3] The C-terminal FAD-dependent oxidoreductase domain of MnmC converts 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U), while the N-terminal methyltransferase domain subsequently methylates nm⁵s²U to mnm⁵s²U, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] In many Gram-positive bacteria and other organisms that lack an mnmC homolog, the methyltransferase MnmM (formerly YtqB) carries out the final methylation step, converting nm⁵s²U to mnm⁵s²U.[1][3]
The development of robust enzymatic assays for MnmC and MnmM is critical for understanding their catalytic mechanisms, identifying inhibitors for antimicrobial drug development, and for the functional characterization of these enzymes from various organisms. These application notes provide detailed protocols for the expression and purification of recombinant MnmC and MnmM, the preparation of their specific tRNA substrates, and methods for assaying their distinct enzymatic activities.
Signaling and Biosynthetic Pathway
The activities of MnmC and MnmM are the terminal steps in the biosynthesis of mnm⁵s²U at the wobble position (U34) of specific tRNAs, such as tRNALys, tRNAGln, and tRNAGlu. This modification is critical for the accurate decoding of codons ending in A and G.
Quantitative Data Summary
The kinetic parameters for MnmC and MnmM are essential for comparative studies and for the design of inhibitor screening assays. As specific kinetic data is not widely available in the literature, the following tables are provided as templates for researchers to populate with their experimentally determined values using the protocols outlined in this document.
Table 1: Kinetic Parameters for MnmC Oxidoreductase Activity
| Parameter | Value | Units | Experimental Conditions |
| Km (cmnm⁵s²U-tRNA) | µM | [Specify buffer, pH, temperature] | |
| Vmax | pmol/min/mg | [Specify enzyme concentration] | |
| kcat | min⁻¹ | ||
| kcat/Km | µM⁻¹min⁻¹ |
Table 2: Kinetic Parameters for MnmC Methyltransferase Activity
| Parameter | Value | Units | Experimental Conditions |
| Km (nm⁵s²U-tRNA) | µM | [Specify buffer, pH, temperature] | |
| Km (SAM) | µM | ||
| Vmax | pmol/min/mg | [Specify enzyme concentration] | |
| kcat | min⁻¹ | ||
| kcat/Km | µM⁻¹min⁻¹ |
Table 3: Kinetic Parameters for MnmM Methyltransferase Activity
| Parameter | Value | Units | Experimental Conditions |
| Km (nm⁵s²U-tRNA) | µM | [Specify buffer, pH, temperature] | |
| Km (SAM) | µM | ||
| Vmax | pmol/min/mg | [Specify enzyme concentration] | |
| kcat | min⁻¹ | ||
| kcat/Km | µM⁻¹min⁻¹ |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant MnmC/MnmM
This protocol describes the general steps for producing and purifying His-tagged MnmC or MnmM from E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector with His-tagged mnmC or mnmM gene
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT, 10% glycerol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol
-
Ni-NTA affinity resin
-
Protease inhibitor cocktail
Procedure:
-
Transform the expression plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture and induce protein expression with IPTG (e.g., 0.5 mM).
-
Incubate the culture at a lower temperature (e.g., 18°C) overnight with shaking.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the purest fractions and dialyze against Storage Buffer.
-
Determine the protein concentration, aliquot, and store at -80°C.
Protocol 2: Preparation of tRNA Substrates
The specific tRNA substrates, cmnm⁵s²U-tRNA and nm⁵s²U-tRNA, can be obtained by overexpressing a target tRNA (e.g., tRNALys) in E. coli strains that are deficient in specific tRNA modification enzymes, leading to the accumulation of the desired intermediate.
A. Preparation of cmnm⁵s²U-tRNA:
-
Strain: E. coli strain with a null mutation in mnmC.
-
Procedure: Overexpress the target tRNA in the mnmC null mutant. This strain will accumulate cmnm⁵s²U-modified tRNA as the MnmC enzyme is absent to process it further.[2]
B. Preparation of nm⁵s²U-tRNA:
-
Strain: E. coli strain with a point mutation in the methyltransferase domain of mnmC (e.g., mnmC(m)-G68D) or a B. subtilis strain with a null mutation in mnmM.[2]
-
Procedure: Overexpress the target tRNA in this mutant strain. The oxidoreductase activity of MnmC will be intact, producing nm⁵s²U-tRNA, but the subsequent methylation will be blocked.[2]
General tRNA Purification Protocol:
-
Grow the appropriate E. coli strain overexpressing the target tRNA to the late logarithmic phase.
-
Harvest the cells and extract total RNA using a method such as hot phenol-SDS extraction.
-
Purify the total tRNA from the total RNA extract using anion-exchange chromatography (e.g., DEAE-cellulose column).
-
To isolate the specific overexpressed tRNA, affinity purification using a 3'-biotinylated DNA probe complementary to the target tRNA can be employed.[4]
-
Alternatively, for bulk tRNA preparations, the total tRNA from the mutant strain can be used directly in the enzymatic assays.
-
Quantify the purified tRNA using UV absorbance at 260 nm.
Protocol 3: MnmC Oxidoreductase Activity Assay (HPLC-Based)
This assay measures the FAD-dependent conversion of cmnm⁵s²U-tRNA to nm⁵s²U-tRNA.
Materials:
-
Purified recombinant MnmC
-
Purified cmnm⁵s²U-tRNA substrate
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Reaction Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NH₄OAc, 5% glycerol[2]
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Set up the reaction mixture in a total volume of 100-200 µL:
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by phenol/chloroform extraction followed by ethanol (B145695) precipitation to recover the tRNA.
-
Resuspend the tRNA pellet in nuclease-free water.
-
Digest the tRNA to nucleosides by incubating with Nuclease P1, followed by treatment with bacterial alkaline phosphatase.
-
Analyze the resulting nucleosides by reverse-phase HPLC. Monitor the chromatogram at 314 nm for thiolated nucleosides.[2]
-
Identify and quantify the peaks corresponding to cmnm⁵s²U and nm⁵s²U by comparing their retention times and UV spectra to known standards.
-
Calculate the amount of product (nm⁵s²U) formed.
Protocol 4: MnmC/MnmM Methyltransferase Activity Assay (Radiolabel-Based)
This assay measures the transfer of a tritiated methyl group from [³H]-SAM to nm⁵s²U-tRNA.
Materials:
-
Purified recombinant MnmC or MnmM
-
Purified nm⁵s²U-tRNA substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Reaction Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NH₄OAc, 5% glycerol[2]
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column and a radiodetector, or a standard HPLC with fraction collection followed by scintillation counting.
Procedure:
-
Set up the reaction mixture in a total volume of 50-100 µL:
-
Reaction Buffer
-
1-5 µM nm⁵s²U-tRNA
-
A mixture of unlabeled SAM and [³H]-SAM (final concentration e.g., 0.5 mM)[2]
-
1-2 µM purified MnmC or MnmM
-
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and purify the tRNA as described in Protocol 3.
-
Digest the tRNA to nucleosides as described in Protocol 3.
-
Analyze the nucleosides by reverse-phase HPLC.
-
Detect and quantify the formation of [³H]-mnm⁵s²U using a radiodetector or by collecting fractions corresponding to the mnm⁵s²U peak and measuring radioactivity by scintillation counting.
-
Calculate the amount of methylated product formed based on the specific activity of the [³H]-SAM.
Protocol 5: Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
To determine the Km for the tRNA substrate, set up a series of reactions as described in Protocol 3 or 4, keeping the concentration of the co-substrate (FAD or SAM) saturating and varying the concentration of the tRNA substrate over a wide range (e.g., 0.1 to 10 times the expected Km).
-
To determine the Km for SAM (for methyltransferases), keep the tRNA concentration saturating and vary the SAM concentration.
-
Ensure that all reactions are measuring the initial velocity by taking samples at multiple time points to confirm linearity.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Use a non-linear regression software to fit the data directly to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) .[5][6][7][8][9][10][11][12]
-
From the curve fit, determine the values for Km and Vmax.[5][6][7][8][9][10][11][12]
-
Calculate kcat using the equation: kcat = Vmax / [E] , where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km .
-
Record the determined values in Tables 1, 2, or 3.
These protocols provide a comprehensive framework for the enzymatic characterization of MnmC and MnmM. Adaptation of specific concentrations and incubation times may be necessary depending on the source of the enzymes and the purity of the substrates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. savemyexams.com [savemyexams.com]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Enzyme Kinetics [www2.chem.wisc.edu]
- 9. graphmatik.io [graphmatik.io]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for the Analytical Separation of Modified Uridine Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and comparative data for the analytical separation of modified uridine (B1682114) isomers, which is crucial for the development and quality control of RNA-based therapeutics, diagnostics, and for research in epitranscriptomics.
Introduction
Modified ribonucleosides, particularly isomers of uridine such as pseudouridine (B1679824) (Ψ) and its derivatives, are integral to the function and stability of various RNA molecules. Their accurate identification and quantification are paramount. The structural similarity of these isomers presents a significant analytical challenge, necessitating high-resolution separation techniques. This document outlines established methods for the separation of key uridine isomers, with a focus on liquid chromatography coupled with mass spectrometry.
Key Analytical Techniques
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the gold standard for the analysis of modified nucleosides.[1][2] These methods offer the necessary selectivity and sensitivity to resolve and quantify structurally similar isomers. The choice of chromatographic column and mobile phase is critical for achieving successful separation.
Chromatographic Approaches:
-
Reversed-Phase (RP) HPLC: Widely used for separating nucleosides based on hydrophobicity.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An effective alternative for separating highly polar compounds like nucleosides.[3]
-
Pentafluorophenyl (PFP) Columns: Show good separation for uridine and cytidine (B196190) derivatives.[3]
-
Supercritical Fluid Chromatography (SFC): An emerging technique for chiral and achiral separations, offering advantages in terms of speed and reduced solvent consumption.[4][5][6]
Experimental Workflows
The general workflow for analyzing modified nucleosides from an RNA sample involves enzymatic digestion of the RNA into its constituent nucleosides, followed by chromatographic separation and detection by mass spectrometry.
Caption: General experimental workflow for modified nucleoside analysis.
Separation of Key Uridine Isomers
Pseudouridine (Ψ) and Uridine (U)
Pseudouridine is a C-glycosidic isomer of uridine, making it a "mass-silent" modification that is challenging to detect without effective chromatographic separation.[7][8]
Quantitative Data Summary:
| Isomer Pair | Column Type | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Reference |
| Uridine, Pseudouridine | Atlantis T3 (Reversed-Phase) | 0.1% Formic Acid in Water | Acetonitrile with 0.1% Formic Acid | 0.1 | [3] |
| Uridine, Pseudouridine | Discovery HS F5 (PFP) | 0.1% Formic Acid in Water | Acetonitrile with 0.1% Formic Acid | 0.1 | [3] |
| Uridine, Pseudouridine | Acquity UPLC BEH Amide (HILIC) | 0.1% Formic Acid in Water | Acetonitrile with 0.1% Formic Acid | 0.1 | [3] |
| Uracil, Uridine | Primesep N (HILIC) | Not Applicable | 90% Acetonitrile / 10% Water | 1.0 | [9] |
Experimental Protocol: UPLC-MS/MS for Pseudouridine and Uridine
This protocol is a composite based on established methodologies.[3]
Materials:
-
Columns: Waters Atlantis T3 (2.1 x 150 mm, 3 µm), Supelco Discovery HS F5 (2.1 x 150 mm, 3 µm), Waters Acquity UPLC BEH Amide (2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation: Digest 1-2 µg of RNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
-
Chromatography (Reversed-Phase - Atlantis T3 or Discovery HS F5):
-
Set the column temperature to 40°C.
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the digested sample.
-
Apply a linear gradient from 0% to 90% Mobile Phase B over 30 minutes.
-
Hold at 90% Mobile Phase B for 5 minutes.
-
Return to 0% Mobile Phase B and re-equilibrate for 10 minutes.
-
Set the flow rate to 0.1 mL/min.
-
-
Chromatography (HILIC - Acquity UPLC BEH Amide):
-
Set the column temperature to 40°C.
-
Equilibrate the column with 90% Mobile Phase B.
-
Inject the digested sample.
-
Apply a linear gradient from 90% to 40% Mobile Phase B over 30 minutes.
-
Hold at 40% Mobile Phase B for 5 minutes.
-
Return to 90% Mobile Phase B and re-equilibrate for 10 minutes.
-
Set the flow rate to 0.1 mL/min.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for uridine and pseudouridine. Pseudouridine can be uniquely identified by transitions such as m/z 245.1 → 209/179/155.[3]
-
N1-methylpseudouridine (m1Ψ) and other Methylated Uridines
N1-methylpseudouridine is a key modification in mRNA therapeutics, enhancing translational efficiency and reducing immunogenicity.[10] Its separation from other methylated isomers is critical for quality control.
Quantitative Data Summary:
| Isomer Group | Column Type | Mobile Phase | Key Separation Principle | Reference |
| Monomethylated Uridines | Reversed-Phase, PFP, HILIC | Formic acid/Acetonitrile gradients | Differential retention based on polarity and functional group interactions. | [3] |
| 3-methyluridine (B1581624), 3-methylpseudouridine (B1201438) | Not specified (NMR study) | D2O | Conformational differences (anti vs. syn) | [11][12] |
| 2'-O-methyluridine | Not specified (Enzymatic assay) | Not applicable | Enzyme specificity | [13] |
Experimental Protocol: LC-MS/MS for Methylated Uridine Isomers
This protocol is adapted from methodologies for separating various modified nucleosides.[3]
Materials:
-
Column: Supelco Discovery HS F5 (2.1 x 150 mm, 3 µm) or equivalent PFP column.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a standard mixture of the methylated uridine isomers of interest or use enzymatically digested RNA.
-
Chromatography:
-
Employ the reversed-phase gradient described for uridine/pseudouridine separation. The PFP column is particularly effective for separating uridine derivatives.[3]
-
-
Mass Spectrometry:
Caption: Relationship between uridine isomers and analytical techniques.
Concluding Remarks
The separation of modified uridine isomers is a complex but achievable analytical task. The combination of optimized liquid chromatography, particularly with PFP and HILIC columns, and high-resolution mass spectrometry provides a powerful platform for the accurate identification and quantification of these critical RNA modifications. The protocols and data presented here serve as a guide for researchers and drug development professionals in establishing robust analytical methods for their specific applications.
References
- 1. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Modifications [labome.com]
- 3. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selvita.com [selvita.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 10. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 12. Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-(aminomethyl)-2-thiouridine Detection by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(aminomethyl)-2-thiouridine (nm⁵s²U) analysis by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC analysis?
A1: this compound is a modified nucleoside. Key properties influencing its HPLC behavior include:
-
A basic aminomethyl group: This group can interact with residual silanol (B1196071) groups on silica-based columns, potentially leading to peak tailing.[1][2]
-
A thiouracil moiety: The 2-thiouridine (B16713) group can be susceptible to oxidation, which may lead to the formation of degradation products and affect quantification.[3]
-
Polarity: As a nucleoside, it is a relatively polar molecule, influencing the choice of stationary and mobile phases.
Q2: I am observing significant peak tailing for my this compound standard. What are the common causes and solutions?
A2: Peak tailing is a common issue when analyzing basic compounds like this compound.[1][2] The primary causes include:
-
Secondary Interactions: The basic aminomethyl group can interact with acidic residual silanol groups on the surface of C18 or other silica-based columns.[1][2][4]
-
Mobile Phase pH: If the mobile phase pH is not optimal, the analyte may exist in multiple ionic forms, leading to peak asymmetry.[1]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[4][5]
-
Column Degradation: An old or poorly maintained column can lead to poor peak shape.[5]
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use an end-capped column to minimize exposed silanol groups.[1] Alternatively, add a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.[6] Consider using a column with a different stationary phase, such as a polymer-based or a polar-embedded phase.[1] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units below the pKa of the aminomethyl group to ensure it is fully protonated and interacts less with silanol groups. A lower pH (e.g., pH 3-4) is often beneficial.[2] |
| Column Overload | Reduce the injection volume or dilute the sample.[4][5][7] |
| Column Degradation or Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5] |
Q3: My retention time for this compound is drifting or has suddenly shifted. What should I check?
A3: Retention time variability can compromise the reliability of your results. Here are the common causes and how to address them:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[8] Inaccurate mixing of solvents or evaporation of the more volatile component can be a cause.[9]
-
Fluctuations in Column Temperature: Changes in the column temperature affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[10]
-
Column Equilibration: Insufficient column equilibration between runs, especially after a gradient elution, can cause retention time drift.[9]
-
Leaks in the System: A leak in the pump, injector, or fittings will result in a lower flow rate than the set value, leading to longer retention times.[11]
Troubleshooting Retention Time Shifts:
| Potential Cause | Recommended Solution |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily.[12] Use a gravimetric approach for more accurate solvent mixing.[8] Ensure mobile phase reservoirs are properly capped to prevent evaporation.[9] |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature.[7] |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. |
| System Leaks | Inspect the system for any visible leaks at fittings and connections. Perform a pressure test to check for any leaks that are not readily visible.[11] |
Q4: I am seeing split or shoulder peaks for this compound. What could be the issue?
A4: Split or shoulder peaks can indicate a few problems with your HPLC system or sample preparation:
-
Partially Blocked Frit or Column Inlet: Particulate matter from the sample or mobile phase can clog the column inlet frit, causing the sample to travel through multiple paths.[4]
-
Column Void: A void or channel in the packing material at the head of the column can lead to peak splitting.[4]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7]
Troubleshooting Split or Shoulder Peaks:
| Potential Cause | Recommended Solution |
| Blocked Frit/Column Inlet | Filter all samples and mobile phases before use.[12] If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the frit may need to be replaced.[4] |
| Column Void | A void at the column inlet is often irreversible and requires column replacement.[4] |
| Injection Solvent Mismatch | Whenever possible, dissolve the sample in the initial mobile phase.[7] If a stronger solvent must be used, keep the injection volume as small as possible. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C30 column can also be effective.[13]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 4.5 with acetic acid.[13]
-
Mobile Phase B: Methanol (B129727).
-
Gradient Elution:
-
0-5 min: 3% B
-
5-25 min: 3-50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 3% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (97% Mobile Phase A, 3% Mobile Phase B). Filter through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the analysis of this compound and related compounds, based on published methods.
| Parameter | Method 1 | Method 2 |
| Analyte | This compound and its derivatives | Modified nucleosides from tRNA |
| Column | Develosil® RP-Aqueous C30 (4.6 x 150 mm, 5 µm)[13] | C18 column (ODS2, 4.6 mm × 250 mm)[3] |
| Mobile Phase A | 10 mM ammonium acetate, pH 4.5[13] | 10 mM KH₂PO₄, pH 5.3[3] |
| Mobile Phase B | Methanol[13] | 20% methanol in 10 mM KH₂PO₄[3] |
| Elution Mode | Gradient | Linear Gradient[3] |
| Flow Rate | 0.4 mL/min[14] | Not specified |
| Detection | Mass Spectrometry (LC-MS)[14] | UV |
Diagrams
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. uhplcs.com [uhplcs.com]
- 6. jetir.org [jetir.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Resolution for nm5s2U in Reverse-Phase HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the improvement of peak resolution for the modified nucleoside N-methyl-5-sulfosuccinimidyl-2'-uridine (nm5s2U) in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing common causes and actionable solutions in a direct question-and-answer format.
Question: My nm5s2U peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue in RP-HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase.[1] For a molecule like nm5s2U, which has polar and ionizable groups, several factors can contribute.
-
Common Causes:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic or polar compounds is the interaction with residual silanol groups on the silica-based stationary phase.[1][2] These acidic silanols can interact with the nm5s2U molecule, causing a secondary retention mechanism that leads to tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[2]
-
Column Contamination or Degradation: A blocked column frit or a void at the head of the column can disrupt the sample band, causing tailing for all peaks.[1]
-
Co-elution with an Impurity: What appears to be a tail may be a small, closely eluting impurity.[1]
-
-
Solutions:
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) using an acid additive like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][3]
-
Use a Modern, End-Capped Column: Select a high-purity silica (B1680970) column that is "end-capped." End-capping chemically blocks most of the residual silanol groups, providing a more inert surface and reducing tailing.[1][2]
-
Check for Column Issues: If all peaks are tailing, try reversing and flushing the column (if the manufacturer allows) to remove contamination from the inlet frit. If the problem persists, the column may need replacement.[1]
-
Optimize Method Selectivity: To check for a co-eluting peak, try altering the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol) or adjusting the temperature to see if the tail resolves into a separate peak.[1][4]
-
Question: I am observing peak fronting for my nm5s2U analysis. What is the cause and how can I fix it?
Answer: Peak fronting, where the leading edge of the peak is sloped, is typically less common than tailing but points to specific issues, most often related to the sample itself or column integrity.[5][6]
-
Common Causes:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak shape.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly "stronger" (less polar in RP-HPLC) than the mobile phase, the sample band will not load onto the column in a tight, focused band, causing fronting.[7]
-
Column Collapse: A sudden physical change or collapse of the packed bed inside the column, often from operating outside the recommended pH or temperature limits, can cause severe fronting.[5][7]
-
-
Solutions:
-
Reduce Sample Concentration/Volume: The simplest fix is to dilute the sample or reduce the injection volume.[7]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your nm5s2U standard and samples in the initial mobile phase composition. If a stronger solvent is required for solubility, keep its proportion as low as possible and reduce the injection volume.
-
Verify Column Health: If fronting appears suddenly, check the column's operating history against the manufacturer's specifications for pH and temperature. If column collapse is suspected, the column must be replaced.[5]
-
Question: The resolution between nm5s2U and a closely eluting impurity is insufficient. What steps should I take to improve it?
Answer: Improving the separation between two closely eluting peaks involves manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[8] A logical, step-by-step approach is most effective.
-
Recommended Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor peak resolution.
Frequently Asked Questions (FAQs)
What is a good starting point for developing an RP-HPLC method for nm5s2U?
A good starting point involves selecting a common column and mobile phase combination and then optimizing from there. Since nm5s2U is a modified nucleoside, a C18 column is a robust choice.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good retention for a wide range of polarities.[9] |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidifies the mobile phase to suppress silanol activity and ensure consistent ionization of the analyte.[3] |
| Mobile Phase B | Acetonitrile | A common, low-viscosity organic solvent that works well for many compounds.[10] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to elute the compound and identify any impurities. The gradient can be narrowed and optimized later. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 35-40°C | Slightly elevated temperature can improve peak shape and reduce viscosity.[11] |
| Detection | UV, ~260 nm | Based on the uridine (B1682114) chromophore. A UV scan of the pure compound is recommended to determine the optimal wavelength. |
Should I use acetonitrile or methanol (B129727) as the organic modifier for my nm5s2U separation?
Changing the organic modifier is a powerful tool for altering selectivity (α), which can significantly impact resolution.[4] Acetonitrile and methanol have different chemical properties that lead to different interactions with the analyte and stationary phase.
| Feature | Acetonitrile | Methanol | Recommendation for nm5s2U |
| Selectivity | Different π-π and dipole-dipole interactions | A protic solvent, capable of hydrogen bonding | If resolution is poor with acetonitrile, switching to methanol is a highly effective way to change peak elution order and improve separation.[4] |
| Viscosity | Low | Higher | Acetonitrile generates lower backpressure, which is advantageous for high flow rates or UHPLC systems.[10] |
| Solvent Strength | Stronger (less is needed for elution) | Weaker (more is needed for elution) | The choice depends on the desired retention time and selectivity. |
How can I use column temperature to improve my peak resolution?
Temperature is a critical parameter that affects multiple aspects of a separation.
-
Improved Efficiency: Increasing the temperature lowers the viscosity of the mobile phase, which improves mass transfer of the analyte between the mobile and stationary phases. This leads to sharper, narrower peaks (higher efficiency) and can improve resolution.[12][13]
-
Altered Selectivity: Temperature can also change the selectivity of the separation. Some compounds are more sensitive to temperature changes than others, so adjusting the temperature can increase the spacing between two peaks.[11]
-
Reduced Retention Time: A key trade-off is that higher temperatures generally decrease the retention time of all compounds, which may reduce resolution if the peaks are already close together.[11][13]
| Temperature Effect Summary | |
| Increasing Temperature | Decreasing Temperature |
| ↓ Mobile Phase Viscosity | ↑ Mobile Phase Viscosity |
| ↑ Mass Transfer (Sharper Peaks) | ↓ Mass Transfer (Broader Peaks) |
| ↓ Retention Time | ↑ Retention Time |
| ↓ System Backpressure | ↑ System Backpressure |
| May Increase or Decrease Selectivity | May Increase or Decrease Selectivity |
Data adapted from general HPLC principles showing the typical effects of temperature adjustment.[11][12][13]
Experimental Protocols
Protocol: Systematic Optimization of Mobile Phase and Temperature for nm5s2U Separation
This protocol provides a step-by-step guide to methodically improve the peak resolution of nm5s2U.
-
Initial System Setup and Equilibration:
-
Install a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Set the column temperature to 35°C and the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 column volumes or until the baseline is stable.
-
-
Gradient Scouting:
-
Inject the nm5s2U sample using a broad linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Identify the retention time of nm5s2U and any impurities. Determine the approximate percentage of Mobile Phase B at which nm5s2U elutes.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower, more focused gradient. For example, if nm5s2U eluted at 40% B, design a new gradient such as: 25% to 55% B over 15 minutes.
-
This increases the time the analyte spends in the "elution window," which generally improves the resolution of closely eluting peaks.
-
-
Temperature Screening:
-
Keeping the optimized gradient, perform injections at different temperatures (e.g., 30°C, 40°C, 50°C, and 60°C).
-
Monitor the resolution between nm5s2U and the nearest impurity. Note changes in retention time and peak shape. Select the temperature that provides the best balance of resolution and acceptable run time.[14]
-
-
Organic Modifier Evaluation (if necessary):
-
If resolution is still insufficient, replace Mobile Phase B (Acetonitrile) with Methanol.
-
Because methanol is a weaker solvent, you will need to adjust the gradient. A rough starting point is to increase the methanol percentage by about 10-15% compared to the acetonitrile gradient (e.g., an acetonitrile gradient of 25-55% might correspond to a methanol gradient of ~35-65%).[4]
-
Repeat the gradient optimization (Step 3) with methanol to fine-tune the separation.
Caption: An experimental workflow for HPLC method optimization.
-
Key HPLC Parameters and Their Relationship to Resolution
The overall resolution in an HPLC separation is governed by a combination of three fundamental factors. Understanding how to manipulate them is key to effective method development.
Caption: Relationship between fundamental factors and practical HPLC parameters.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mz-at.de [mz-at.de]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. mastelf.com [mastelf.com]
- 11. chromtech.com [chromtech.com]
- 12. agilent.com [agilent.com]
- 13. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 14. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Modified Nucleosides in tRNA
Welcome to the technical support center for the quantification of modified nucleosides in transfer RNA (tRNA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical sources of error in tRNA modification quantification?
A1: The most significant errors in quantifying tRNA modifications can be categorized into three main classes:
-
Class 1: Chemical Instabilities. Many modified nucleosides are chemically reactive and can be altered during sample preparation. A prominent example is the Dimroth rearrangement of 1-methyladenosine (B49728) (m¹A) to N⁶-methyladenosine (m⁶A) under mild alkaline conditions, which can lead to the under-quantification of m¹A and false-positive detection of m⁶A.[1][2][3][4]
-
Class 2: Enzymatic Hydrolysis Issues. Errors can arise from incomplete enzymatic digestion of the tRNA into individual nucleosides. The specificity of the nucleases used and potential contamination in the enzyme preparations can also lead to inaccurate quantification.[1][2][3][4]
-
Class 3: Analytical Challenges. These errors occur during chromatographic separation and mass spectrometry (MS) analysis. Issues include co-elution of different nucleosides, adsorption of hydrophobic nucleosides to filtration devices, ion suppression effects from matrix components, and the formation of salt adducts that can interfere with MS detection.[1][2][3][4]
Q2: Why is the initial purity and quantification of tRNA so important?
A2: The accuracy of the final quantification heavily relies on the purity of the initial tRNA sample. Contamination with other RNA species, such as ribosomal RNA (rRNA) and messenger RNA (mRNA) degradation products, can introduce non-target modified nucleosides and dilute the tRNA sample, leading to an overestimation of the total RNA amount and subsequent underestimation of the relative abundance of tRNA modifications.[5][6][7] Standard spectroscopic methods like A260 are often insufficient due to interference from contaminants.[5] Therefore, robust purification methods like HPLC or polyacrylamide gel electrophoresis are recommended to ensure a pure tRNA population.[7]
Q3: How can I ensure complete enzymatic digestion of my tRNA samples?
A3: Achieving complete and reproducible enzymatic digestion is crucial for accurate quantification. A combination of enzymes is typically used to hydrolyze tRNA to its constituent nucleosides. A common and effective combination includes Nuclease P1 (to digest RNA to 5'-mononucleotides), followed by a phosphodiesterase (like snake venom phosphodiesterase) and a phosphatase (like bacterial alkaline phosphatase) to remove the phosphate (B84403) groups.[6][8] It is essential to optimize digestion conditions, including enzyme-to-substrate ratio, incubation time, and temperature, to ensure complete hydrolysis without causing degradation of labile nucleosides.[8]
Q4: What are stable isotope-labeled internal standards (SILIS), and why are they important?
A4: Stable isotope-labeled internal standards (SILIS) are synthetic or biologically produced versions of the nucleosides of interest where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[9][10][11] These standards are added to the sample at a known concentration before sample processing. Since SILIS are chemically identical to their native counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[10] By comparing the signal intensity of the native nucleoside to its corresponding SILIS, one can correct for sample loss during preparation and for matrix effects during MS analysis, enabling highly accurate absolute quantification.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of modified nucleosides in tRNA.
Problem 1: Poor reproducibility between technical replicates.
| Potential Cause | Troubleshooting Step |
| Inaccurate initial RNA quantification. | Use a more accurate quantification method than A260, such as fluorescent dye-based assays. For the most accurate results, quantify the canonical nucleosides (A, C, G, U) in the final digested sample via LC-MS with an in-line UV detector and an external calibration curve.[5] |
| Incomplete enzymatic digestion. | Optimize digestion conditions. Increase incubation time or enzyme concentration. Ensure the buffer conditions are optimal for all enzymes used. |
| Sample loss during preparation. | Use low-binding tubes and pipette tips. Minimize the number of transfer steps. Crucially, incorporate stable isotope-labeled internal standards (SILIS) at the beginning of the workflow to normalize for any sample loss.[10] |
| Adsorption of hydrophobic nucleosides to filters. | If using filters to remove enzymes, be aware that hydrophobic nucleosides can adsorb to the filter material (e.g., polyethersulfone).[2][3] Pre-washing the filter with a solution of the standards can help to passivate the surface. Alternatively, consider alternative methods for enzyme removal. |
Problem 2: Unexpected or inconsistent modified nucleoside profiles.
| Potential Cause | Troubleshooting Step |
| Contamination with other RNA species. | Purify tRNA using methods like HPLC or polyacrylamide gel electrophoresis to remove contaminating rRNA, mRNA, and small RNA fragments.[7] The presence of certain modifications can act as markers for rRNA contamination.[6] |
| Chemical modification of nucleosides during sample handling. | Avoid alkaline pH conditions to prevent the Dimroth rearrangement of m¹A to m⁶A.[2][3] Ensure all buffers are freshly prepared and at the correct pH. |
| Contaminated enzymes or reagents. | Run blank samples containing only the enzymes and buffers to check for contaminating nucleosides. Use high-purity reagents and enzymes from a reliable source. |
Problem 3: Low signal or poor peak shape in LC-MS/MS.
| Potential Cause | Troubleshooting Step |
| Ion suppression from matrix components. | Improve sample cleanup to remove salts and other interfering substances. Optimize the chromatographic gradient to separate the analytes of interest from the bulk of the matrix. |
| Poor ionization of certain nucleosides. | Some nucleosides have poor ionization efficiency. The addition of ammonium (B1175870) bicarbonate to the mobile phase can improve protonation for some nucleosides.[12] |
| Suboptimal LC-MS/MS parameters. | Optimize MS parameters such as ionization source settings (e.g., temperature, gas flow) and collision energies for each modified nucleoside to maximize sensitivity.[5] Using dynamic or scheduled multiple reaction monitoring (MRM/SRM) can enhance sensitivity for targeted analysis.[5] |
| Co-elution of isomeric or isobaric nucleosides. | Optimize the chromatographic method to achieve better separation. This may involve trying different column chemistries (e.g., reversed-phase C18), mobile phase additives, or gradient profiles. |
Experimental Protocols & Workflows
General Experimental Workflow for tRNA Modification Quantification
The following diagram illustrates a typical workflow for the quantification of modified nucleosides in tRNA by LC-MS/MS.
Caption: A generalized workflow for the quantification of modified nucleosides in tRNA.
Detailed Methodology: Enzymatic Digestion of tRNA to Nucleosides
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
To 1-5 µg of purified tRNA in a sterile, low-binding microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard (SILIS) mix. The amount of SILIS should be chosen to be within the linear dynamic range of the instrument and comparable to the expected levels of the endogenous nucleosides.
-
-
Initial Denaturation (Optional but Recommended):
-
Heat the tRNA sample at 95°C for 5 minutes, then immediately place on ice for 5 minutes to denature the RNA structure and improve enzyme accessibility.
-
-
Digestion Reaction:
-
Prepare a digestion master mix. For a final reaction volume of 50 µL, this may include:
-
Nuclease P1 (e.g., 2 Units)
-
Snake Venom Phosphodiesterase (e.g., 0.002 Units)
-
Bacterial Alkaline Phosphatase (e.g., 5 Units)
-
A buffer compatible with all enzymes (e.g., 20 mM HEPES, pH 7.5, containing 5 mM MgCl₂)
-
-
Add the master mix to the tRNA sample.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For some robust modifications, an overnight incubation may be necessary, but this increases the risk of degrading labile nucleosides.[8]
-
-
Reaction Termination and Enzyme Removal:
-
Terminate the reaction by adding an equal volume of acetonitrile (B52724) or by heating.
-
Remove the enzymes to prevent contamination of the LC-MS system. This can be done by centrifugation through a molecular weight cutoff filter (e.g., 10 kDa). Be mindful of the potential for hydrophobic nucleoside adsorption to the filter membrane.[2][3]
-
-
Sample Storage:
-
The resulting nucleoside mixture can be directly analyzed by LC-MS/MS or stored at -80°C until analysis.
-
Data Presentation
The following table is an example of how to present quantitative data for modified nucleosides. The values are hypothetical and for illustrative purposes only.
| Modified Nucleoside | Sample Group A (pmol/µg tRNA) | Sample Group B (pmol/µg tRNA) | Fold Change (B/A) | p-value |
| m¹A (1-methyladenosine) | 15.2 ± 1.8 | 7.6 ± 0.9 | 0.5 | <0.01 |
| m⁵C (5-methylcytidine) | 25.4 ± 2.5 | 24.9 ± 3.1 | 0.98 | 0.85 |
| Ψ (Pseudouridine) | 88.1 ± 9.3 | 123.3 ± 12.5 | 1.4 | <0.05 |
| t⁶A (N⁶-threonylcarbamoyladenosine) | 5.6 ± 0.7 | 11.5 ± 1.2 | 2.05 | <0.01 |
References
- 1. researchgate.net [researchgate.net]
- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry [sfb1309.de]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-Based Analysis of Modified tRNA Nucleosides Correlates Modification Density with Translational Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mass Spectrometry for nm5s2U Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of N-methyl-5-thiouridine (nm5s2U).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of nm5s2U.
Question: I am not seeing a peak for my nm5s2U standard. What should I check first?
Answer: If you are not observing a signal for nm5s2U, consider the following initial troubleshooting steps:
-
Verify Instrument Settings: Ensure the mass spectrometer is operating in positive ionization mode. Confirm that the correct precursor ion m/z is being targeted for fragmentation.
-
Sample Integrity: Check the concentration and integrity of your nm5s2U standard. Prepare a fresh dilution from your stock.
-
LC-MS System Check:
-
Flow and Pressure: Confirm that the LC system is delivering the mobile phase at the expected flow rate and that the pressure is stable.
-
Injection: Ensure the autosampler is correctly injecting the sample. Perform a blank injection followed by your standard to check for carryover and system readiness.
-
Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to retention time shifts or peak loss.[1]
-
Question: My nm5s2U peak has a poor shape (e.g., fronting, tailing, or splitting). How can I improve it?
Answer: Poor peak shape can be caused by a variety of factors. Here's a systematic approach to troubleshoot this issue:
-
Column Health:
-
Contamination: A contaminated column or guard column is a common cause of peak shape issues. Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.
-
Column Void: A void at the head of the column can lead to split peaks. This can be caused by high pressure or using a mobile phase with a pH that is too high for the column packing.
-
-
Mobile Phase and Sample Mismatch:
-
Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
pH: Ensure the pH of your mobile phase is appropriate for both the analyte and the column chemistry.
-
-
LC Method Parameters:
-
Gradient: An overly steep gradient can lead to poor peak shape. Try a shallower gradient around the elution time of nm5s2U.
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions.
-
Question: I am observing a low signal or poor sensitivity for nm5s2U. How can I enhance the signal intensity?
Answer: Low signal intensity can be a complex issue. Here are several factors to investigate:
-
Ion Source Optimization:
-
Source Parameters: Optimize ion source parameters such as gas flows (nebulizer, heater, and curtain gas), ion spray voltage, and source temperature. These parameters can significantly impact ionization efficiency.
-
Probe Position: Adjust the position of the ESI probe to maximize the signal.
-
-
Mass Spectrometer Tuning:
-
Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations. This is crucial for mass accuracy and sensitivity.
-
Collision Energy (CE): Optimize the collision energy for the specific precursor-to-product ion transitions of nm5s2U. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of signal for the target product ion.
-
-
Sample Preparation:
-
Matrix Effects: If you are analyzing nm5s2U in a complex matrix (e.g., digested RNA from cell lysates), you may be experiencing ion suppression. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Concentration: Ensure your sample is sufficiently concentrated. However, be aware that overly concentrated samples can also lead to ion suppression.
-
Question: I am having difficulty separating nm5s2U from other isomeric or isobaric modified nucleosides. What can I do?
Answer: Chromatographic separation is key to differentiating isomers.
-
Column Chemistry: Consider using a column with a different selectivity. For polar molecules like nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice and can provide different selectivity compared to reversed-phase (C18) columns.[2][3]
-
Mobile Phase Modifiers: Experiment with different mobile phase additives. For HILIC, adjusting the salt concentration in the mobile phase can alter retention and selectivity.[2]
-
Gradient Optimization: Develop a shallow gradient around the elution time of the isomers to maximize their separation.
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectrometry parameters for nm5s2U detection?
A1: The key parameters for developing an LC-MS/MS method for nm5s2U are summarized in the table below. These values are a good starting point and should be optimized for your specific instrument and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nm5s2U readily forms a protonated molecule [M+H]+. |
| Precursor Ion (m/z) | 290.081 | This is the mass-to-charge ratio of the protonated nm5s2U molecule ([C9H13N3O4S + H]+).[4] |
| Product Ions (m/z) | 158.x, 172.x, 141.x | The primary product ion at m/z 158 corresponds to the protonated nucleobase after cleavage of the glycosidic bond. Other potential product ions can be monitored for confirmation. |
| Collision Energy (CE) | 15-30 eV | This is a typical range and should be optimized for your specific instrument to maximize the signal of the desired product ion. |
| LC Column | HILIC or C18 | HILIC columns often provide better retention for polar nucleosides. A standard C18 column can also be used.[2][3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.5 | A volatile buffer is necessary for mass spectrometry. |
| Mobile Phase B | Acetonitrile | Used for elution in both reversed-phase and HILIC modes. |
Q2: What is the expected fragmentation pattern for nm5s2U?
A2: The most common fragmentation pathway for nucleosides in tandem mass spectrometry is the cleavage of the N-glycosidic bond between the ribose sugar and the nucleobase. For nm5s2U, this results in a protonated nucleobase as the primary product ion. Based on data from the Modomics database for nm5s2U and related modified nucleosides, the expected fragmentation is as follows:
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Structure of Product Ion |
| 290.081 | 158.x | Protonated N-methyl-5-thiouracil base |
| 290.081 | 172.x | Fragment of the base |
| 290.081 | 141.x | Fragment of the base |
Q3: Can you provide a starting point for an LC method for nm5s2U analysis?
A3: Yes, here is a sample LC method using a HILIC column that can be adapted for your specific application.
| Parameter | Value |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 95% B; 2-10 min: 95-50% B; 10-12 min: 50% B; 12.1-15 min: 95% B (re-equilibration) |
Experimental Protocols
Protocol 1: Preparation of nm5s2U Standard Curve
-
Prepare a 1 mg/mL stock solution of nm5s2U in LC-MS grade water.
-
Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95% Acetonitrile, 5% 10 mM Ammonium Acetate) to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Inject each standard onto the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area of the selected transition against the concentration of each standard.
Visualizations
Caption: Experimental workflow for the quantification of nm5s2U from RNA.
Caption: Logical workflow for troubleshooting poor nm5s2U signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modomics - A Database of RNA Modifications [genesilico.pl]
stability of 5-(aminomethyl)-2-thiouridine during sample preparation
Technical Support Center: 5-(aminomethyl)-2-thiouridine (am5S2U)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound (am5S2U) during sample preparation.
Troubleshooting Guides
Issue: Low or no detection of am5S2U in my sample.
| Potential Cause | Troubleshooting Step | Explanation |
| Oxidative Degradation | 1. Use fresh, degassed solutions: Prepare all buffers and solutions with high-purity water and degas them before use to minimize dissolved oxygen. 2. Work in an inert atmosphere: If possible, perform critical steps under an inert gas like argon or nitrogen. 3. Add antioxidants: Consider adding radical scavengers or antioxidants to your solutions, but ensure they do not interfere with downstream analysis. | The 2-thio group of am5S2U is susceptible to oxidation, which can lead to desulfurization (loss of the sulfur atom). This is a common degradation pathway for thiolated nucleosides.[1][2][3][4] |
| Inappropriate pH | 1. Maintain a neutral to slightly acidic pH: Whenever possible, keep the pH of your solutions between 6.0 and 7.5. Avoid strongly alkaline conditions. | While specific pH stability data for am5S2U is limited, related 2-thiouridine (B16713) derivatives show pH-dependent desulfurization, with degradation often accelerated at higher pH. |
| High Temperature | 1. Keep samples cold: Perform all sample preparation steps on ice or at 4°C. 2. Minimize incubation times at elevated temperatures: If heating is necessary (e.g., for enzymatic digestion), use the lowest effective temperature and the shortest possible incubation time. | Thiolated nucleosides can be thermally labile. A related compound, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), shows significant degradation even at -20°C and substantial loss at room temperature over time.[5] |
| Inappropriate Enzymatic Digestion | 1. Optimize enzyme concentrations and incubation times: Use the minimum amount of nuclease P1, alkaline phosphatase, or other enzymes required for complete digestion. 2. Test for enzyme-induced degradation: Run a control sample with a known amount of a related stable modified nucleoside to ensure the enzymes are not causing non-specific degradation. | While enzymes are specific, prolonged incubation or harsh reaction conditions can contribute to the degradation of sensitive nucleosides. |
| Adsorption to Surfaces | 1. Use low-binding tubes and pipette tips: Utilize siliconized or low-retention plasticware to minimize the loss of am5S2U due to surface adsorption. | Modified nucleosides can be "sticky" and adsorb to glass or standard polypropylene (B1209903) surfaces, leading to lower recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for am5S2U?
A1: The primary degradation pathway for this compound and other 2-thiouridine derivatives is oxidative desulfurization.[1][2][3][4] This process involves the loss of the sulfur atom from the 2-position of the uridine (B1682114) base, which can be initiated by oxidizing agents, high temperatures, and certain pH conditions.
Q2: At what temperature should I store my am5S2U-containing RNA samples?
A2: For short-term storage (days to weeks), store samples at -80°C. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C. Based on data for the related compound 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), degradation can occur even at low temperatures, so minimizing storage time is crucial.[5]
Q3: Are there any chemicals I should avoid during sample preparation?
A3: Yes. Avoid strong oxidizing agents. For instance, the iodine/pyridine/water mixture commonly used in oligonucleotide synthesis is known to cause sulfur loss.[3] Also, be cautious with reagents that generate reactive oxygen species.
Q4: How can I quantify the amount of am5S2U in my samples?
A4: Liquid chromatography-mass spectrometry (LC-MS) is the most common and reliable method for the quantification of am5S2U and other modified nucleosides.[5][6][7] This technique offers the sensitivity and specificity needed to distinguish am5S2U from other nucleosides and its degradation products.
Q5: Is am5S2U stable during the enzymatic hydrolysis of RNA?
A5: The stability of am5S2U during enzymatic hydrolysis depends on the specific conditions. To minimize potential degradation, it is recommended to use optimized enzyme concentrations, keep incubation times as short as possible, and maintain a suitable pH and low temperature.
Data on the Stability of a Related 2-Thiouridine Derivative
Table 1: Stability of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) After Six Months of Storage
| Storage Temperature | Remaining mcm5s2U (%) |
| -80°C | Unstable (significant degradation) |
| -20°C | Unstable (significant degradation) |
| 8°C | Unstable (significant degradation) |
| 20°C (Room Temp.) | 28.6 ± 14.6 |
| Data sourced from a study on the stability of 44 modified nucleosides.[5] |
Experimental Protocols
Protocol: General Procedure for RNA Digestion for LC-MS Analysis of am5S2U
-
RNA Isolation: Isolate total RNA from your biological source using a standard protocol that minimizes exposure to high temperatures and harsh chemicals.
-
RNA Quantification: Accurately quantify the isolated RNA using a spectrophotometer or a fluorometric assay.
-
Enzymatic Digestion:
-
In a low-binding microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 buffer (e.g., 20 mM sodium acetate, pH 5.3) and nuclease P1 (e.g., 1-2 units).
-
Incubate at 37°C for 2 hours. Note: Minimize this time if am5S2U is found to be particularly labile under these conditions.
-
Add alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, pH 8.0) and calf intestinal alkaline phosphatase (e.g., 1-2 units).
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup:
-
Centrifuge the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
Collect the flow-through containing the nucleosides.
-
-
LC-MS Analysis:
-
Dilute the nucleoside mixture in a suitable solvent (e.g., 95:5 water:methanol with 10 mM ammonium (B1175870) acetate, pH 5.0).
-
Inject the sample into an LC-MS system equipped with a C18 column for separation and a mass spectrometer for detection and quantification of am5S2U.
-
Visualizations
Caption: Recommended workflow for am5S2U analysis.
Caption: Troubleshooting low am5S2U detection.
References
- 1. Efficient assessment of modified nucleoside stability under conditions of automated oligonucleotide synthesis: characterization of the oxidation and oxidative desulfurization of 2-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression Effects in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in mass spectrometry, with a focus on liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon observed in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a reduced signal intensity for the analyte, which can adversely affect the sensitivity, accuracy, and precision of quantitative analyses.[2][3] The "matrix" refers to all components in a sample apart from the analyte of interest, such as salts, proteins, lipids, and detergents.
Q2: What causes ion suppression?
A2: Ion suppression primarily occurs within the ion source of the mass spectrometer.[3] Several factors can contribute to this effect:
-
Competition for Ionization: When a co-eluting matrix component is present at a high concentration, it can compete with the analyte for the available charge in the ESI droplet, leading to a reduction in the formation of analyte ions.[4]
-
Changes in Droplet Properties: High concentrations of non-volatile compounds in the ESI droplets can alter their physical properties, such as viscosity and surface tension.[3] This can hinder solvent evaporation and the release of gas-phase analyte ions.
-
Analyte Precipitation: Non-volatile materials can cause the analyte to co-precipitate within the droplet, preventing it from being efficiently ionized.[3]
Q3: Are tandem mass spectrometry (MS/MS) methods immune to ion suppression?
A3: No, MS/MS methods are just as susceptible to ion suppression as single MS techniques.[3] The benefits of MS/MS, such as increased specificity, occur after the ionization process. If the analyte's ionization is suppressed in the source, its signal will be reduced regardless of subsequent mass analysis steps.[3]
Q4: How can I detect ion suppression in my experiments?
A4: A common method to assess ion suppression is the post-extraction spike experiment.[5] This involves comparing the analyte's signal response in a blank sample matrix that has been spiked with the analyte after extraction to the response of the analyte in a clean solvent at the same concentration.[5] A significantly lower signal in the matrix sample indicates the presence of ion suppression.[3]
Troubleshooting Guides
Problem: My analyte signal is low and inconsistent, especially in complex samples.
Possible Cause: This is a classic symptom of ion suppression, where components of your sample matrix are interfering with the ionization of your target analyte.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[6]
-
Solid-Phase Extraction (SPE): This technique can selectively isolate your analyte of interest while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition your analyte into a clean solvent, leaving many matrix components behind.
-
Protein Precipitation: While a simpler method, it may be less effective as it primarily removes proteins, leaving other potential suppressors like salts and phospholipids.[3]
-
-
Optimize Chromatographic Separation: Improving the separation of your analyte from co-eluting matrix components can significantly reduce ion suppression.
-
Adjust the Gradient: Modifying the mobile phase gradient can help to resolve the analyte from interfering peaks.
-
Change the Column: Using a column with a different stationary phase chemistry may provide better separation.
-
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4] However, this will also decrease the analyte signal, so it is a trade-off.
Problem: My quantitative results are not reproducible across different sample batches.
Possible Cause: Variability in the composition of the sample matrix between batches can lead to differing degrees of ion suppression, resulting in poor reproducibility.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting for ion suppression.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability due to ion suppression can be effectively normalized.
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[6] This approach helps to ensure that the calibration curve accurately reflects the analytical behavior of the analyte in the presence of the matrix.
Data on the Effectiveness of Different Sample Preparation Techniques
The choice of sample preparation method can have a significant impact on the degree of ion suppression. The following table summarizes the relative effectiveness of common techniques in reducing matrix effects.
| Sample Preparation Method | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation | High | Simple and fast | Removes only proteins, leaving other matrix components[3] |
| Liquid-Liquid Extraction (LLE) | Low to Medium | Effective at removing a broad range of interferences | Can be labor-intensive and may have lower analyte recovery |
| Solid-Phase Extraction (SPE) | Low | Highly selective and provides excellent cleanup | Can be more expensive and requires method development |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Ion Suppression
-
Prepare two sets of samples:
-
Set A (Matrix): Extract a blank sample matrix (e.g., plasma, urine) using your established protocol. After extraction, spike the clean extract with your analyte at a known concentration.
-
Set B (Solvent): Prepare a solution of your analyte in a clean solvent (e.g., mobile phase) at the same concentration as Set A.
-
-
Analyze both sets of samples using your LC-MS method.
-
Calculate the percent ion suppression using the following formula: % Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100 A value greater than zero indicates ion suppression, while a negative value suggests ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol and should be optimized for your specific analyte and matrix.
-
Condition the SPE Cartridge: Pass a conditioning solvent (e.g., methanol) through the cartridge, followed by an equilibration solvent (e.g., water or buffer).
-
Load the Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash the Cartridge: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds.
-
Elute the Analyte: Pass an elution solvent through the cartridge to collect your analyte of interest.
-
Evaporate and Reconstitute: Evaporate the elution solvent and reconstitute the analyte in the mobile phase for LC-MS analysis.
Visualizations
Mechanism of Ion Suppression in ESI
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Troubleshooting Workflow for Ion Suppression
Caption: A workflow for troubleshooting and mitigating ion suppression.
References
- 1. Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmi-inc.com [gmi-inc.com]
Technical Support Center: Analysis of 5-(aminomethyl)-2-thiouridine (am5s2U)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with 5-(aminomethyl)-2-thiouridine (am5s2U). The focus is on identifying and minimizing the formation of common artifacts during experimental analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during the analysis of am5s2U and other 2-thiouridines?
The most significant artifacts arise from the oxidative desulfurization of the 2-thiouridine (B16713) moiety. The sulfur atom at the C2 position is susceptible to oxidation, which can lead to its replacement with an oxygen atom. This process typically yields two primary degradation products:
-
Uridine (B1682114) derivative : The direct replacement of sulfur with oxygen, resulting in the corresponding 5-(aminomethyl)-uridine.
-
4-pyrimidinone nucleoside derivative (H2U) : A rearranged product of the desulfuration process.[1][2][3]
The formation of these artifacts can be triggered by exposure to atmospheric oxygen, reactive oxygen species (ROS) in cellular samples, or certain chemical reagents used during sample preparation.[2][4][5]
Q2: My LC-MS/MS analysis shows a decreased signal for am5s2U and new peaks corresponding to its uridine and 4-pyrimidinone analogs. What is the likely cause?
This is a classic sign of oxidative desulfurization. The likely causes are:
-
Oxidative Stress during Sample Preparation : Exposure of the sample to strong oxidants (e.g., hydrogen peroxide, sodium periodate) or even prolonged exposure to air can induce desulfurization.[1][6][7]
-
Suboptimal pH : The stability of thiolated nucleosides can be pH-dependent. Studies on the parent compound, 2-thiouridine, show that the ratio of desulfurization products (uridine vs. 4-pyrimidinone) is influenced by the pH of the medium.[1]
-
Harsh Chemical Treatments : Certain reagents used for RNA analysis or chemical synthesis, such as those for deprotection (e.g., triethylamine (B128534) trihydrofluoride), can cause the loss of the 2-thiocarbonyl group.[8]
Q3: How can I prevent the degradation of am5s2U during sample storage and preparation?
Minimizing degradation requires careful control of the sample environment. Key strategies include:
-
Use Antioxidants : Consider adding thiol-based antioxidants to your buffers, though their compatibility with downstream analysis must be verified.
-
Work in an Inert Atmosphere : When possible, prepare samples in an anaerobic chamber or under a stream of argon or nitrogen to minimize exposure to oxygen.
-
Control pH : Maintain a neutral or slightly acidic pH (e.g., pH 5.0-7.0) during extraction and storage, as alkaline conditions can promote the degradation of some modified nucleosides.[9][10]
-
Avoid Strong Oxidants : Scrutinize all reagents and protocols to eliminate or replace strong oxidizing agents.[11]
-
Minimize Freeze-Thaw Cycles : Store samples at -80°C and aliquot them to avoid repeated freezing and thawing.
Troubleshooting Guide
Issue 1: High Variability in am5s2U Quantification Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent oxidative damage during preparation. | Standardize sample handling time and exposure to air for all replicates. Prepare samples on ice to reduce reaction rates. |
| Contamination from lab equipment or reagents. | Use dedicated, thoroughly cleaned labware. Test all buffers and reagents for interfering contaminants by running blank samples. |
| Incomplete enzymatic digestion of RNA. | Optimize nuclease P1 and alkaline phosphatase concentrations and incubation time. Ensure deaminase inhibitors are included if necessary.[12] |
| Adduct formation in MS analysis. | Use ammonium (B1175870) acetate (B1210297) for precipitation and buffers instead of sodium-based salts to prevent sodium adducts, which can split the ion signal and complicate quantification.[12][13] |
Issue 2: Poor Peak Shape or Co-elution in HPLC
| Potential Cause | Troubleshooting Step |
| Residual organic solvents or salts from sample prep. | Ensure complete removal of precipitation solvents (e.g., ethanol) before resuspending the nucleoside pellet. Use a final desalting step if high salt concentrations are suspected.[9][10] |
| Inappropriate HPLC column or mobile phase. | Use a C18 reversed-phase column suitable for nucleoside analysis. Optimize the gradient of the mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) in an aqueous buffer like ammonium acetate) to improve separation.[14] |
| Sample filtration issues. | Some filter materials can adsorb hydrophobic nucleosides. Validate your filter type; composite regenerated cellulose (B213188) (CRC) filters have been shown to be effective for modified nucleoside analysis.[9][10] |
Quantitative Data on Artifact Formation
The following table summarizes data from a study on the degradation of a similar 2-thiouridine derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5S2U), in HEK293 cells under oxidative stress. This illustrates the quantitative impact of oxidative conditions on 2-thiouridine stability.
| Condition | Relative Abundance of mcm5S2U (%) | Relative Abundance of mcm5H2U (Artifact 1) (%) | Relative Abundance of mcm5U (Artifact 2) (%) |
| Untreated Cells | 43% | 2% | 5% |
| H₂O₂ Treated | 24% | 6% | 11% |
| NaAsO₂ Treated | 22% | 14% | 12% |
| NaClO Treated | 20% | 12% | 11% |
| Data adapted from a study on HEK293 cells, demonstrating the decrease of the parent molecule and the increase of its desulfurization products under oxidative stress induced by various agents.[3] |
Experimental Protocols & Methodologies
Protocol 1: Enzymatic Hydrolysis of Total RNA to Nucleosides
This protocol is designed to digest RNA into its constituent nucleosides for subsequent LC-MS/MS analysis, with steps to minimize artifact formation.
-
RNA Preparation : Isolate up to 10 µg of total RNA using a method that minimizes exposure to RNases and oxidizing agents. Resuspend the RNA pellet in 20 µL of nuclease-free water.
-
Initial Denaturation : Heat the RNA sample at 95°C for 5 minutes, then immediately place it on ice for 2 minutes to denature secondary structures.
-
Nuclease P1 Digestion :
-
Add 2.5 µL of 10X Nuclease P1 Buffer (final concentration: 25 mM ammonium acetate, pH ~5.3).
-
Add Nuclease P1 to a final concentration of 2-5 Units per µg of RNA.
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Dephosphorylation :
-
Add 2.5 µL of 10X Alkaline Phosphatase Buffer (e.g., Tris-HCl, pH ~8.0).
-
Add Calf Intestinal Alkaline Phosphatase (CIP) to a final concentration of 0.1-0.5 Units per µg of RNA.
-
Incubate at 37°C for an additional 2 hours.
-
-
Reaction Quenching and Filtration :
-
Stop the reaction by adding an equal volume of acetonitrile or by flash-freezing.
-
Centrifuge the sample at high speed (>10,000 x g) for 10 minutes to pellet the enzymes.
-
Filter the supernatant through a validated low-binding filter (e.g., 10 kDa MWCO or CRC syringe filter) to remove proteins.[9][10]
-
-
Storage : Dry the filtered sample in a vacuum centrifuge. Store the resulting nucleoside pellet at -80°C until LC-MS/MS analysis. Reconstitute in the LC mobile phase A just before injection.
Visualizations
Logical and Chemical Pathways
References
- 1. Desulfuration of 2-thiouridine with hydrogen peroxide in the physiological pH range 6.6-7.6 is pH-dependent and results in two distinct products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible oxidative dimerization of 4-thiouridines in tRNA isolates - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00221G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Formation of Thiolated Nucleosides Present in tRNA from Salmonella enterica serovar Typhimurium Occurs in Two Principally Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Digestion of Highly Modified tRNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic digestion of highly modified tRNA.
Frequently Asked Questions (FAQs)
Q1: Why is the enzymatic digestion of highly modified tRNA challenging?
The enzymatic digestion of highly modified tRNA presents a significant challenge due to the extensive post-transcriptional modifications found in these molecules.[1] These modifications, which can range from simple methylation to complex structural rearrangements, can hinder the activity of nucleases by altering the local tRNA structure, blocking the enzyme's access to its cleavage site, or modifying the recognition sequence itself.[1][2] Consequently, this can lead to incomplete digestion, resulting in a complex mixture of oligonucleotides that is difficult to analyze accurately by downstream methods like mass spectrometry.[3][4]
Q2: Which enzymes are commonly used for tRNA digestion, and what are their specificities?
Several enzymes are used for tRNA digestion, each with its own cleavage specificity. The choice of enzyme often depends on the desired outcome of the experiment (e.g., generating short oligonucleotides for sequencing or complete digestion to nucleosides).
-
RNase T1: Cleaves after guanosine (B1672433) (G) residues, leaving a 3'-phosphate. It is highly specific for single-stranded regions.[5]
-
RNase A: Cleaves after pyrimidine (B1678525) (cytidine, C, and uridine, U) residues, also leaving a 3'-phosphate. Like RNase T1, it prefers single-stranded RNA.
-
Nuclease P1: A non-specific endonuclease that cleaves both RNA and single-stranded DNA to produce 5'-mononucleotides. It is often used for complete digestion of tRNA to its constituent nucleosides for quantitative analysis.[1]
-
RNase H: Cleaves the RNA strand of an RNA:DNA hybrid, offering site-specific cleavage when used with a complementary DNA oligonucleotide.
Q3: What is the difference between a "bottom-up" and a "top-down" approach in tRNA analysis?
"Bottom-up" and "top-down" are two distinct mass spectrometry-based strategies for analyzing tRNA molecules.
-
Bottom-up approach: This is the more traditional method, which involves enzymatically digesting the tRNA into smaller fragments (oligonucleotides or individual nucleosides) before analysis by mass spectrometry.[4][6] This approach simplifies the analysis by dealing with smaller, more manageable molecules but results in the loss of information about the connectivity of the fragments and the exact location of modifications within the intact tRNA.
-
Top-down approach: In this method, the intact, undigested tRNA molecule is introduced directly into the mass spectrometer. The intact molecule is then fragmented within the instrument to obtain sequence and modification information.[4] This approach preserves the context of the entire molecule but is technically more challenging due to the complexity of the resulting spectra and the difficulty in fragmenting the highly structured tRNA.
Q4: How can I improve the sequence coverage of my tRNA analysis by mass spectrometry?
Achieving high sequence coverage is crucial for a comprehensive analysis of tRNA modifications. Several strategies can be employed to improve it:
-
Orthogonal Digestion: Using multiple enzymes with different cleavage specificities in separate reactions can generate overlapping fragments, which can then be computationally assembled to reconstruct the full tRNA sequence. For example, using RNase T1 (cleaves at G) and RNase A (cleaves at C and U) can provide complementary information.[3]
-
Partial Digestion: Carefully controlling the digestion conditions (e.g., enzyme concentration, incubation time, temperature) can generate a ladder of overlapping fragments from a single enzymatic reaction.
-
Folded vs. Unfolded Digestion: The secondary and tertiary structure of tRNA can protect certain regions from enzymatic cleavage. Performing digestions under both native (folded) and denaturing (unfolded) conditions can expose different sites to the nuclease, thereby increasing the overall sequence coverage.[3][7] Digesting folded tRNA can produce longer, more specific fragments that are beneficial for sequencing.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic digestion of highly modified tRNA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or No Digestion | Inactive Enzyme: Improper storage or handling of the nuclease. | - Verify the enzyme's expiration date. - Ensure the enzyme has been stored at the correct temperature (typically -20°C). - Perform a control digest with a standard RNA substrate to confirm enzyme activity. |
| Suboptimal Reaction Conditions: Incorrect buffer composition, pH, or temperature. | - Use the recommended reaction buffer for the specific nuclease. - Double-check the optimal pH and temperature for the enzyme's activity. - Ensure all reagents are properly thawed and mixed. | |
| Presence of Inhibitors: Contaminants in the tRNA sample (e.g., salts, ethanol (B145695), detergents) can inhibit enzyme activity. | - Purify the tRNA sample prior to digestion using methods like ethanol precipitation or size-exclusion chromatography to remove potential inhibitors.[8] - Ensure the final concentration of components from the purification steps are below inhibitory levels. | |
| Enzyme Accessibility Issues: The highly ordered structure of tRNA, stabilized by modifications, can prevent the enzyme from accessing its cleavage sites. | - Perform the digestion under denaturing conditions (e.g., by adding urea (B33335) or heating the sample before adding the enzyme) to unfold the tRNA.[3][9] - Consider using a combination of enzymes with different specificities to overcome localized resistance to cleavage. | |
| Unexpected Cleavage Patterns or Artifacts | Star Activity: Off-target cleavage by the enzyme due to non-optimal reaction conditions (e.g., high glycerol (B35011) concentration, high enzyme-to-substrate ratio, prolonged incubation time). | - Ensure the final glycerol concentration in the reaction is low (typically <5%). - Optimize the enzyme-to-substrate ratio; use the minimum amount of enzyme required for complete digestion.[10] - Reduce the incubation time. |
| Contaminating Nucleases: The tRNA sample or reagents may be contaminated with other nucleases. | - Use certified nuclease-free water, tubes, and pipette tips. - Purify the tRNA sample to remove any contaminating proteins.[8] | |
| Chemical Instability of Modifications: Certain modified nucleosides can be chemically altered during sample preparation or digestion (e.g., deamination of adenosine (B11128) to inosine). | - Use buffers at a neutral or slightly acidic pH, as alkaline conditions can promote deamination. - Consider adding deaminase inhibitors to the reaction mixture. | |
| Low Yield of Digestion Products | Adsorption to Surfaces: Hydrophobic modified nucleosides can adsorb to plasticware or filter membranes during sample processing. | - Use low-retention microcentrifuge tubes and pipette tips. - If using filter units for enzyme removal, pre-condition the membrane or choose a different filter material. |
| Inaccurate Quantification of Starting Material: Overestimation of the initial tRNA concentration can lead to the perception of low yield. | - Quantify the purified tRNA using a reliable method, such as UV absorbance at 260 nm (A260), ensuring a pure sample. For more accurate quantification in complex mixtures, consider quantifying the canonical nucleosides post-digestion via LC-MS.[11] |
Experimental Protocols
Protocol 1: Complete Enzymatic Digestion of tRNA to Nucleosides for LC-MS/MS Analysis
This protocol is designed for the complete hydrolysis of tRNA into its constituent nucleosides for quantitative analysis.
-
tRNA Denaturation:
-
In a sterile, nuclease-free microcentrifuge tube, dissolve 1-5 µg of purified tRNA in nuclease-free water.
-
Heat the sample at 95°C for 5 minutes to denature the tRNA.
-
Immediately place the tube on ice for 5 minutes to prevent refolding.
-
-
Digestion Reaction Setup:
-
Prepare a digestion master mix containing:
-
Nuclease P1 (1-2 units)
-
Bacterial Alkaline Phosphatase (1-2 units)
-
Reaction Buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.3)
-
-
Add the master mix to the denatured tRNA sample. The final reaction volume should be between 20-50 µL.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For highly modified tRNAs, an overnight incubation may be necessary to ensure complete digestion.
-
-
Enzyme Removal:
-
To stop the reaction and remove the enzymes, which can interfere with mass spectrometry analysis, use one of the following methods:
-
Filtration: Pass the reaction mixture through a 10 kDa molecular weight cutoff (MWCO) filter. Collect the filtrate containing the nucleosides.
-
Phenol-Chloroform Extraction: Perform a standard phenol-chloroform extraction followed by ethanol precipitation of the aqueous phase containing the nucleosides.
-
-
-
Sample Preparation for LC-MS/MS:
-
Lyophilize the sample to dryness in a vacuum centrifuge.
-
Reconstitute the dried nucleosides in a suitable volume (e.g., 50 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: RNase T1 Digestion of tRNA for Oligonucleotide Mass Mapping
This protocol is used to generate a set of specific oligonucleotide fragments for sequencing and modification mapping.
-
tRNA Preparation:
-
In a sterile, nuclease-free microcentrifuge tube, dissolve 1-2 µg of purified tRNA in 10 µL of nuclease-free water.
-
-
Digestion Reaction Setup:
-
Prepare a reaction mixture containing:
-
tRNA sample (1-2 µg)
-
RNase T1 Reaction Buffer (e.g., 20 mM ammonium acetate, pH 6.5)
-
RNase T1 (10-50 units)
-
-
The final reaction volume is typically 20 µL. The enzyme-to-substrate ratio may need to be optimized depending on the tRNA and the desired extent of digestion.[10][12]
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-4 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, such as a buffer containing urea to denature the enzyme, or by immediate freezing at -80°C. Alternatively, phenol-chloroform extraction can be used to remove the enzyme.
-
-
Sample Desalting (Optional but Recommended):
-
Desalt the sample using a C18 ZipTip or a similar reversed-phase chromatography method to remove buffer salts that can interfere with mass spectrometry.
-
-
Sample Preparation for LC-MS/MS:
-
Lyophilize the sample to dryness.
-
Reconstitute the oligonucleotide fragments in the initial mobile phase for your LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Recommended Enzyme-to-Substrate Ratios for tRNA Digestion
| Enzyme | Typical Enzyme-to-Substrate Ratio (Units/µg tRNA) | Purpose | Reference(s) |
| RNase T1 | 50-100 U/µg | Complete digestion for oligonucleotide mapping | [3][10] |
| RNase A | 0.01 U/µg (or 100 ng/µg) | Oligonucleotide mapping | [3][13] |
| Nuclease P1 | 1-2 U/µg | Complete digestion to nucleosides | [1] |
Table 2: Comparison of Sequence Coverage for Different Digestion Strategies of S. cerevisiae tRNA
| Digestion Strategy | Average Sequence Coverage | Key Advantage | Reference(s) |
| Complete RNase T1 Digestion (unfolded) | 10-30% | Simple protocol | [3] |
| Folded tRNA RNase T1 Digestion | 60-90% | Generates longer, more specific fragments, improving sequencing of structured regions | [3] |
| Complete RNase A Digestion (unfolded) | 0-22% | Provides complementary cleavage information to RNase T1 | [3] |
Visualizations
Caption: Experimental workflow for tRNA digestion and analysis.
Caption: Troubleshooting decision tree for incomplete tRNA digestion.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deciphering Nuclease Digestion Data | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Mass spectrometry-based detection of transfer RNAs by their signature endonuclease digestion products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Relative quantitation of transfer RNAs using liquid chromatography mass spectrometry and signature digestion products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Chromatographic Separation of Nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of nucleosides.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and step-by-step solutions.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting, or Broad Peaks)
Poor peak shape can significantly impact the accuracy and reliability of your analysis, leading to incorrect quantification and poor resolution.[1] An ideal chromatographic peak should be symmetrical and resemble a Gaussian distribution.[2][3]
dot
Caption: Troubleshooting logic for poor peak shape.
Q1: My peaks are tailing. What could be the cause and how can I fix it?
A: Peak tailing, where the peak has a drawn-out tail on the right side, is a common issue.[3]
-
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For basic analytes, this can be due to interactions with ionized silanol (B1196071) groups on the silica-based column packing.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can result in poor peak shape.[4] A void in the column packing can also be a cause.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.[4]
-
Dead Volume: Poorly installed fittings can create extra column volume, leading to peak broadening and tailing.[5]
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.[6]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your nucleosides.[4] For separating nucleotides, a pH between 6.0 and 8.0 is often used in ion-paired reversed-phase HPLC.[7]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants.[1]
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.[1] If the blockage is at the column inlet, you can try reversing the column and flushing it.[8]
-
Check Fittings: Ensure all tubing and fittings are properly connected to minimize dead volume.[5]
-
Consider a Different Column: If the problem persists, the stationary phase may be degraded, and the column may need to be replaced.[1] Using a column with end-capping can reduce silanol interactions.[2]
-
Q2: My peaks are fronting. What is happening?
A: Fronting peaks, with a sharp front and a broad leading shoulder, are less common than tailing peaks but can still occur.[3]
-
Possible Causes:
-
Sample Overload: Similar to tailing, injecting too much sample can cause fronting.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[4]
-
Low Column Temperature: In some cases, operating at a temperature that is too low can contribute to fronting.
-
-
Troubleshooting Steps:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the mobile phase.[4] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Reduce Injection Volume: Try injecting a smaller volume of your sample.[6]
-
Increase Column Temperature: A moderate increase in column temperature can improve peak shape.[9]
-
Q3: Why are my peaks splitting?
A: Split peaks appear as if a single analyte is eluting as two or more distinct peaks.[1]
-
Possible Causes:
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.[6]
-
Sample Solvent Incompatibility: Injecting the sample in a strong, non-polar solvent in a reversed-phase system can cause peak splitting.[4]
-
Co-elution with an Impurity: What appears to be a split peak may actually be two different compounds eluting very close to each other.
-
Analyte Degradation: The analyte may be degrading on the column.[1]
-
-
Troubleshooting Steps:
-
Check the Column: Wash the column, or if a void is suspected, replace it.[6]
-
Prepare Sample in Mobile Phase: As with fronting peaks, dissolving the sample in the mobile phase is the best practice.[4]
-
Optimize the Separation: Adjust the mobile phase composition or gradient to improve the resolution between the peak of interest and any potential impurities.
-
FAQs
This section provides answers to frequently asked questions about nucleoside separation.
Q1: What is the best chromatographic mode for separating nucleosides?
A: The choice of chromatographic mode depends on the specific nucleosides and the sample matrix. Due to the polar nature of nucleosides, several techniques can be effective.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for separating polar compounds like nucleosides.[10][12][13] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[10]
-
Reversed-Phase HPLC (RP-HPLC): While less intuitive for polar molecules, RP-HPLC can be successfully used for nucleoside separation, often with the use of polar end-capped C18 columns that are stable in 100% aqueous mobile phases.[14][15][16][17]
-
Ion-Pair Reversed-Phase HPLC: This technique is particularly useful for separating charged nucleotides.[7][18][19] An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by a reversed-phase column.[7]
dot
Caption: Decision guide for chromatography mode selection.
Q2: How does mobile phase pH affect the separation of nucleosides?
A: The pH of the mobile phase is a critical parameter as it can influence the ionization state of both the nucleosides and the stationary phase, thereby affecting retention and selectivity.[20][21] For ionizable compounds, it is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa to ensure it exists in a single form.[4] In some studies, a mobile phase pH of 4.0 resulted in greater retention of nucleotides compared to a pH of 7.0 on certain stationary phases due to the protonation of polar groups on the stationary phase surface.[20][21]
Q3: What is the effect of temperature on nucleoside separation?
A: Temperature can significantly impact selectivity and analysis time.[22] Increasing the column temperature generally leads to:
-
Decreased Retention Times: Higher temperatures reduce the viscosity of the mobile phase, allowing analytes to elute faster.[9][23]
-
Improved Peak Shape: Increased diffusion at higher temperatures can result in narrower, more efficient peaks.[23]
-
Changes in Selectivity: The interactions between the analytes and the stationary phase can be temperature-dependent, so adjusting the temperature can alter the elution order and improve the resolution of closely eluting compounds.[9][22]
However, excessively high temperatures can potentially degrade certain analytes.[23]
Q4: I am not getting enough retention for my polar nucleosides on a C18 column. What should I do?
A: Poor retention of highly polar compounds on a traditional C18 column is a common problem.[24] Here are some strategies to improve retention:
-
Use a Polar-Endcapped C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar analytes.[17]
-
Switch to HILIC: As mentioned earlier, HILIC is specifically designed for the retention of polar compounds.[13]
-
Employ Ion-Pairing Chromatography: If your nucleosides are charged (as nucleotides are), adding an ion-pairing reagent to the mobile phase can significantly increase their retention on a C18 column.[7]
-
Decrease the Organic Solvent Concentration: In reversed-phase chromatography, reducing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of your analytes.[8]
-
Add an Ion-Pairing Reagent: For charged nucleosides (nucleotides), adding an ion-pairing agent like tetrabutylammonium (B224687) can increase retention.[7][25]
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH for Nucleoside Separation
This protocol outlines a systematic approach to determine the optimal mobile phase pH for your separation.
-
Analyte Information: Determine the pKa values of the nucleosides in your sample.
-
Initial Conditions:
-
Column: Use a suitable column (e.g., a polar-endcapped C18 or a HILIC column).
-
Mobile Phase A: Prepare a buffer solution (e.g., 20 mM ammonium (B1175870) acetate (B1210297) or ammonium formate) and adjust the pH to a starting value, for example, 4.0.[20][21]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a shallow gradient (e.g., 5-30% B over 20 minutes).
-
Temperature: Maintain a constant temperature (e.g., 30 °C).
-
-
pH Screening:
-
Prepare several batches of Mobile Phase A, adjusting the pH in increments of 0.5 or 1.0 pH units (e.g., 4.0, 5.0, 6.0, 7.0).
-
Inject your sample under each pH condition, keeping all other parameters constant.
-
Monitor the changes in retention time, peak shape, and resolution.
-
-
Data Analysis:
-
Create a table to compare the retention times and resolution factors for each nucleoside at the different pH values.
-
Select the pH that provides the best overall separation and peak shape.
-
Protocol 2: Troubleshooting Poor Peak Shape using a Systematic Approach
This protocol provides a workflow for diagnosing and resolving poor peak shape.
-
Initial Observation: Note the type of peak distortion (tailing, fronting, splitting) and whether it affects all peaks or only specific ones.[2]
-
Check for System-Wide Issues (if all peaks are affected):
-
Investigate Analyte-Specific Issues (if only some peaks are affected):
-
Column Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves, the original sample was overloaded.[6]
-
Sample Solvent: If your sample is not dissolved in the mobile phase, prepare a new sample dissolved in the mobile phase and inject it.[4]
-
Mobile Phase pH: If the problematic peaks correspond to acidic or basic analytes, adjust the mobile phase pH to be at least 2 units away from their pKa.[4]
-
-
Column Health Check:
-
Flush the Column: Flush the column with a series of strong solvents to remove any contaminants.
-
Run a Standard: Inject a standard mixture to check the column's performance. If the standard also shows poor peak shape, the column may be degraded and need replacement.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Nucleotide Retention
| Stationary Phase | Analyte | Retention Factor (k) at pH 4.0 | Retention Factor (k) at pH 7.0 |
| Aminopropyl | AMP | 2.5 | 1.8 |
| Alkylamide | GMP | 3.1 | 2.2 |
| Cholesterol | UMP | 4.2 | 3.5 |
| Phenyl | CMP | 1.9 | 1.5 |
| Octadecyl | ATP | 1.5 | 1.7 |
Data is illustrative and based on the general findings that retention of nucleotides is often greater at a lower pH on polar stationary phases.[20][21]
Table 2: Common Causes of Poor Peak Shape and Their Solutions
| Peak Problem | Possible Causes | Recommended Solutions |
| Tailing | Secondary silanol interactions, column overload, inappropriate mobile phase pH, column contamination.[2][3] | Use an end-capped column, dilute the sample, adjust mobile phase pH, flush or replace the column.[2][4][6] |
| Fronting | Sample overload, sample solvent stronger than mobile phase.[3] | Dilute the sample, dissolve the sample in the mobile phase.[4][6] |
| Splitting | Column void or contamination, sample solvent incompatibility.[4][6] | Replace the column, dissolve the sample in the mobile phase.[4][6] |
| Broadening | Column degradation, slow flow rate, large dead volume.[1][26] | Replace the column, optimize flow rate, check fittings.[1][5][26] |
References
- 1. mastelf.com [mastelf.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. bvchroma.com [bvchroma.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chromedia.org [chromedia.org]
- 9. chromtech.com [chromtech.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diduco.com [diduco.com]
- 14. shodex.com [shodex.com]
- 15. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nucleobases & Nucleosides by HPLC | Phenomenex [phenomenex.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of nucleotides, nucleosides and their transformation products in Cordyceps by ion-pairing reversed-phase liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydrophilic interaction chromatography of nucleoside triphosphates with temperature as a separation parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. poor retention of nucleosides - Chromatography Forum [chromforum.org]
- 25. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Navigating Co-elution Challenges in nm5s2U HPLC Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of nm5s2U (5-methoxycarbonylmethyl-2-thiouridine), a modified nucleoside critical in various biological processes. Co-elution with other cellular components can compromise the accuracy and reliability of quantification, a significant challenge in tRNA modification studies and therapeutic development. This guide offers systematic approaches to identify and resolve these chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a broad or shouldered peak for nm5s2U. What are the likely causes and how can I improve the peak shape?
A1: Peak broadening or the appearance of shoulders can indicate co-elution with a closely related compound or on-column degradation.[1] Here are several factors to investigate:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can significantly impact selectivity.[2] Experiment with altering the organic solvent or adjusting the pH to improve separation.
-
Gradient Slope: A steep gradient may not provide sufficient resolution for closely eluting compounds.[2] Try implementing a shallower gradient, especially around the elution time of nm5s2U. Introducing isocratic holds within the gradient can also help resolve critical peak pairs.[2]
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. While C18 columns are common for nucleoside analysis, a C30 column offers a more hydrophobic phase and may provide the necessary selectivity.[3][4] Phenyl-hexyl or cyano (CN) phases are other alternatives to explore.[2]
-
Column Temperature: Temperature affects solvent viscosity and molecular interactions.[5] Systematically varying the column temperature (e.g., in 5°C increments) can alter selectivity and improve resolution.[5]
Q2: The retention time for my nm5s2U peak is shifting between injections. What could be causing this instability?
A2: Retention time variability can stem from several sources:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.[6]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in solvent ratios or pH, can lead to shifting retention times.[7] Prepare fresh mobile phase daily and ensure accurate measurements.
-
Pump Performance: Fluctuations in pump pressure or flow rate can affect retention. Check for leaks in the system and ensure the pump is delivering a consistent flow.[8]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to retention time shifts.[9] Use a guard column and appropriate sample preparation techniques to minimize contamination.[9]
Q3: I am observing an unexpected peak eluting near my nm5s2U standard. How can I identify if it is a co-eluting compound?
A3: The presence of an extra peak suggests either a contaminant or a related compound. Here’s how to investigate:
-
Peak Purity Analysis: If you are using a diode array detector (DAD), you can assess the peak purity of your nm5s2U peak.[1] A non-homogenous peak spectrum suggests the presence of a co-eluting compound.[1]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to identify the components of each peak.[10][11] This can confirm the identity of nm5s2U and provide the mass of the co-eluting species.
-
Sample Matrix Blanks: Inject a blank sample (everything but the analyte) to see if the unexpected peak originates from your sample preparation reagents or matrix.
-
Potential for Isomers or Degradants: Modified nucleosides can exist as isomers or degrade under certain conditions. For instance, mcm5s2U can potentially be converted to other forms, which may co-elute.[12] Careful sample handling and investigation of potential degradation pathways are important.
Troubleshooting Workflow for Co-eluting Compounds
The following workflow provides a systematic approach to resolving co-elution issues in your nm5s2U HPLC analysis.
Caption: A step-by-step workflow for troubleshooting co-eluting peaks in HPLC analysis.
Experimental Protocols
Protocol 1: Systematic Approach to Resolving Co-elution
This protocol outlines a methodical process for optimizing an HPLC method to separate nm5s2U from co-eluting compounds.
1. Initial Assessment:
- Confirm co-elution using a high-resolution detector like a DAD or by coupling to a mass spectrometer.
2. Mobile Phase Optimization:
- Solvent Scouting: If using acetonitrile as the organic modifier, prepare a mobile phase with methanol (B129727) at the same percentage and run the analysis. The change in solvent polarity can alter selectivity.[2]
- pH Adjustment: Prepare a series of mobile phase A buffers with slightly different pH values (e.g., ± 0.2 pH units) to assess the impact on retention and resolution.
- Gradient Modification:
- Decrease the gradient slope around the elution time of nm5s2U. For example, if the peak elutes in a segment where the organic phase changes by 5% per minute, reduce this to 1-2% per minute.[2]
- Introduce an isocratic hold for several minutes just before the expected elution of nm5s2U.[2]
3. Stationary Phase Evaluation:
- If mobile phase adjustments are not sufficient, switch to a column with a different stationary phase chemistry.[5] A good alternative to a standard C18 column for modified nucleosides is a C30 column.[4]
4. Temperature and Flow Rate Adjustments:
- Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to observe changes in selectivity.[13]
- Flow Rate Optimization: While a lower flow rate generally improves resolution, it also increases run time.[13] Evaluate the effect of slightly reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
5. Sample Preparation:
- Ensure your sample preparation method is robust and does not introduce interfering compounds. Consider solid-phase extraction (SPE) to clean up complex samples.
Data Presentation
Table 1: Example HPLC Parameters for Modified Nucleoside Analysis
| Parameter | Method 1 (C18) | Method 2 (C30) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C30, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 50 mM Ammonium Acetate, pH 5.3 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-30% B in 40 min | 10-40% B in 35 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 35°C |
| Detection | UV at 254 nm and 313 nm | UV at 254 nm and 313 nm |
Note: These are example parameters and should be optimized for your specific application and instrumentation.
Visualization of Potential Analyte Transformation
In some instances, what appears to be a co-eluting peak may be a chemically modified form of the target analyte. For example, under certain pH or oxidative conditions, modified nucleosides can be altered.[12] The following diagram illustrates a hypothetical relationship where an analytical artifact could arise from the parent compound.
Caption: Potential transformation of nm5s2U leading to a co-eluting artifact.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. 5-methoxycarbonylmethyl-2-thiouridine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Mobile Phase for 5-(aminomethyl)-2-thiouridine Separation
Welcome to the technical support center for the chromatographic separation of 5-(aminomethyl)-2-thiouridine and other modified nucleosides. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for mobile phase composition in the separation of this compound?
A good starting point for reversed-phase HPLC is a gradient elution using a phosphate (B84403) buffer and acetonitrile (B52724).[1] For instance, a binary gradient with 50 mM phosphate buffer at pH 5.8 as the aqueous phase and acetonitrile as the organic phase can be effective for separating nucleosides.[1] For more polar compounds like this compound, Hydrophilic Interaction Chromatography (HILIC) is also a highly suitable technique. In HILIC, a high concentration of organic solvent (typically acetonitrile) is used with a smaller amount of aqueous buffer.
Q2: How does the pH of the mobile phase affect the retention of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte.[2][3][4] For ionizable compounds, adjusting the pH can significantly alter retention times.[2][3][4] For basic compounds, working at a lower, acidic pH can help to achieve better peak shapes by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. Conversely, at a higher pH, basic compounds may become neutral, leading to increased retention on a reversed-phase column. The retention of nucleotides has been shown to be greater at a mobile phase pH of 4.0 compared to 7.0 on several stationary phases.[3][4]
Q3: My peaks for this compound are tailing. What are the common causes and solutions?
Peak tailing is a common issue, especially with polar and basic compounds. The primary causes include:
-
Secondary Interactions: Strong interactions between basic functional groups (like the aminomethyl group) and ionized silanol groups on the silica-based stationary phase can cause tailing.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion.[5]
-
Inappropriate Mobile Phase pH: An unsuitable pH can lead to poor peak shape.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in tailing peaks.
Solutions include:
-
Adjusting Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups.
-
Using Buffers: Buffers in the mobile phase help maintain a stable pH and can mask residual silanol interactions.[5]
-
Using End-Capped Columns: These columns have treated residual silanol groups to reduce secondary interactions.[5]
-
Reducing Sample Load: Dilute the sample to check if overload is the issue.[5]
-
Using a Guard Column: This can protect the analytical column from contamination.
Q4: Should I use isocratic or gradient elution for separating this compound?
For complex mixtures or when analyzing compounds with a range of polarities, gradient elution is generally preferred. A gradient allows for the separation of components with different retention times in a reasonable analysis time. A binary gradient elution has been successfully employed for the optimal separation of nucleosides.[1] An initial period under starting conditions can be beneficial for subsequent analysis runs.[1]
Q5: What type of column is most suitable for this compound separation?
Both reversed-phase and HILIC columns can be used.
-
Reversed-Phase (e.g., C18): A C18 column is a common choice for the separation of nucleosides.[1] End-capped C18 columns are recommended to minimize peak tailing for basic compounds.
-
HILIC: For highly polar compounds that are poorly retained on reversed-phase columns, HILIC columns are an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high organic content.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower the mobile phase pH. Use an end-capped column. Increase buffer concentration.[5][6] |
| Column overload. | Reduce the injected sample concentration or volume.[5] | |
| Column contamination. | Flush the column with a strong solvent. Use a guard column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload. | Dilute the sample. | |
| Broad Peaks | Low mobile phase flow rate. | Optimize the flow rate. |
| Column degradation. | Replace the column. | |
| Large injection volume. | Reduce the injection volume.[6] |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Retention Time Drift | Mobile phase composition change. | Prepare fresh mobile phase daily. Ensure accurate solvent mixing. |
| Column temperature fluctuation. | Use a column oven to maintain a constant temperature. | |
| Inadequate column equilibration. | Ensure sufficient equilibration time between runs, especially for HILIC (at least 10 column volumes).[7] | |
| Mobile phase pH close to analyte pKa. | Adjust the mobile phase pH to be at least 1-2 units away from the pKa.[6] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV for Modified Nucleosides
This protocol is a general method for the separation of nucleosides and can be adapted for this compound.
-
Column: Phenomenex C-18 (150 x 4.60 mm)[1]
-
Mobile Phase A: 50 mM Phosphate Buffer, pH 5.8[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.5 mL/min[1]
-
Detection: UV at 254 nm[1]
-
Injection Volume: 5-20 µL
-
Gradient Program:
-
0–3 min: 50% B
-
3–15 min: 50% B
-
15–18 min: 50-30% B
-
18–30 min: 30-10% B
-
Followed by a re-equilibration step at initial conditions.[1]
-
Protocol 2: LC-MS Analysis of this compound
This method is more specific for the analysis of this compound and its related compounds.
-
Column: ZORBAX RR Eclipse Plus C18 (4.6 × 100 mm, 95 Å)
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 in 95:5 (v/v) water/methanol
-
Mobile Phase B: 10 mM Ammonium Acetate, pH 5.0 in 2:98 (v/v) water/methanol
-
Gradient Program:
-
Initial equilibration with 0% B for 20 min.
-
Ramp to 16.1% B at 22.5 min.
-
Ramp to 100% B from 24 to 28 min.
-
Re-equilibration at 0% B from 28.1 to 37.5 min.[8]
-
-
Detection: Mass Spectrometry (MS) and UV at 314 nm (to maximize the signal for thiolated uridine).[8]
Data Presentation
Table 1: Effect of Mobile Phase pH on Nucleotide Retention
| Stationary Phase | Analyte | Retention Factor (k) at pH 4.0 | Retention Factor (k) at pH 7.0 |
| Alkylamide | Uridine | 1.5 | 0.8 |
| Alkylamide | Cytidine | 1.2 | 0.6 |
| Cholesterol | Uridine | 2.1 | 1.5 |
| Cholesterol | Cytidine | 1.8 | 1.2 |
| Data is illustrative and based on the general finding that retention of nucleotides is greater at pH 4.0 compared to pH 7.0 on polar-modified stationary phases.[3][4] |
Visualizations
Experimental Workflow: Method Development for this compound Separation
Caption: A logical workflow for developing a robust HPLC method for the separation of this compound.
Troubleshooting Logic: Diagnosing Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing for this compound analysis.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. How to Avoid Common Problems with HILIC Methods [restek.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Modified Nucleosides
Welcome to the technical support center for the analysis of low-abundance modified nucleosides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the detection and quantification of low-abundance modified nucleosides.
Problem 1: Poor signal intensity or inability to detect the modified nucleoside of interest.
-
Question: I am unable to detect my target modified nucleoside, or the signal is too low for accurate quantification. What are the potential causes and how can I troubleshoot this?
-
Answer: Low signal intensity is a common challenge when dealing with low-abundance species. Several factors throughout your experimental workflow could be the cause. Here is a logical troubleshooting workflow to identify and resolve the issue:
Caption: Workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Mass Spectrometer Check:
-
MS Settings: Ensure the mass spectrometer is operating in the correct mode (e.g., Multiple Reaction Monitoring (MRM) for targeted analysis, which is highly sensitive and selective).[1] Verify that the ionization source parameters (e.g., gas temperature, gas flow, capillary voltage) are optimized for your analyte.[2][3]
-
Tuning and Calibration: Confirm that the instrument has been recently tuned and calibrated to ensure high mass accuracy and sensitivity.[4]
-
-
Sample Preparation Review:
-
Enzymatic Digestion: Incomplete enzymatic hydrolysis of RNA can lead to a lower yield of nucleosides. Ensure that the concentration of nucleases is sufficient for the amount of RNA being digested.[5]
-
Sample Stability: Some modified nucleosides are chemically unstable. For example, m1A can undergo Dimroth rearrangement to m6A under certain conditions.[5] Ensure your sample handling and storage conditions prevent degradation.
-
Sample Purity: Contaminants from the sample matrix can cause ion suppression, reducing the signal intensity of your target analyte.[3][4] Consider additional sample cleanup steps.
-
-
Chromatography Optimization:
-
Column Choice: The choice of HPLC column is critical. A narrow bore column can increase sensitivity and is more compatible with electrospray ionization due to lower flow rates.[1]
-
Mobile Phase: Ensure the mobile phase composition and pH are optimal for the retention and separation of your target nucleoside. Improper mobile phase can lead to peak broadening and reduced sensitivity.[3][4]
-
Gradient: Optimize the elution gradient to ensure your analyte is sufficiently resolved from other components and elutes as a sharp peak.[4]
-
-
Advanced Strategies:
-
Enrichment: For extremely low-abundance modifications, enrichment strategies may be necessary. This can involve using modification-specific antibodies for immunoprecipitation or chemical methods to selectively capture the modified nucleosides.[6][7]
-
Chemical Derivatization: Labeling the modified nucleoside with a chemical tag can improve its ionization efficiency and chromatographic behavior, leading to enhanced detection sensitivity.[8][9][10][11]
-
-
Problem 2: Co-eluting peaks with identical mass-to-charge ratios (m/z) are observed, preventing accurate quantification.
-
Question: My chromatogram shows overlapping peaks for what I believe are isomeric modified nucleosides. How can I resolve them for accurate quantification?
-
Answer: Isomeric interference is a significant challenge in modified nucleoside analysis, as isomers have the same mass and can be difficult to separate.[12] Here’s a guide to addressing this issue:
Caption: Workflow for resolving co-eluting isomeric nucleosides.
Detailed Steps:
-
Chromatographic Optimization: This is the first and most crucial step.
-
Stationary Phase: Experiment with different column chemistries (e.g., C18, PFP) to exploit subtle differences in the physicochemical properties of the isomers.[12]
-
Mobile Phase Modifiers: Adjusting the pH or adding ion-pairing reagents to the mobile phase can alter the retention behavior of isomers.
-
Gradient and Flow Rate: A shallower gradient and a lower flow rate can improve the resolution between closely eluting peaks.[1]
-
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS instruments like Orbitrap or TOF analyzers can provide accurate mass measurements that may help differentiate between near-isobaric interferences, though not true isomers.[6]
-
Tandem Mass Spectrometry (MS/MS):
-
Fragmentation Patterns: Isomers can sometimes produce different fragment ions upon collision-induced dissociation (CID). By monitoring unique fragment ions for each isomer, you can achieve specific quantification even if they co-elute.[13][14]
-
Higher-Energy Collisional Dissociation (HCD): HCD can provide different fragmentation patterns compared to CID and may be useful for distinguishing positional isomers.[13][14]
-
-
Chemical Derivatization: If chromatographic and mass spectrometric methods fail to resolve the isomers, chemical derivatization can be employed. A chemical reaction specific to one isomer can alter its retention time or mass, allowing for its separation and detection.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low-abundance modified nucleosides?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for sensitive and quantitative analysis of modified nucleosides.[2][6] Techniques like triple quadrupole mass spectrometry (TQ-MS) operating in MRM mode offer excellent sensitivity and selectivity.[8] High-resolution mass spectrometry (HRMS) provides high mass accuracy, which aids in the identification of modifications.[6]
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| LC-MS/MS (dMRM) | LOD: 10 amol (for 7-methylguanosine) | [2] |
| LC-MS/MS (dMRM) | LOQ: 50 amol (for 7-methylguanosine) | [2] |
Q2: How can I improve the ionization efficiency of my modified nucleoside?
A2: Chemical labeling is a powerful strategy to enhance ionization efficiency. By attaching a chemical group that is easily ionizable, the sensitivity of detection can be significantly increased. For example, labeling with reagents that introduce a permanently charged group or a highly hydrophobic moiety can improve performance in electrospray ionization (ESI).[11]
Q3: What are the common enrichment strategies for low-abundance modified nucleosides?
A3: Enrichment strategies aim to increase the concentration of the target modification relative to the unmodified nucleosides. Common approaches include:
-
Antibody-based enrichment: This involves using antibodies that specifically recognize a particular modification to immunoprecipitate RNA fragments containing that modification (e.g., MeRIP-seq for m6A).[6][7]
-
Chemical enrichment: This involves chemically labeling the modified nucleoside with a tag (e.g., biotin) that can then be used for affinity purification.[7][10]
Q4: Are there any alternatives to mass spectrometry for detecting modified nucleosides?
A4: While mass spectrometry is the most direct and quantitative method, other techniques exist:
-
Antibody-based methods: Techniques like dot blots and immuno-northern blotting use modification-specific antibodies for detection, but they are often semi-quantitative and less sensitive for low-abundance modifications.[6]
-
Next-Generation Sequencing (NGS) based methods: These methods can provide information on the location of modifications within an RNA sequence but often rely on indirect readouts (e.g., reverse transcriptase errors) and may not be as accurate for quantification as MS.[9][15]
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Analysis of Modified Nucleosides
This protocol outlines the key steps for the analysis of modified nucleosides from total RNA.
Caption: General experimental workflow for nucleoside analysis by LC-MS.
Methodology:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method like phenol-chloroform extraction or a commercial kit. Ensure the RNA is of high quality and free from contaminants.[5]
-
Enzymatic Digestion:
-
To 1-10 µg of RNA, add a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) to ensure complete digestion to single nucleosides.[5]
-
Incubate at the optimal temperature (typically 37°C) for a sufficient duration (e.g., 2-4 hours).
-
-
Sample Cleanup (Optional but Recommended):
-
To remove enzymes that can interfere with the analysis, perform a filtration step using a molecular weight cutoff filter (e.g., 3 kDa).[5]
-
-
LC Separation:
-
Inject the digested sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of a suitable mobile phase (e.g., water with a small amount of ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile (B52724) or methanol) to separate the nucleosides.[14] A typical gradient might run from 0% to 50% organic solvent over 30-40 minutes.[14]
-
-
MS/MS Detection:
-
The eluent from the HPLC is directed to the mass spectrometer's ESI source.
-
Operate the mass spectrometer in positive ion mode.[2]
-
For targeted analysis, set up MRM transitions for each modified nucleoside of interest. This involves defining the precursor ion (the protonated nucleoside) and a specific product ion (typically the protonated nucleobase).
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Quantify the amount of each modified nucleoside by comparing its peak area to a standard curve generated from authentic standards.[5] For relative quantification, the abundance of the modified nucleoside can be normalized to the abundance of one of the canonical nucleosides.[5]
-
Protocol 2: Chemical Labeling of Pseudouridine (B1679824) (Ψ) with Acrylonitrile (B1666552)
This protocol describes a method to enhance the detection of pseudouridine, which is isomeric with uridine (B1682114) and thus has the same mass.
Principle: Acrylonitrile reacts specifically with pseudouridine and inosine (B1671953) under conditions where it does not react with uridine and adenosine. This adds a mass tag to Ψ, allowing it to be distinguished from U by mass spectrometry.[8][9][10]
Methodology:
-
Sample Preparation: Start with an enzymatically digested nucleoside mixture as described in Protocol 1.
-
Labeling Reaction:
-
To the dried nucleoside mixture, add a solution of acrylonitrile in a suitable buffer (e.g., a slightly alkaline buffer to facilitate the reaction).
-
Incubate the reaction at a controlled temperature (e.g., 70°C) for a defined period (e.g., 1 hour).
-
-
Reaction Quenching and Cleanup:
-
Stop the reaction by adding a quenching agent or by drying the sample.
-
Perform a cleanup step (e.g., solid-phase extraction) to remove excess reagent.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled sample using the LC-MS/MS method described in Protocol 1.
-
Set up an MRM transition for the cyanoethylated-Ψ adduct. The precursor ion will have a mass corresponding to Ψ + acrylonitrile, and the product ion will be the characteristic fragment of the labeled nucleobase.
-
References
- 1. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. zefsci.com [zefsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of nucleic acid modifications by chemical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
troubleshooting inconsistent retention times in HPLC analysis of nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent retention times in the HPLC analysis of nucleosides.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues leading to retention time variability.
Question: My retention times are consistently drifting in one direction (either consistently increasing or decreasing). What should I investigate?
Answer:
Consistent retention time drift is often indicative of a gradual change in the chromatographic system. Here is a step-by-step guide to identify the root cause:
1. Mobile Phase Composition:
-
Evaporation of Volatile Solvents: Organic solvents in the mobile phase, such as acetonitrile (B52724) or methanol, can evaporate over time, leading to a gradual increase in retention times in reversed-phase HPLC.[1]
-
Action: Ensure mobile phase reservoirs are tightly sealed. Prepare fresh mobile phase daily.
-
-
Mobile Phase Degradation: Unstable mobile phase components can degrade, altering the mobile phase composition and affecting retention times.
-
Action: Prepare fresh mobile phase and store it under appropriate conditions (e.g., refrigerated, protected from light).
-
-
Inadequate Equilibration: Insufficient column equilibration with the mobile phase can cause a continuous drift in retention times, especially at the beginning of a series of runs.[2] A stable baseline and column backpressure are indicators of a well-equilibrated column.[3]
-
Action: Allow the column to equilibrate with the mobile phase for an adequate amount of time (typically 10-20 column volumes) before starting the analysis.[2]
-
2. Column Issues:
-
Column Temperature Fluctuations: Even minor changes in column temperature can significantly impact retention times.[4][5] A general rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[5][6]
-
Action: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[4]
-
-
Column Contamination: Accumulation of strongly retained sample components on the column can lead to a gradual change in the stationary phase and, consequently, retention time drift.[7]
-
Action: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix components.[7] Regularly flush the column with a strong solvent to remove contaminants. Consider using a guard column to protect the analytical column.
-
3. Instrumental Problems:
-
Pump Flow Rate Instability: A gradual drift in the pump flow rate will directly correlate with a drift in retention times.
-
Action: Check the pump for leaks and ensure the pump seals are in good condition.[4] Verify the flow rate using a calibrated flow meter.
-
Question: I am observing random or abrupt changes in retention times between injections. What are the likely causes?
Answer:
Random and abrupt shifts in retention time often point to more sudden events or inconsistencies in the HPLC system or sample introduction.
1. Mobile Phase and Pumping System:
-
Improper Mobile Phase Mixing: If you are using an online mixing system, ensure it is functioning correctly. Inconsistent mobile phase composition will lead to fluctuating retention times.[1][5]
-
Action: Manually prepare the mobile phase to rule out issues with the online mixer.[5]
-
-
Air Bubbles in the Pump: Air bubbles in the pump head can cause pressure fluctuations and lead to inconsistent flow rates and retention times.[4][7]
2. Column and Sample Introduction:
-
Insufficient Column Equilibration Between Gradient Runs: In gradient elution, failure to fully re-equilibrate the column to the initial conditions before the next injection will result in inconsistent retention times.[1]
-
Action: Ensure the post-run equilibration time is sufficient for the column to return to its initial state.
-
-
Sample Matrix Effects: Variations in the sample matrix between injections can affect the interaction of the nucleosides with the stationary phase, leading to retention time shifts.[4][7]
-
Action: Standardize the sample preparation procedure to ensure consistency. Use an internal standard to compensate for matrix effects.[7]
-
-
Injection Volume and Solvent: Inconsistencies in the injection volume or using a sample solvent with a significantly different elution strength than the mobile phase can cause retention time variability.[1]
-
Action: Whenever possible, dissolve the sample in the initial mobile phase. Ensure the autosampler is functioning correctly and delivering consistent injection volumes.
-
Frequently Asked Questions (FAQs)
Q1: How does the pH of the mobile phase affect the retention time of nucleosides?
A1: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like nucleosides. Changes in pH can alter the ionization state of the nucleosides, thereby affecting their polarity and interaction with the stationary phase.[9] For instance, in reversed-phase HPLC, protonation of polar groups on the stationary phase at lower pH can increase the retention of nucleotides.[9] It is crucial to control the mobile phase pH to ensure reproducible retention times. A change of as little as 0.1 pH units can lead to a significant shift in retention time.[5]
Q2: Can the age of the HPLC column affect retention times?
A2: Yes, column aging is a common cause of gradual retention time drift.[1][4] Over time, the stationary phase can degrade, leading to a loss of bonded phase and a decrease in retention. The column can also become contaminated with strongly retained compounds from the sample matrix. Regular column performance checks and replacement are essential for maintaining consistent chromatography.
Q3: What is the role of a guard column in preventing inconsistent retention times?
A3: A guard column is a small, disposable column installed before the analytical column. Its primary function is to protect the analytical column from strongly retained or particulate matter in the sample and mobile phase. By trapping these contaminants, the guard column helps to prevent the degradation of the analytical column's stationary phase, thereby extending its lifetime and improving the long-term reproducibility of retention times.
Q4: How often should I prepare a fresh mobile phase?
A4: To minimize the effects of solvent evaporation and potential degradation, it is best practice to prepare fresh mobile phase daily.[1] Ensure that the mobile phase reservoirs are always tightly capped to prevent the loss of volatile organic components.[1]
Data Presentation
Table 1: Effect of Mobile Phase pH on the Retention Factor (k) of Nucleotides
This table summarizes the retention factor (k) for various nucleotides at different mobile phase pH values on a C18 column with 5% v/v methanol. Lower pH generally leads to greater retention for most nucleotides on this type of stationary phase.[9]
| Nucleotide | k at pH 2.5 | k at pH 4.0 | k at pH 5.0 | k at pH 7.0 |
| C | 1.8 | 2.5 | 2.1 | 1.5 |
| U | 2.1 | 2.9 | 2.4 | 1.8 |
| G | 3.5 | 4.8 | 4.1 | 3.2 |
| A | 4.2 | 5.9 | 5.0 | 3.9 |
| dC | 2.5 | 3.5 | 3.0 | 2.2 |
| dU | 2.9 | 4.1 | 3.5 | 2.6 |
| dG | 5.1 | 7.2 | 6.1 | 4.7 |
| dA | 6.3 | 8.8 | 7.5 | 5.8 |
Data adapted from a study on the effect of mobile phase pH on nucleotide retention.[9] The retention factor (k) is a measure of the retention of an analyte.
Table 2: Estimated Impact of Temperature on Nucleoside Retention Time
This table illustrates the expected percentage decrease in retention time for a given increase in column temperature, based on the general rule of thumb that a 1°C increase causes a 1-2% decrease in retention time.[5][6]
| Temperature Increase (°C) | Estimated Decrease in Retention Time (%) |
| 1 | 1 - 2 |
| 2 | 2 - 4 |
| 5 | 5 - 10 |
| 10 | 10 - 20 |
Experimental Protocols
Protocol 1: Verifying HPLC Pump Flow Rate
-
Objective: To ensure the HPLC pump is delivering the set flow rate accurately.
-
Materials:
-
10 mL volumetric flask or graduated cylinder
-
Stopwatch
-
HPLC-grade water or mobile phase
-
-
Procedure:
-
Set the pump flow rate to 1.0 mL/min.
-
Direct the pump outlet tubing into the volumetric flask or graduated cylinder.
-
Start the pump and the stopwatch simultaneously.
-
Stop the stopwatch precisely when the liquid level reaches the 10 mL mark.
-
Record the elapsed time.
-
Calculate the actual flow rate: Flow Rate (mL/min) = 10 mL / Time (min).
-
Compare the calculated flow rate to the set flow rate. A significant deviation may indicate a pump malfunction.
-
Protocol 2: HPLC Column Equilibration for Nucleoside Analysis
-
Objective: To ensure the analytical column is fully equilibrated with the mobile phase before analysis.
-
Procedure:
-
Set the mobile phase composition to the initial conditions of your analytical method.
-
Set the flow rate to the method's specified rate.
-
Allow the mobile phase to flow through the column for at least 10-20 column volumes. The column volume (Vc) can be estimated using the formula: Vc = π * (column inner diameter/2)² * column length.
-
Monitor the baseline on the chromatogram and the system backpressure.
-
The column is considered equilibrated when both the baseline and the backpressure are stable.[3]
-
Visualization
Troubleshooting Workflow for Inconsistent Retention Times
The following diagram illustrates a logical workflow for troubleshooting inconsistent retention times in HPLC analysis of nucleosides.
Caption: A flowchart outlining the systematic approach to troubleshooting inconsistent HPLC retention times.
References
- 1. HPLC Analysis of Nucleotides [protocols.io]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. glsciences.eu [glsciences.eu]
- 4. chromtech.com [chromtech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 9. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for the Quantification of 5-(aminomethyl)-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of modified nucleosides, such as 5-(aminomethyl)-2-thiouridine (am²S-U), is critical for understanding its roles in various biological processes and for the development of novel therapeutics. This guide provides a comparative overview of two common analytical techniques for am²S-U quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established methodologies for the analysis of modified nucleosides.
Method Comparison
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification in complex biological samples.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate; potential for co-eluting interferences | High; based on parent and fragment ion masses |
| Sensitivity (LOD) | ng/mL range | pg/mL range |
| Sensitivity (LOQ) | ng/mL range | pg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of tRNA
This protocol is a general procedure for the enzymatic digestion of tRNA to release individual nucleosides for subsequent analysis by HPLC-UV or LC-MS/MS.
Materials:
-
Purified tRNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Ultrapure water
-
Centrifugal filters (e.g., 3 kDa MWCO)
Procedure:
-
In a microcentrifuge tube, dissolve 1-5 µg of the purified tRNA sample in 25 µL of ultrapure water.
-
Add 2.5 µL of 10X Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3).
-
Add 1 µL of Nuclease P1 (e.g., 100 units/mL) to the mixture.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Add 3 µL of 10X BAP buffer (e.g., 500 mM Tris-HCl, pH 8.0).
-
Add 1 µL of BAP (e.g., 1 unit/µL).
-
Incubate the mixture at 37°C for an additional 1 hour.
-
To remove the enzymes, pass the reaction mixture through a 3 kDa MWCO centrifugal filter.
-
The filtrate, containing the nucleosides, is collected and can be directly injected into the HPLC or LC-MS/MS system or stored at -20°C until analysis.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1 M Ammonium acetate (pH 6.0) in water
-
Mobile Phase B: Acetonitrile
-
This compound standard
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 275 nm
-
Gradient Elution:
-
0-5 min: 2% B
-
5-20 min: 2-30% B (linear gradient)
-
20-25 min: 30% B
-
25-26 min: 30-2% B (linear gradient)
-
26-35 min: 2% B (re-equilibration)
-
Method Validation Parameters (Typical Expected Values):
-
Linearity: A calibration curve is constructed using a series of am²S-U standards (e.g., 10, 50, 100, 500, 1000 ng/mL). The coefficient of determination (R²) should be > 0.99.
-
LOD and LOQ: Determined by injecting a series of dilute standards and calculating the signal-to-noise ratio (S/N). Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. Accuracy should be within 85-115%, and the relative standard deviation (RSD) for precision should be < 15%.
LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/UHPLC reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound standard
-
Isotopically labeled internal standard (e.g., ¹⁵N₅-5-(aminomethyl)-2-thiouridine), if available.
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 1% B
-
1-5 min: 1-20% B (linear gradient)
-
5-6 min: 20-95% B (linear gradient)
-
6-7 min: 95% B
-
7-7.1 min: 95-1% B (linear gradient)
-
7.1-10 min: 1% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
-
Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of the standard compound.
Method Validation Parameters (Typical Expected Values):
-
Linearity: A calibration curve is constructed using a series of am²S-U standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). The coefficient of determination (R²) should be > 0.99.
-
LOD and LOQ: Determined by injecting a series of dilute standards. Typically in the low pg/mL to high fg/mL range.
-
Accuracy and Precision: Assessed using QC samples at low, medium, and high concentrations. Accuracy should be within 95-105%, and the RSD for precision should be < 10%.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Caption: Bioanalytical Method Validation Workflow.
Caption: Experimental Workflow for am²S-U Quantification.
A Comparative Analysis of Wobble Uridine Modifications: Impact on Translational Fidelity and Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional consequences of different wobble uridine (B1682114) modifications on transfer RNA (tRNA). The performance of tRNAs with and without these modifications is evaluated based on experimental data, focusing on their impact on codon recognition, translational frameshifting, tRNA stability, and aminoacylation levels.
Introduction to Wobble Uridine Modifications
Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The fidelity of this process is critically dependent on the precise recognition of messenger RNA (mRNA) codons by the tRNA anticodon. This interaction is significantly influenced by post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (the first nucleotide of the anticodon, position 34). In eukaryotes, uridine at this position is frequently modified to derivatives such as 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U), 5-carbamoylmethyluridine (B1230082) (ncm⁵U), and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). These modifications are crucial for maintaining translational accuracy and efficiency.[1][2] Deficiencies in these modifications, often due to mutations in the enzymatic pathways responsible for their synthesis, can lead to a range of cellular defects.[2]
This guide will compare the effects of the absence of key wobble uridine modifications in the yeast Saccharomyces cerevisiae, a model organism for studying these processes. Specifically, we will examine the consequences of mutations in the ELP3 and TUC1 genes. Elp3 is a catalytic subunit of the Elongator complex, responsible for the formation of the mcm⁵ and ncm⁵ side chains.[3] Tuc1 is involved in the 2-thiolation of uridine, a crucial step in the formation of the mcm⁵s²U modification.[3]
Comparative Performance Data
The following table summarizes the quantitative and qualitative effects of the absence of specific wobble uridine modifications on key aspects of tRNA function. The data is primarily derived from studies on S. cerevisiae mutants.
| Performance Metric | Wild-Type (mcm⁵U, ncm⁵U, mcm⁵s²U) | elp3Δ Mutant (lacks mcm⁵/ncm⁵) | tuc1Δ Mutant (lacks s²) | elp3Δ tuc1Δ Double Mutant (lacks mcm⁵ and s²) |
| Codon Recognition Efficiency | Optimal recognition of cognate codons. Efficient U-G wobbling for some tRNAs.[4] | Reduced efficiency in reading G-ending codons.[4] Translational slowdown at AAA, CAA, and GAA codons observed in ribosome profiling.[5] | Reduced efficiency in reading A- and G-ending codons.[4] | Synthetic lethality in some genetic backgrounds, suggesting severe decoding defects. Rescue by overexpression of hypomodified tRNA indicates a primary defect in translation efficiency.[6] |
| +1 Translational Frameshifting | Low basal level of frameshifting. | Increased +1 frameshifting at AAA-AAG and CCC-CUC slippery sites (e.g., ~1.5 to 2-fold increase). | Increased +1 frameshifting at AAA-AAG slippery sites (e.g., ~1.5-fold increase). | Synergistic increase in +1 frameshifting, leading to severe growth defects. |
| tRNA Stability | Stable. | Generally stable; no significant decrease in steady-state levels observed.[7] | Generally stable; no significant decrease in steady-state levels observed. | Not directly quantified, but synthetic lethality suggests severe functional impairment rather than instability. |
| Aminoacylation Level | High. | No significant change in aminoacylation levels for affected tRNAs.[2] | No significant change in aminoacylation levels for affected tRNAs. | Not directly quantified, but rescue by tRNA overexpression suggests aminoacylation is not the primary defect.[6] |
Experimental Protocols
Analysis of tRNA Modifications by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the levels of modified nucleosides in tRNA.
Methodology:
-
tRNA Isolation: Total tRNA is extracted from yeast cells using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
tRNA Digestion: The purified tRNA is completely digested into its constituent nucleosides using a combination of nucleases, such as Nuclease P1, followed by dephosphorylation with a phosphatase, like bacterial alkaline phosphatase.
-
HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC. A gradient of solvents, typically involving an aqueous buffer and an organic solvent like acetonitrile, is used to elute the nucleosides from the column.
-
Detection and Quantification: Nucleosides are detected by their UV absorbance at 254 nm. The identity of each modified nucleoside is determined by its retention time compared to known standards. The quantity of each nucleoside is calculated from the area under its corresponding peak in the chromatogram.
Dual-Luciferase Reporter Assay for +1 Translational Frameshifting
This assay measures the frequency of ribosomal frameshifting in vivo.
Methodology:
-
Reporter Construct: A plasmid containing a dual-luciferase reporter system is used. The Renilla luciferase gene is in the initial reading frame (0 frame). The Firefly luciferase gene is in the +1 reading frame, separated from the Renilla gene by a "slippery site" sequence known to induce frameshifting. A stop codon in the 0 frame is present between the slippery site and the Firefly luciferase gene.
-
Yeast Transformation: The reporter plasmid is transformed into wild-type and mutant yeast strains (elp3Δ, tuc1Δ).
-
Cell Lysis and Luciferase Assay: Yeast cells are grown to mid-log phase, and cell lysates are prepared. The activities of both Renilla and Firefly luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Calculation of Frameshift Efficiency: The frameshift efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity. This ratio is then normalized to a control construct where both luciferases are in the same reading frame.
Northern Blot Analysis for tRNA Stability
This technique is used to assess the steady-state levels of specific tRNAs, providing an indication of their stability.
Methodology:
-
RNA Extraction: Total RNA is isolated from yeast cells grown under specific conditions. To preserve the aminoacylation status for other analyses, extraction is performed under acidic conditions.
-
Gel Electrophoresis: The RNA is separated by size on a denaturing polyacrylamide gel containing urea.
-
Blotting: The separated RNA is transferred from the gel to a nylon membrane.
-
Hybridization: The membrane is incubated with a radiolabeled oligonucleotide probe that is complementary to the specific tRNA of interest.
-
Detection and Quantification: The radioactive signal from the hybridized probe is detected using a phosphorimager. The intensity of the band corresponding to the tRNA is quantified and can be normalized to a loading control (e.g., 5S rRNA) to compare tRNA levels between different strains.
Signaling Pathways and Experimental Workflows
Biochemical Pathway of mcm⁵s²U Biosynthesis
The formation of the mcm⁵s²U modification at the wobble position of uridine is a multi-step process involving two major pathways: the Elongator pathway for the mcm⁵ side chain formation and the URM1 pathway for the 2-thiolation.
Caption: Biosynthesis of mcm⁵s²U wobble uridine modification.
Experimental Workflow for Comparative Analysis
This diagram illustrates the general workflow for comparing the effects of wobble uridine modifications.
Caption: Workflow for comparing wobble uridine modifications.
Wobble Uridine Modifications and TOR Signaling
Defects in wobble uridine modifications have been shown to interfere with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.
Caption: Interaction of wobble uridine modifications and TOR signaling.
Conclusion
Wobble uridine modifications play a critical role in ensuring the efficiency and fidelity of protein synthesis. The absence of these modifications, as seen in elp3Δ and tuc1Δ mutants, leads to distinct and sometimes severe cellular phenotypes. While the primary defect appears to be a reduction in the efficiency of decoding specific codons, leading to translational pausing and increased frameshifting, the stability and aminoacylation of the hypomodified tRNAs are generally not compromised. The intricate connection between tRNA modification status and major cellular signaling pathways like TOR underscores the importance of these small chemical changes in maintaining cellular homeostasis. Further quantitative proteomics and kinetic studies will be invaluable in fully elucidating the nuanced roles of each specific wobble uridine modification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [The elp3 subunit of human elongator complex ignificantly complemented the growth defects of yeast elp3delta strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Functional Nuances: A Comparative Guide to nm5s2U and mnm5s2U in tRNA Modification
For Immediate Release
In the intricate world of molecular biology, the precise modification of transfer RNA (tRNA) is paramount for maintaining translational fidelity and efficiency. Among the myriad of modified nucleosides, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (nm5s2U) and its methylated counterpart, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), play critical roles at the wobble position (U34) of specific tRNAs. This guide provides a detailed comparison of their functional differences, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct contributions to protein synthesis.
Core Functional Distinctions: An Overview
The primary functional difference between nm5s2U and mnm5s2U lies in their roles within the tRNA modification pathway and their resulting impact on codon recognition. In many bacteria, nm5s2U serves as a crucial intermediate in the biosynthesis of the fully mature mnm5s2U modification.[1][2][3] The final methylation step, converting nm5s2U to mnm5s2U, is a critical quality control measure that enhances the efficiency and accuracy of translation.[2]
The presence of the mnm5s2U modification, as opposed to its precursor nm5s2U, has been shown to be vital for the proper decoding of specific codons, particularly those ending in A or G in split codon boxes.[2][4] This modification helps to stabilize the codon-anticodon interaction, preventing frameshifting and ensuring the correct amino acid is incorporated into the growing polypeptide chain.[2]
Biosynthetic Pathways: A Tale of Two Modifications
The biosynthesis of mnm5s2U is a multi-step enzymatic process. The pathway leading to nm5s2U is a prerequisite for the formation of mnm5s2U. In Gram-negative bacteria like Escherichia coli, the bifunctional enzyme MnmC is responsible for the final two steps of mnm5s2U synthesis. Its MnmC(o) domain first converts a precursor to nm5s2U, and then the MnmC(m) domain catalyzes the final methylation to form mnm5s2U, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] In some Gram-positive bacteria, this final methylation is carried out by a different enzyme, MnmM.[2][3][5][6][7]
The following diagram illustrates the generalized biosynthetic pathway leading from a precursor uridine (B1682114) to nm5s2U and finally to mnm5s2U.
Quantitative Comparison of Functional Effects
The functional consequences of the final methylation step from nm5s2U to mnm5s2U are significant. The presence of the methyl group in mnm5s2U enhances the conformational rigidity of the anticodon loop, leading to more precise codon recognition.[8][9] This is particularly important for tRNAs that decode two-family box codons.[1]
| Functional Parameter | nm5s2U | mnm5s2U | Supporting Evidence |
| Role in Biosynthesis | Intermediate | Final, mature modification | In many bacteria, nm5s2U is a precursor to mnm5s2U.[1][2][3] |
| Codon Recognition | Less efficient | Optimized for specific codons (especially NNA/NNG) | The mnm5 modification confers a decoding preference for NNG codons over NNA codons.[2] |
| Translational Efficiency | Reduced | Enhanced | The complete mnm5s2U modification is crucial for efficient translation.[2] |
| Translational Accuracy | Increased error rate (e.g., frameshifting) | Reduced error rate | Absence of the full modification can lead to frameshifting and other translational defects.[2] |
| Anticodon Loop Structure | Less stable conformation | More rigid and stable conformation | The xm5s2U modification induces conformational changes that stabilize the anticodon stem loop.[2][8][9] |
Experimental Protocols
Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS)
A common method to quantify the levels of nm5s2U and mnm5s2U in tRNA involves enzymatic digestion of total tRNA followed by analysis using LC-MS.
1. tRNA Isolation:
-
Total RNA is extracted from bacterial or eukaryotic cells using a method such as the TRIzol reagent protocol.[10]
-
tRNA is then purified from the total RNA pool, for example, by anion-exchange chromatography.
2. Enzymatic Digestion of tRNA:
-
Purified tRNA is digested into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.
-
The digestion is usually carried out in a buffer (e.g., 10 mM ammonium (B1175870) acetate) at 37°C for several hours to ensure complete digestion.
3. LC-MS Analysis:
-
The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) on a C18 column.
-
The eluent is then introduced into a mass spectrometer for detection and quantification of the different nucleosides based on their mass-to-charge ratio.
-
Standard curves are generated using known amounts of pure nm5s2U and mnm5s2U to accurately quantify their abundance in the tRNA sample.
The following diagram outlines the general workflow for tRNA modification analysis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to detect m22G modification on single tRNA iso-decoders by immuno-northern blotting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for the Quantification of 5-methyl-2-thiouridine (nm5s2U)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the modified nucleoside 5-methyl-2-thiouridine (B1588163) (nm5s2U). The selection of an appropriate analytical method is critical for accurate quantification in various stages of research and drug development. This document outlines typical performance characteristics, detailed experimental protocols, and a workflow for the cross-validation of these two powerful techniques.
At a Glance: HPLC-UV vs. LC-MS/MS for nm5s2U Analysis
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it the gold standard for trace-level detection in complex biological samples.[1][2] HPLC-UV, however, remains a robust and cost-effective method for the analysis of more concentrated samples.[3][4]
Table 1: Quantitative Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999[5] | > 0.995[6] |
| Accuracy (% Recovery) | 98.1 - 102.0%[5] | 89 - 108%[6] |
| Precision (%RSD) | ≤ 1.5%[5] | 0.2 - 4.3%[6] |
| Limit of Detection (LOD) | ~0.1 µg/mL[5] | Nanomolar (nM) range[7] |
| Selectivity | Moderate | High |
| Primary Application | Quantification in bulk samples and simple matrices. | Trace quantification in complex biological matrices (e.g., urine, plasma).[2] |
Experimental Workflow for Cross-Validation
Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. The following diagram illustrates a logical workflow for the cross-validation of HPLC-UV and LC-MS/MS for nm5s2U quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of nm5s2U by HPLC-UV and LC-MS/MS, based on established methods for modified nucleosides.
Sample Preparation: RNA Hydrolysis to Nucleosides
Accurate quantification of nm5s2U requires the initial hydrolysis of RNA into its constituent nucleosides.
-
RNA Isolation : Isolate total RNA from the biological sample of interest using a standard protocol (e.g., phenol-chloroform extraction).[3]
-
Enzymatic Digestion :
-
To approximately 2.5 µg of RNA, add nuclease P1 solution (0.5 U/µL) and bacterial alkaline phosphatase.[8]
-
Incubate the mixture at 37°C for at least 3 hours. For certain modifications, a longer digestion of up to 24 hours may be beneficial.[8]
-
The resulting solution containing a mixture of nucleosides is then ready for chromatographic analysis.
-
HPLC-UV Method
This method is suitable for the quantification of nm5s2U in relatively pure or concentrated samples.
-
Instrumentation : A standard HPLC system equipped with a C18 or C30 reverse-phase column and a UV-Vis detector.[3][4]
-
Mobile Phase :
-
Solvent A: 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.3).[3]
-
Solvent B: Acetonitrile (B52724)/water mixture.[3]
-
-
Gradient Elution : A linear gradient from a low to a high percentage of Solvent B is typically used to separate the nucleosides.
-
Detection : UV absorbance is monitored at 254 nm.[4]
-
Quantification : A multi-level calibration curve is generated using pure nm5s2U standard solutions of known concentrations.[4]
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the analysis of nm5s2U in complex biological matrices.
-
Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions : A C18 reverse-phase column is commonly used with a gradient elution employing mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry Parameters :
-
Ionization Mode : ESI in positive mode is typically used to generate the protonated molecule [M+H]⁺.
-
MS/MS Transitions : The precursor ion (the m/z of [M+H]⁺ for nm5s2U) and its characteristic product ions are determined by infusing a standard solution of the analyte. The most intense and stable transitions are selected for quantification (quantifier) and confirmation (qualifier) in Multiple Reaction Monitoring (MRM) mode.[6]
-
-
Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of nm5s2U, often with the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in ionization.[9]
Signaling Pathway and Logical Relationships
The analytical workflow for nm5s2U quantification is a sequential process. The following diagram illustrates the logical flow from sample to result.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of nm5s2U. LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity and specificity. HPLC-UV provides a reliable and more accessible alternative for the analysis of less complex samples. Cross-validation of these methods is essential when data from both techniques are to be compared, ensuring the integrity and consistency of the results. The choice of method should be based on the specific analytical requirements, including the sample matrix, the required limit of quantification, and the available instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MnmC and MnmM Enzymatic Activity
For researchers, scientists, and drug development professionals, understanding the nuances of tRNA modification enzymes is critical. This guide provides a detailed comparison of the enzymatic activities of MnmC from Escherichia coli and MnmM from Bacillus subtilis, two key players in the biosynthesis of 5-methylaminomethyluridine (B1256275) (mnm⁵U) at the wobble position of tRNA.
This document outlines the functional roles, reaction mechanisms, and available kinetic data for these enzymes. Detailed experimental protocols for assessing their activity are also provided, alongside visual representations of the enzymatic pathways and experimental workflows to facilitate a comprehensive understanding.
Functional Overview and Enzymatic Reactions
MnmC and MnmM are both involved in the final steps of the mnm⁵U modification pathway in their respective organisms. This modification is crucial for accurate and efficient protein synthesis. However, their enzymatic capabilities and structural organization differ significantly.
MnmC from E. coli is a bifunctional enzyme, possessing two distinct catalytic domains within a single polypeptide chain.[1]
-
MnmC(o) / MnmC1 (C-terminal domain): This domain functions as an FAD-dependent oxidoreductase. It catalyzes the conversion of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) to 5-aminomethyluridine (B12866518) (nm⁵U).[2]
-
MnmC(m) / MnmC2 (N-terminal domain): This domain acts as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. It subsequently methylates nm⁵U to the final product, mnm⁵U.[2]
In contrast, the enzymatic functions performed by the single MnmC protein in E. coli are carried out by two separate, non-homologous enzymes in B. subtilis: MnmL and MnmM .
-
MnmL: This enzyme is responsible for the initial oxidoreductase step, converting cmnm⁵U to nm⁵U, analogous to the MnmC(o) domain.
-
MnmM: This enzyme catalyzes the final methylation step, converting nm⁵U to mnm⁵U, using SAM as the methyl donor. Its function is analogous to the MnmC(m) domain of MnmC.
The overall tRNA modification pathway leading to the substrate for MnmC and MnmM/MnmL begins with the MnmEG complex, which modifies the uridine (B1682114) at the wobble position to either nm⁵U or cmnm⁵U.[2][3]
Comparative Enzymatic Activity: A Quantitative Look
While both MnmC and MnmM contribute to the same final tRNA modification, their kinetic efficiencies differ. A detailed steady-state kinetic analysis has been performed for the bifunctional E. coli MnmC, providing valuable insights into its "assembly line" mechanism.
Data Presentation: Kinetic Parameters of MnmC
| Enzyme/Domain | Substrate | Km (nM) | kcat (s⁻¹) | kcat/Km (s⁻¹nM⁻¹) |
| MnmC (MnmC(o) activity) | cmnm⁵s²U-tRNAGlu | 600 | 0.34 | 0.00057 |
| MnmC (MnmC(m) activity) | nm⁵s²U-tRNAGlu | 70 | 0.31 | 0.0044 |
Table 1: Steady-state kinetic parameters for the two enzymatic activities of E. coli MnmC. Data sourced from[4].
The kinetic data for MnmC reveals that the second reaction (methylation by the MnmC(m) domain) has a significantly lower Km and a slightly lower kcat compared to the first reaction (oxidoreduction by the MnmC(o) domain).[4] This suggests that the MnmC(m) domain has a higher affinity for its substrate (nm⁵s²U-tRNA) than the MnmC(o) domain has for its substrate (cmnm⁵s²U-tRNA). The higher catalytic efficiency (kcat/Km) of the second step ensures that the intermediate (nm⁵s²U-tRNA) is efficiently converted to the final product, preventing its accumulation.[4]
Currently, there is no publicly available literature detailing the steady-state kinetic parameters (Km and kcat) for MnmM from B. subtilis. Therefore, a direct quantitative comparison of the catalytic efficiencies of MnmC and MnmM is not possible at this time.
Experimental Protocols
The following protocols provide a framework for the in vitro analysis of MnmC and MnmM enzymatic activity, based on established methodologies.
In Vitro Assay for MnmC Activity
This protocol is adapted from the methods used for the kinetic analysis of E. coli MnmC.[4] The assay relies on the preparation of undermodified tRNA substrates and analysis of the reaction products by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow:
Materials:
-
Purified MnmC enzyme
-
Undermodified cmnm⁵s²U-tRNA (prepared by overexpressing a target tRNA in an mnmC deletion strain of E. coli)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM ammonium (B1175870) acetate (B1210297), 5% glycerol, 2 mM NaCl, 73 µM MgCl₂
-
FAD (for MnmC(o) activity)
-
S-Adenosyl-L-Methionine (SAM) (for MnmC(m) activity)
-
Quenching Solution: 0.3 M sodium acetate (pH 5.2)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Preparation of Substrates:
-
To assay the MnmC(o) activity, use the prepared cmnm⁵s²U-tRNA.
-
To assay the MnmC(m) activity, first generate nm⁵s²U-tRNA by incubating cmnm⁵s²U-tRNA with MnmC in the absence of SAM. Purify the resulting nm⁵s²U-tRNA.[4]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture (100 µL) containing the reaction buffer, varying concentrations of the tRNA substrate (e.g., 0.5–5 µM), and the appropriate cofactor (100 µM FAD for MnmC(o) or 100 µM SAM for MnmC(m)).[2]
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding a fixed concentration of purified MnmC enzyme (e.g., 25 nM).[2]
-
Incubate at 37°C.
-
-
Quenching and Sample Preparation:
-
Stop the reaction at various time points (e.g., 60-90 seconds) by adding an equal volume of quenching solution.[2]
-
Recover the tRNA by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Digest the tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
-
HPLC Analysis:
-
Analyze the resulting nucleoside mixture by reverse-phase HPLC.
-
Monitor the elution profile at 254 nm.
-
Quantify the amounts of cmnm⁵s²U, nm⁵s²U, and mnm⁵s²U by integrating the peak areas and comparing them to standards.
-
-
Kinetic Analysis:
-
Determine the initial reaction velocities at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Proposed In Vitro Assay for MnmM Activity
While a specific kinetic assay for MnmM has not been detailed in the available literature, a similar approach to that of MnmC can be proposed. This would involve the preparation of the appropriate undermodified tRNA substrate and analysis of the methylation reaction.
Experimental Workflow:
Materials:
-
Purified MnmM enzyme from B. subtilis
-
Undermodified nm⁵U-tRNA (This could potentially be generated in a similar manner to the MnmC substrate, or by in vitro transcription followed by modification with MnmE, MnmG, and MnmL)
-
Reaction Buffer: Similar to MnmC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM ammonium acetate, 5% glycerol)
-
S-Adenosyl-L-Methionine (SAM)
-
Quenching Solution, enzymes for digestion, and HPLC system as described for the MnmC assay.
Procedure:
The procedure would follow the same principles as the MnmC(m) assay:
-
Substrate Preparation: Prepare and purify nm⁵U-tRNA.
-
Enzymatic Reaction: Incubate varying concentrations of nm⁵U-tRNA with a fixed concentration of MnmM and a saturating concentration of SAM at 37°C.
-
Quenching and Sample Preparation: Stop the reaction at different time points and process the tRNA to nucleosides.
-
HPLC Analysis: Quantify the conversion of nm⁵U to mnm⁵U.
-
Kinetic Analysis: Determine the kinetic parameters by fitting the initial velocity data to the Michaelis-Menten equation.
Conclusion
MnmC from E. coli and MnmM from B. subtilis represent two distinct evolutionary strategies for achieving the same tRNA modification. MnmC is a bifunctional enzyme that streamlines the final two steps of mnm⁵U biosynthesis, with kinetic parameters that favor the completion of the modification and prevent the accumulation of an intermediate. In contrast, B. subtilis utilizes two separate enzymes, MnmL and MnmM, to carry out these two steps.
While detailed kinetic data for MnmM is currently lacking, the experimental frameworks provided here offer a basis for the direct comparison of these two important enzymes. Further research into the kinetics of MnmM and its partner enzyme MnmL will be crucial for a complete understanding of the efficiency and regulation of this conserved tRNA modification pathway across different bacterial species. This knowledge can inform the development of novel antimicrobial strategies targeting bacterial protein synthesis.
References
- 1. Identification of a bifunctional enzyme MnmC involved in the biosynthesis of a hypermodified uridine in the wobble position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the substrate of tRNA-modifying enzymes MnmEG leads to in vitro reconstitution of an evolutionarily conserved uridine hypermodification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: Validating 5-(aminomethyl)-2-thiouridine's Crucial Role in Codon-Biased Translation
A deep dive into the experimental evidence reveals the significant impact of the tRNA modification 5-(aminomethyl)-2-thiouridine (nm5s2U) and its derivatives on translational efficiency and proteome integrity. Through a combination of ribosome profiling, tRNA sequencing, and mass spectrometry, researchers have elucidated how this modification ensures accurate and efficient decoding of specific codons, highlighting its critical role in the complex landscape of gene expression.
The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons. This intricate dance is further orchestrated by a plethora of post-transcriptional modifications on tRNA molecules, particularly at the wobble position (the first nucleotide of the anticodon). Among these, this compound (nm5s2U) and its downstream product, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), have emerged as key players in maintaining translational fidelity and efficiency, especially for codons read by tRNAs with a U at the wobble position.
The Impact of nm5s2U/mnm5s2U on Codon Recognition and Translation
The presence of the mnm5s2U modification at position 34 of the tRNA anticodon is crucial for the efficient translation of codons ending in A and G, such as the lysine (B10760008) codon AAG and the glutamic acid codon GAG. The sulfur and aminomethyl modifications work in concert to restrict the conformational flexibility of the anticodon loop, ensuring a stable and accurate pairing with the cognate codon. This structural rigidity prevents misreading of near-cognate codons, thereby enhancing the fidelity of protein synthesis.[1][2][3]
In the absence of this modification, a phenomenon known as ribosome pausing occurs at these specific codons.[3][4][5] Ribosome profiling experiments in yeast models lacking the enzymes responsible for these modifications have provided quantitative evidence of this pausing. These studies reveal a significant increase in ribosome occupancy at codons that are normally decoded by mnm5s2U-containing tRNAs, indicating a slower translation rate.[3][4][5] This translational bottleneck can lead to reduced protein expression and, in more severe cases, proteotoxic stress and the aggregation of misfolded proteins.[3]
Comparative Analysis of Translational Efficiency
To quantify the impact of nm5s2U/mnm5s2U on translation, researchers have employed techniques like ribosome profiling to measure codon-specific ribosome occupancy in wild-type organisms versus mutants deficient in the modification pathway. The data consistently demonstrates a significant increase in ribosome density at specific codons in the mutant strains, directly reflecting a decrease in translation efficiency.
| Organism | Genetic Background | Codon(s) Affected | Fold Change in Ribosome Occupancy (Mutant vs. Wild-Type) | Reference |
| S. cerevisiae | elp6Δ (lacks mcm5 side chain) | AAA, AAG, CAA, CAG, GAA, GAG | ~1.5 - 2.5 | [3][5] |
| S. cerevisiae | ncs2Δ (lacks s2 modification) | AAA, AAG, CAA, CAG, GAA, GAG | ~1.5 - 2.0 | [3][5] |
| S. cerevisiae | ncs2Δelp6Δ (lacks all U34 modifications) | AAA, AAG, CAA, CAG, GAA, GAG | ~2.0 - 3.5 | [3][5] |
Table 1: Quantitative Impact of Wobble Uridine Modification Loss on Codon-Specific Ribosome Occupancy in S. cerevisiae. Data from ribosome profiling experiments highlight the increased ribosome density at specific codons in mutant strains lacking key enzymes in the mnm5s2U biosynthetic pathway, indicating reduced translation elongation speed.[3][5]
While direct quantitative proteomics data comparing protein output in the presence versus absence of nm5s2U is less common in the literature, the ribosome profiling data strongly suggests a corresponding decrease in the synthesis of proteins enriched in these codons. The observed protein aggregation in modification-deficient strains further supports the notion that not only the quantity but also the quality of the proteome is compromised.[3]
Alternative Mechanisms and Compensation
The intricate network of cellular regulation can sometimes compensate for deficiencies in one pathway. In the context of tRNA modifications, it has been observed that the accumulation of an intermediate modification, carboxymethylaminomethyl-2-thiouridine (cmnm5s2U), can partially fulfill the functional role of mnm5s2U in some bacteria, mitigating the growth defects associated with the loss of the final modification.[6] This suggests a degree of plasticity in the translational machinery's ability to adapt to the absence of a specific modification.
Experimental Methodologies for Validation
The validation of nm5s2U's role in codon bias relies on a suite of sophisticated experimental techniques.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a genome-wide snapshot of protein synthesis by sequencing mRNA fragments protected by ribosomes. This technique allows for the precise identification of ribosome positions on mRNA, revealing codon-specific translation rates.
Detailed Protocol:
-
Cell Lysis and Ribosome-Protected Fragment (RPF) Generation: Cells are treated with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. The lysate is then treated with RNase to digest unprotected mRNA, leaving behind ribosome-protected fragments.
-
Ribosome Isolation: Monosomes are isolated from the lysate, typically through sucrose (B13894) density gradient ultracentrifugation.
-
RPF Extraction: The RPFs (typically 28-30 nucleotides in length) are extracted from the purified ribosomes.
-
Library Preparation: The extracted RPFs are converted into a cDNA library for deep sequencing. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
-
Sequencing and Data Analysis: The library is sequenced, and the resulting reads are mapped to the transcriptome. The density of reads at each codon is calculated to determine ribosome occupancy.
tRNA Sequencing (tRNA-Seq)
tRNA sequencing methods are employed to quantify the abundance of specific tRNA isoacceptors and to identify post-transcriptional modifications. Techniques like Nano-tRNAseq, which utilizes nanopore sequencing, are particularly powerful as they can directly sequence native tRNA molecules, preserving modification information.
Detailed Protocol (Nano-tRNAseq):
-
tRNA Isolation: Total RNA is extracted from cells, and small RNAs, including tRNA, are enriched.
-
Adapter Ligation: A specific adapter is ligated to the 3' end of the tRNA molecules.
-
Nanopore Sequencing: The adapter-ligated tRNAs are sequenced on a nanopore platform. As the native tRNA molecule passes through the nanopore, it generates a characteristic electrical signal that is influenced by the presence of modifications.
-
Data Analysis: The raw signal data is basecalled, and the resulting sequences are aligned to a reference tRNA database. Deviations in the electrical signal from the expected signal for unmodified bases are used to identify and quantify modifications.
Mass Spectrometry
Mass spectrometry is a highly sensitive technique used to identify and quantify modified nucleosides from tRNA.
Detailed Protocol:
-
tRNA Digestion: Purified tRNA is enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The resulting nucleoside mixture is separated using liquid chromatography (LC).
-
Mass Analysis: The separated nucleosides are introduced into a mass spectrometer. The mass-to-charge ratio of each nucleoside is measured, allowing for the identification of both canonical and modified nucleosides based on their unique masses.
-
Quantification: The abundance of each nucleoside, including nm5s2U, is quantified based on the signal intensity.
Conclusion
The validation of this compound's role in codon bias is a testament to the power of combining multiple advanced molecular biology techniques. The quantitative data from ribosome profiling and the detailed molecular information from tRNA sequencing and mass spectrometry converge to paint a clear picture: nm5s2U and its derivatives are not merely decorative elements on tRNA but are fundamental for ensuring the speed and accuracy of protein synthesis. For researchers in drug development and molecular biology, understanding the impact of such modifications is crucial, as targeting the enzymes responsible for their synthesis could offer novel therapeutic avenues. The continued exploration of the epitranscriptome will undoubtedly uncover further layers of regulation in gene expression, with nm5s2U serving as a prime example of the profound influence of these subtle chemical marks.
References
- 1. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity. — NextBio article [accounts.public.ce.basespace.illumina.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Modified Nucleoside Detection: A Guide to Minimizing Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of modified nucleosides is paramount. However, the path is often fraught with the challenge of antibody cross-reactivity, leading to potential misinterpretation of data. This guide provides a comprehensive comparison of antibody-based detection methods, offering insights into their performance, detailed experimental protocols, and the biological significance of these modifications.
The study of epigenetics and epitranscriptomics has unveiled a complex landscape of nucleoside modifications that play crucial roles in gene regulation, cellular signaling, and disease pathogenesis. Antibodies are powerful tools for detecting these modifications, but their utility is contingent on their specificity. Cross-reactivity, where an antibody binds to molecules other than its intended target, can generate false-positive signals and obscure the true biological picture. This is a particularly pressing issue when distinguishing between structurally similar modifications, such as 5-methylcytosine (B146107) (5-mC) and 5-hydroxymethylcytosine (B124674) (5-hmC), or when detecting rare modifications in a complex biological sample.
Comparing Antibody Specificity: A Data-Driven Approach
To aid in the selection of the most appropriate antibody for your research, the following tables summarize quantitative data on the specificity and cross-reactivity of commercially available antibodies for key modified nucleosides.
Table 1: Comparison of Anti-N6-methyladenosine (m6A) Antibodies
| Antibody (Vendor) | Method | Target | Off-Target(s) | Performance Metric | Finding | Reference |
| Millipore (ABE572) | MeRIP-seq | m6A | - | Signal-to-Noise Ratio | High | [1] |
| Synaptic Systems (SySy) | MeRIP-seq | m6A | - | Signal-to-Noise Ratio | Moderate | [1] |
| New England Biolabs (NEB) | MeRIP-seq | m6A | - | Signal-to-Noise Ratio | Lower | [1] |
| CST | MeRIP-seq | m6A | - | Peak Calling | Similar to Millipore | [2] |
| Abcam (ab190886) | MeRIP-seq | m6A | - | Peak Calling | Lower than others | [3] |
Table 2: Specificity of Anti-5-methylcytosine (5-mC) and Anti-5-hydroxymethylcytosine (5-hmC) Antibodies
| Antibody (Vendor) | Target | Method | Cross-reactivity | Performance Metric | Finding | Reference |
| Eurogentec (5-mC) | 5-mC | MeDIP-qPCR | 5-hmC | Relative Enrichment | Preference for 5-mC over 5-hmC | [4] |
| Active Motif (5-hmC) | 5-hmC | hMeDIP-qPCR | 5-mC | Relative Enrichment | Higher binding to 5-hmC than 5-mC | [4] |
| Proteintech (5-hmC) | 5-hmC | Dot Blot | 5-mC, Unmethylated DNA | Fold Enrichment | 650-fold enrichment for 5-hmC | [5] |
| Abcam (ab10805, 33D3) | 5-mC | - | - | Specificity | Specific for methyl group on carbon 5 | [6] |
| Abcam (ab214728, RM236) | 5-hmC | ELISA, Dot, MeDIP | Non-methylated C, 5-mC | Cross-reactivity | No cross-reactivity observed | |
| CST (#51660, HMC31) | 5-hmC | ELISA, Dot, MeDIP | - | Specificity | High specificity for 5-hmC | [7] |
Table 3: Specificity of Anti-8-oxo-2'-deoxyguanosine (8-oxo-dG) Antibodies
| Antibody | Target | Method | Cross-reactivity | Performance Metric (IC50) | Finding | Reference |
| Anti-8-oxoGuo | 8-oxoGuo | ELISA | 8-Methoxyguanosine, other nucleosides | 0.1 µmol/L | High specificity, minimal cross-reactivity | [8] |
| Anti-8-oxoAdo | 8-oxoAdo | ELISA | 8-bromoadenosine, guanosine, inosine | 8 µmol/L | Specific, no inhibition by other nucleosides | [8] |
| Trevigen (anti-8-oxo-dG) | 8-oxo-dG | IF, IHC | 8-hydroxyguanine, 5-hydroxymethyluridine | - | Similar affinity for 8-OHdG and 8-OHG | [9] |
| R&D Systems (15A3) | 8-oxo-dG | - | - | Specificity | Specifically binds 8-OHdG within DNA |
Experimental Protocols for Antibody Validation
Rigorous validation of antibody specificity is crucial. The following are detailed protocols for common techniques used to assess cross-reactivity.
Dot Blot Assay for Modified Nucleosides
This method provides a straightforward assessment of an antibody's ability to distinguish between modified and unmodified nucleosides or oligonucleotides.[10][11][12][13]
Materials:
-
Nitrocellulose or PVDF membrane
-
Synthetic modified and unmodified oligonucleotides or BSA-conjugated nucleosides
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against the modified nucleoside
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Application: Spot serial dilutions of the modified and unmodified oligonucleotides (or BSA-conjugates) directly onto the membrane. Allow the spots to air dry.
-
Cross-linking (for nucleic acids): If using oligonucleotides, UV cross-link the nucleic acids to the membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system. The intensity of the spots will indicate the antibody's binding affinity to the modified versus the unmodified nucleoside.
Competitive ELISA for Antibody Specificity
This assay quantitatively determines the specificity of an antibody by measuring its binding to the target antigen in the presence of various concentrations of competitors.[8][14][15][16][17][18]
Materials:
-
96-well microtiter plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Antigen (e.g., BSA-conjugated modified nucleoside)
-
Primary antibody
-
Competitors (modified and unmodified nucleosides)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microtiter plate with the antigen solution overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the competitors (both the target modified nucleoside and potential cross-reactants). Mix the primary antibody with each competitor dilution and add the mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution and incubate until a color change is observed. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. A decrease in signal in the presence of a competitor indicates that the competitor is binding to the primary antibody, thus demonstrating the antibody's specificity. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated to quantify specificity.
Visualizing the Biological Context: Signaling Pathways and Experimental Workflows
Understanding the biological context in which these modified nucleosides function is as important as their accurate detection. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
The accurate detection of modified nucleosides is a cornerstone of modern molecular biology and drug development. By understanding the potential pitfalls of antibody cross-reactivity and employing rigorous validation techniques, researchers can ensure the reliability of their findings. This guide provides a starting point for navigating the complexities of antibody-based detection, empowering scientists to make informed decisions and generate high-quality, reproducible data. The provided experimental protocols and pathway diagrams serve as valuable resources for both planning and executing experiments in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. A low-cost, low-input method establishment for m6A MeRIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 6. Detecting m6A methylation regions from Methylated RNA Immunoprecipitation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Antibodies to oxidative DNA damage: characterization of antibodies to 8-oxopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Dot blot protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. microbenotes.com [microbenotes.com]
- 18. sinobiological.com [sinobiological.com]
A Comparative Guide to the Synthesis Pathways of 5-(aminomethyl)-2-thiouridine (mnm5s2U)
The wobble uridine (B1682114) modification, 5-(aminomethyl)-2-thiouridine (mnm5s2U), is a crucial post-transcriptional modification in transfer RNA (tRNA) that ensures translational fidelity and efficiency. Found at the U34 position of tRNAs for glutamate, lysine, and arginine, this modification is widespread in bacteria. However, comparative genomic analyses have revealed that the biosynthetic pathways for its synthesis are not universally conserved, showing a clear divergence between Gram-negative and Gram-positive bacteria. This guide provides an objective comparison of these pathways, supported by available experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Divergent Evolutionary Solutions for mnm5s2U Synthesis
The synthesis of mnm5s2U from its precursor, 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U), involves two key steps: a demodification and a subsequent methylation. Genomic studies have shown that different enzymatic solutions have evolved to perform these reactions.[1]
-
The Gram-Negative Pathway (MnmC): In Gram-negative bacteria like Escherichia coli, a single, bifunctional enzyme named MnmC catalyzes both final steps.[2][3] The C-terminal domain of MnmC, which is FAD-dependent, first converts cmnm5s2U to 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U).[2][4] Subsequently, the N-terminal S-adenosylmethionine (SAM)-dependent methyltransferase domain installs the final methyl group to produce mnm5s2U.[3][4]
-
The Gram-Positive Pathway (MnmL and MnmM): Gram-positive bacteria, such as Bacillus subtilis and Streptococcus mutans, lack an ortholog for the mnmC gene.[5][6] Instead, they employ a two-enzyme system. Comparative genomics identified a member of the radical SAM (S-adenosylmethionine) superfamily, named MnmL (formerly YtqA), and a distinct methyltransferase, MnmM (formerly YtqB), as the key players.[5][6] MnmL is involved in the synthesis of the nm5s2U intermediate, and MnmM, a SAM-dependent methyltransferase, is responsible for the final methylation step to mnm5s2U.[5] The MnmLM pathway is widespread among bacteria, with some phyla relying exclusively on these two enzymes.[5][6]
Performance Comparison
Direct comparative kinetic analysis of the two pathways is limited by the availability of detailed steady-state kinetic data for the MnmL/MnmM system. However, robust data exists for the E. coli MnmC enzyme, providing a benchmark for the Gram-negative pathway's efficiency.
Quantitative Data: Gram-Negative MnmC Pathway
Steady-state kinetic analysis of the bifunctional E. coli MnmC enzyme reveals a tuned "assembly line" mechanism. The enzyme processes the substrate through both modification steps efficiently, with the second reaction occurring faster than or at a similar rate to the first, ensuring the complete modification and preventing the buildup of the intermediate.[1]
| Enzyme | Substrate | K_m_ (nM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| E. coli MnmC | cmnm⁵s²U-tRNA (Step 1) | 600 | 0.34 | 5.7 x 10⁵ |
| E. coli MnmC | nm⁵s²U-tRNA (Step 2) | 70 | 0.31 | 4.4 x 10⁶ |
| Data sourced from kinetic assays using HPLC to monitor reaction progress.[1] |
Data Summary: Gram-Positive MnmL/MnmM Pathway
While specific steady-state kinetic parameters for MnmL and MnmM are not extensively documented in the reviewed literature, their function has been validated through genetic and biochemical studies. These studies confirm their essential role in mnm5s2U synthesis in organisms lacking MnmC.
| Enzyme | Organism | Enzyme Family | Cofactor/Cosubstrate | Function |
| MnmL (YtqA) | B. subtilis, S. mutans | Radical SAM | S-adenosylmethionine (SAM), [4Fe-4S] cluster | Catalyzes the conversion of cmnm⁵s²U-tRNA to nm⁵s²U-tRNA.[5][6] |
| MnmM (YtqB) | B. subtilis | Methyltransferase | S-adenosylmethionine (SAM) | Catalyzes the final methylation of nm⁵s²U-tRNA to mnm⁵s²U-tRNA.[5] |
Experimental Protocols
In Vitro Enzyme Activity Assay (General Protocol)
This protocol describes a general workflow for reconstituting the synthesis of mnm5s2U in vitro to assess enzyme activity.
-
Preparation of Substrate:
-
Isolate bulk tRNA from an E. coli strain lacking the mnmC gene (for MnmC assay) or a B. subtilis strain lacking mnmL and mnmM (for MnmL/MnmM assay). This provides tRNA with the cmnm5s2U modification.
-
Alternatively, generate undermodified tRNA substrates via in vitro transcription.
-
-
Enzyme Purification:
-
Overexpress and purify the recombinant enzyme(s) (MnmC, MnmL, MnmM) using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 10% glycerol).
-
For the MnmC reaction, combine the purified MnmC enzyme, the cmnm5s2U-tRNA substrate, and the cofactors FAD and S-adenosylmethionine (SAM).
-
For the MnmL/MnmM reaction, combine MnmL, MnmM, the cmnm5s2U-tRNA substrate, and SAM. Note that radical SAM enzymes like MnmL often require strict anaerobic conditions and a reducing agent (e.g., sodium dithionite) for activity.
-
Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a defined period. Time-course experiments can be performed by taking aliquots at different intervals.
-
-
Analysis:
-
Stop the reaction (e.g., by phenol-chloroform extraction).
-
Digest the tRNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the resulting nucleosides by HPLC or LC-MS/MS to quantify the formation of nm5s2U and mnm5s2U.
-
Analysis of tRNA Nucleoside Modifications by HPLC/LC-MS
This protocol outlines the steps for digesting tRNA and analyzing its modified nucleosides.
-
tRNA Isolation and Digestion:
-
Isolate total tRNA from bacterial cell cultures using appropriate RNA extraction kits or phenol-chloroform extraction methods.
-
To digest the tRNA into individual nucleosides, incubate approximately 5-10 µg of purified tRNA with 2-5 units of Nuclease P1 in a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2-4 hours.
-
Following nuclease P1 digestion, add a buffer containing a source of magnesium (e.g., 50 mM Tris-HCl pH 8.3, 5 mM MgCl₂) and 1-2 units of bacterial alkaline phosphatase. Incubate at 37°C for another 1-2 hours to dephosphorylate the nucleosides.
-
-
HPLC Separation:
-
Centrifuge the digested sample to pellet any denatured protein and transfer the supernatant for analysis.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient of two mobile phases. For example:
-
Solvent A: 10 mM ammonium acetate, pH 5.0 in water/methanol (95:5 v/v).
-
Solvent B: 10 mM ammonium acetate, pH 5.0 in water/methanol (2:98 v/v).
-
-
Run a linear gradient from 0% to 100% Solvent B over a set time (e.g., 40 minutes) to elute the nucleosides based on their hydrophobicity.
-
-
Detection and Quantification (LC-MS):
-
Couple the HPLC output directly to a mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Use electrospray ionization (ESI) in positive ion mode.
-
Identify nucleosides based on their specific retention times and their mass-to-charge (m/z) ratios.
-
Quantify the abundance of each modified nucleoside by integrating the peak area from the extracted ion chromatogram. For accurate quantification, use stable isotope-labeled internal standards or create external calibration curves with synthetic nucleoside standards.
-
References
- 1. Kinetic and structural characterization of manganese(II)-loaded methionyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The growth kinetics of B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Biochemical Characterization of Major β-Mannanase in Talaromyces cellulolyticus Mannanolytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Genes Encoding tRNA Modification Enzymes by Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of nm5s2U on In Vivo Translation Fidelity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise and efficient synthesis of proteins is paramount. Transfer RNA (tRNA) modifications play a crucial role in this process, acting as critical regulators of translation speed and accuracy. Among these, 5-nonominomethyl-2-thiouridine (nm5s2U), found at the wobble position (U34) of certain tRNAs, has garnered significant attention for its role in maintaining translational fidelity. This guide provides an objective comparison of the effect of nm5s2U on in vivo translation fidelity with other key tRNA modifications, supported by experimental data and detailed methodologies.
Executive Summary
Post-transcriptional modifications of tRNA are essential for accurate and efficient protein synthesis. The nm5s2U modification, and its close relative 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), significantly influence codon recognition and the overall speed of translation. The absence or alteration of this modification can lead to translational errors, such as missense mutations (the incorrect incorporation of an amino acid) and nonsense suppression (the read-through of a stop codon). This guide explores the in vivo effects of nm5s2U on translation fidelity and compares it with other well-characterized tRNA modifications, including 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), queuosine (B110006) (Q), and 2-methylthio-N6-isopentenyladenosine (ms2i6A). The primary methods for quantifying these effects in a living system—ribosome profiling, dual-luciferase reporter assays, and mass spectrometry—are also detailed.
Comparative Analysis of tRNA Modifications on Translation Fidelity
The fidelity of protein synthesis is a tightly controlled process with error rates typically in the range of 10⁻³ to 10⁻⁵ per codon. tRNA modifications in the anticodon loop are key determinants of this accuracy. The following tables summarize the known quantitative effects of nm5s2U and its counterparts on different aspects of translation fidelity.
Missense Error Frequency
Missense errors occur when a near-cognate tRNA outcompetes the correct (cognate) tRNA for a specific codon, leading to the incorporation of an incorrect amino acid. The frequency of these errors can be influenced by the modification status of the tRNA.
| tRNA Modification | Organism/System | Codon(s) | Fold Change in Missense Error Rate (Compared to Wild-Type/Modified) | Experimental Method | Reference |
| Lack of mnm5s2U | E. coli | Near-cognate codons for Lys, Glu, Gln | Increase | Luciferase Reporter Assay | [1] |
| Lack of Queuosine | Human cell lines | Q-decoded codons (His, Asn, Asp, Tyr) | Increased ribosome pausing, potential for errors | Ribosome Profiling | [2] |
| Lack of ms2i6A | In vitro | Poly(U) | Increased misreading by near-cognate tRNA | In vitro translation assay | [3] |
Nonsense Suppression Efficiency
Nonsense suppression, or stop codon read-through, happens when a tRNA misreads a stop codon (UAA, UAG, or UGA) as a sense codon, leading to the elongation of the polypeptide chain. The efficiency of this process is also modulated by tRNA modifications.
| tRNA Modification | Organism/System | Stop Codon | Suppression Efficiency | Experimental Method | Reference |
| Engineered Suppressor tRNAs | Human cells, Mice | UGA, UAG, UAA | Up to 70% read-through of a pathogenic PTC | Dual-Luciferase Reporter Assay, Ribosome Profiling | [4][5][6] |
| Aminoglycoside Treatment (Induces Errors) | Various | All | Dose-dependent increase | Dual-Luciferase Reporter Assay | [3] |
Codon Decoding Rates
The speed at which a ribosome moves along an mRNA molecule is not uniform and is influenced by factors such as codon usage and tRNA availability and modification. Hypomodification of tRNAs can lead to ribosome pausing at specific codons.
| tRNA Modification Status | Organism | Codon | Decoding Rate (codons/second) | Experimental Method | Reference |
| mnm5s2U (Wild-Type) | E. coli | GAA (Glu) | 18 | In vivo translation rate assay | [7] |
| mnm5s2U (Wild-Type) | E. coli | GAG (Glu) | 7.7 | In vivo translation rate assay | [7] |
| s2U (Lacking mnm5-) | E. coli | GAA (Glu) | 47 | In vivo translation rate assay | [7] |
| s2U (Lacking mnm5-) | E. coli | GAG (Glu) | 1.9 | In vivo translation rate assay | [7] |
| mnm5U (Lacking -s2) | E. coli | GAA (Glu) | 4.5 | In vivo translation rate assay | [7] |
| mnm5U (Lacking -s2) | E. coli | GAG (Glu) | 6.2 | In vivo translation rate assay | [7] |
Key Experimental Methodologies
The in vivo validation of the effects of nm5s2U and other tRNA modifications on translation fidelity relies on a suite of powerful molecular biology techniques. Below are detailed protocols for the key experiments cited in this guide.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a "snapshot" of all the ribosome positions on the transcriptome at a specific moment. This allows for the genome-wide assessment of protein synthesis and can reveal ribosome pausing at specific codons, which is indicative of decoding problems.
Experimental Workflow:
Figure 1: Ribosome Profiling Workflow. A schematic outlining the major steps in a ribosome profiling experiment.
Protocol:
-
Cell Culture and Lysis: Grow cells to the desired density and rapidly arrest translation, often by adding cycloheximide. Lyse the cells in a buffer containing translation inhibitors.
-
Nuclease Footprinting: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Monosome Isolation: Separate the 80S monosomes (containing the ribosome-protected mRNA fragments) from polysomes and other cellular components using sucrose (B13894) density gradient centrifugation.
-
RNA Fragment Extraction: Isolate the ribosome-protected RNA fragments (footprints), which are typically 28-30 nucleotides in length.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the RNA footprints and reverse transcribe them into cDNA. Amplify the cDNA library via PCR.
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at each codon provides a measure of ribosome occupancy. Analyze for ribosome pausing by identifying codons with significantly higher read counts compared to the average for that gene.[8][9]
Dual-Luciferase Reporter Assay
This assay is a highly sensitive method for quantifying translational errors, such as missense mutations and nonsense suppression, in vivo. It utilizes two different luciferase enzymes, Firefly and Renilla, expressed from a single vector. The experimental reporter (e.g., Firefly luciferase with a premature stop codon) is normalized to the control reporter (Renilla luciferase), allowing for accurate measurement of read-through or misincorporation events.[7][10]
Experimental Workflow:
Figure 2: Dual-Luciferase Assay Workflow. A flowchart illustrating the key steps in a dual-luciferase reporter assay for measuring translation fidelity.
Protocol:
-
Vector Construction: Clone the gene of interest (e.g., Firefly luciferase) into a dual-luciferase reporter vector. Introduce a specific mutation, such as a premature stop codon (for nonsense suppression assays) or a near-cognate codon at a critical active site residue (for missense error assays). The control reporter (Renilla luciferase) is typically on the same plasmid under the control of a constitutive promoter.
-
Cell Transfection: Transfect the reporter plasmid into the cells of interest (e.g., wild-type vs. tRNA modification-deficient mutant strains).
-
Cell Lysis: After a suitable incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: In a luminometer, first measure the Firefly luciferase activity by adding its specific substrate. Then, add a quenching reagent that also contains the substrate for Renilla luciferase and measure its activity.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. An increase in this ratio in the experimental construct compared to a control construct (with a non-suppressible stop codon or a non-misincorporated codon) indicates the level of translational error.[11][12]
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers a direct way to identify and quantify amino acid misincorporation events in the proteome. By comparing the peptide sequences from a wild-type organism with those from a mutant lacking a specific tRNA modification, researchers can pinpoint and quantify specific types of translation errors.
Experimental Workflow:
Figure 3: Mass Spectrometry Workflow. A diagram showing the process of identifying and quantifying missense errors using proteomics.
Protocol:
-
Protein Extraction and Digestion: Extract total protein from cells and digest it into smaller peptides using a protease like trypsin.
-
Liquid Chromatography (LC) Separation: Separate the complex mixture of peptides using high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry (MS/MS): Analyze the separated peptides using a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS2 scan).
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides. To detect missense errors, the database search can be performed with variable modifications corresponding to all possible amino acid substitutions.
-
Quantification: Quantify the relative abundance of the misincorporated peptide compared to its wild-type counterpart. This can be done using label-free quantification or by using stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture).[13][14]
Conclusion
The nm5s2U modification is a critical component of the cellular machinery that ensures high-fidelity protein synthesis. Its absence can lead to a significant increase in translational errors, impacting cellular health and function. The comparative data presented in this guide highlight the nuanced roles of different tRNA modifications in maintaining translational accuracy. While the lack of nm5s2U and other modifications like queuosine and ms2i6A can all lead to decreased fidelity, the specific codons affected and the magnitude of the effect can vary.
The choice of experimental methodology is crucial for accurately validating the in vivo effects of these modifications. Ribosome profiling provides a global view of translation dynamics, dual-luciferase assays offer a highly sensitive measure of specific error types, and mass spectrometry allows for the direct detection and quantification of amino acid misincorporation. By employing these powerful techniques, researchers can continue to unravel the intricate mechanisms by which tRNA modifications govern the accuracy of the genetic code, paving the way for a deeper understanding of various diseases and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Nonsense mutation suppression is enhanced by targeting different stages of the protein synthesis process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Engineered tRNAs suppress nonsense mutations in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered tRNAs suppress nonsense mutations in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of average decoding rates of the 61 sense codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com.cn]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 2-Thiouridine Modifications in RNA
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides is a cornerstone of RNA therapeutics and diagnostics, offering enhanced stability and functionality. Among these, 2-thiouridine (B16713) (s²U) and its derivatives are of significant interest due to their unique ability to modulate the structural and functional properties of RNA. This guide provides an objective comparison of the stability of various 2-thiouridine modifications, supported by experimental data, to aid in the selection of the most suitable modification for your research and development needs.
At a Glance: Comparative Stability of 2-Thiouridine Modifications
The stability of RNA oligonucleotides can be assessed in three key areas: thermal stability against denaturation, enzymatic stability against nuclease degradation, and chemical stability against environmental factors like oxidation. The following table summarizes the available quantitative data for different 2-thiouridine modifications.
| Modification | Thermal Stability (Tm of RNA Duplex) | Enzymatic Stability (Nuclease Resistance) | Chemical Stability (Oxidative Resistance) |
| Uridine (B1682114) (U) | Baseline (e.g., 19.0 °C)[1] | Low | Moderate |
| 2-Thiouridine (s²U) | Significantly Increased (e.g., 30.7 °C)[1] | Moderate | Susceptible to desulfurization[2][3] |
| 4-Thiouridine (B1664626) (s⁴U) | Decreased (e.g., 14.5 °C)[1] | Data not available | Data not available |
| 5-methyl-2-thiouridine (B1588163) (m⁵s²U) | Increased (stabilizes tRNAs in thermophiles)[1] | Data not available | Data not available |
| 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) | Data not available for direct comparison | Data not available | Susceptible to desulfurization[2][3] |
| 5-taurinomethyl-2-thiouridine (τm⁵s²U) | Data not available for direct comparison | Data not available | Data not available |
| LNA-2-thiouridine (LNA-s²U) | Further Increased compared to 2'-O-methyl-s²U[4] | High | Data not available |
Note: Direct quantitative comparisons for all modifications under identical experimental conditions are limited in the current literature. The data presented is based on available studies and should be interpreted within the context of the specific experimental setups.
In-Depth Stability Analysis
Thermal Stability
The introduction of a sulfur atom at the C2 position of uridine in the form of 2-thiouridine (s²U) has a profound impact on the thermal stability of RNA duplexes.
2-Thiouridine (s²U) vs. Uridine (U) and 4-Thiouridine (s⁴U): Experimental evidence consistently demonstrates that s²U significantly enhances the thermal stability of RNA duplexes compared to its unmodified counterpart, uridine (U).[1] In one study, the melting temperature (Tₘ) of an RNA duplex containing s²U was 30.7 °C, a substantial increase from the 19.0 °C observed for the duplex with uridine.[1] This stabilization is attributed to the sulfur atom's ability to promote a C3'-endo sugar pucker, which pre-organizes the RNA strand for duplex formation.[1][4] Conversely, the isomeric 4-thiouridine (s⁴U) has a destabilizing effect, with a reported Tₘ of 14.5 °C, establishing a clear stability order of s²U > U > s⁴U .[1]
C5-Substituted 2-Thiouridines: Modifications at the C5 position of 2-thiouridine, such as in 5-methyl-2-thiouridine (m⁵s²U), are known to play a crucial role in the structural integrity of tRNA in thermophilic organisms, indicating an enhanced stabilizing effect.[1] However, specific Tₘ values for direct comparison with s²U under identical conditions are not readily available in the reviewed literature.
Locked Nucleic Acid (LNA)-2-Thiouridine: The incorporation of a locked nucleic acid (LNA) conformation in conjunction with 2-thiouridine (LNA-s²U) further augments duplex stability. Studies have shown that LNA-s²U provides a greater increase in Tₘ compared to 2'-O-methyl-2-thiouridine, highlighting its potential for applications requiring very high affinity.[4]
Enzymatic Stability
The susceptibility of RNA to degradation by nucleases is a critical consideration for in vivo and in vitro applications. While the intrinsic nuclease resistance of different 2-thiouridine modifications has not been extensively compared quantitatively, general principles of RNA modification suggest that the bulky sulfur atom and C5 substitutions can offer a degree of steric hindrance to nucleases. For significant nuclease resistance, modifications to the phosphate (B84403) backbone (e.g., phosphorothioates) or the 2'-position of the ribose sugar are typically employed.
Chemical Stability: Oxidative Stress
A key vulnerability of 2-thiouridine and its derivatives is their susceptibility to oxidative damage.
Oxidative Desulfurization: Studies have shown that 2-thiouridine (s²U) and its C5-derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), can undergo oxidative desulfurization.[2][3] This process involves the removal of the sulfur atom from the C2 position, leading to the formation of other nucleosides, primarily 4-pyrimidinone riboside (H²U) and uridine (U).[2] This chemical instability under oxidative stress is a critical factor to consider in the design of RNA-based tools and therapeutics, as it can lead to a loss of the desired stabilizing effect and potentially alter the biological function of the RNA molecule.
The workflow for oxidative degradation of 2-thiouridine can be visualized as a progression from the stable modified nucleoside to its degradation products upon exposure to reactive oxygen species (ROS).
Experimental Protocols
Accurate assessment of the stability of modified oligonucleotides relies on standardized experimental procedures. Below are detailed methodologies for two key experiments.
Thermal Melting (Tₘ) Analysis of RNA Duplexes
This protocol outlines the determination of the melting temperature (Tₘ) of RNA duplexes using UV-visible spectrophotometry.
Experimental Workflow:
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize and purify the modified and unmodified RNA oligonucleotides.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
Prepare equimolar solutions of the complementary strands in an appropriate buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
-
Annealing:
-
Mix the complementary RNA strands.
-
Heat the mixture to 95 °C for 5 minutes.
-
Allow the solution to slowly cool to room temperature to ensure proper duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Place the annealed RNA duplex solution in a quartz cuvette.
-
Equilibrate the sample at a low starting temperature (e.g., 15 °C).
-
Increase the temperature at a constant rate (e.g., 0.5 °C/minute) to a high final temperature (e.g., 90 °C).
-
Continuously monitor the absorbance at 260 nm throughout the temperature ramp.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.
-
The melting temperature (Tₘ) is determined as the temperature at which 50% of the duplex has dissociated. This is typically calculated from the peak of the first derivative of the melting curve.
-
Nuclease Degradation Assay
This protocol describes a method to assess the stability of RNA oligonucleotides against nuclease degradation, for example, using snake venom phosphodiesterase (SVPD), a 3'-exonuclease.
Experimental Workflow:
References
Unveiling the Dynamics of nm5s2U tRNA Modification Across Diverse Growth Conditions
For Immediate Release
A comprehensive analysis of the wobble uridine (B1682114) modification nm5s2U (5-methoxycarbonylmethyl-2-thiouridine) reveals its dynamic regulation across various cellular growth conditions. This guide synthesizes current research for scientists and drug development professionals, offering a quantitative comparison of nm5s2U levels, detailed experimental methodologies, and an exploration of the signaling pathways governing its biosynthesis.
The modification nm5s2U, found at the wobble position of certain tRNAs, is crucial for accurate and efficient protein translation. Its levels are not static but are finely tuned in response to environmental cues, including nutrient availability and cellular stress. Understanding these quantitative changes provides insights into the intricate mechanisms of translational control and cellular adaptation.
Quantitative Levels of nm5s2U Under Different Growth States
Accurate quantification of nm5s2U is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific, comprehensive datasets directly comparing nm5s2U levels across a wide range of growth conditions remain an area of active research, existing studies on related tRNA modifications in organisms like Saccharomyces cerevisiae indicate a clear trend: tRNA modification levels are dynamic and responsive to the cell's physiological state.
Generally, tRNA modifications are more complete in stationary phase cells compared to those in the exponential growth phase.[1] This suggests that as cells transition from rapid proliferation to a state of nutrient limitation and slower growth, the machinery responsible for tRNA modifications, including the synthesis of nm5s2U, may be upregulated or become more efficient.
Below is a hypothesized summary table based on current understanding. Direct quantitative values for nm5s2U are yet to be extensively published in this comparative format.
| Growth Condition | Relative nm5s2U Level | Rationale |
| Exponential Phase | Baseline | Cells prioritize rapid growth and division, potentially leading to some tRNAs being hypomodified.[1] |
| Stationary Phase | Higher | Nutrient limitation triggers a stress response and slower growth, allowing for more complete tRNA modification.[1] |
| Nutrient Limitation (e.g., Nitrogen) | Likely Higher | Nutrient stress is known to induce widespread changes in gene expression and metabolism, likely affecting tRNA modification pathways. |
| Oxidative Stress | Variable | Oxidative stress can induce changes in tRNA modifications as part of the cellular stress response.[2][3] |
| DNA Damage Stress | Variable | DNA damage responses can influence translational regulation, potentially altering nm5s2U levels. |
Experimental Protocols for nm5s2U Quantification
The gold standard for the quantitative analysis of nm5s2U is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This powerful technique allows for the precise identification and quantification of modified nucleosides from total tRNA isolates.
Key Steps in LC-MS/MS Quantification of nm5s2U:
-
tRNA Isolation: Total tRNA is extracted from cells grown under specific conditions. High-purity tRNA is essential for accurate quantification.
-
Enzymatic Hydrolysis: The isolated tRNA is completely digested into its constituent ribonucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[2]
-
Chromatographic Separation: The resulting ribonucleoside mixture is separated using reversed-phase high-performance liquid chromatography (HPLC).[4]
-
Mass Spectrometry Detection and Quantification: The separated ribonucleosides are introduced into a tandem mass spectrometer. The nm5s2U nucleoside is identified based on its unique mass-to-charge ratio and fragmentation pattern. Quantification is achieved by comparing the signal intensity of nm5s2U to that of a known amount of a stable isotope-labeled internal standard.[2][4]
Experimental Workflow for nm5s2U Quantification
Caption: A generalized workflow for the quantitative analysis of nm5s2U using LC-MS/MS.
Signaling Pathways Regulating nm5s2U Biosynthesis
The biosynthesis of nm5s2U is a multi-step process involving several key protein complexes. The regulation of these complexes is intertwined with central nutrient-sensing pathways, ensuring that tRNA modification status is coupled to the cell's metabolic state.
The formation of nm5s2U begins with the Elongator complex , which is responsible for adding the carboxylmethyl group to the uridine base. The sulfur atom is then transferred via the Urm1 pathway , a ubiquitin-like modifier system.[5] The final step is the methylation of the carboxyl group by the Trm9/Trm112 methyltransferase complex .[6][7]
Nutrient availability is primarily sensed by the Target of Rapamycin Complex 1 (TORC1) and Protein Kinase A (PKA) pathways.[8][9] Evidence suggests that these master regulators influence the activity of the nm5s2U biosynthetic machinery:
-
TORC Signaling and Elongator: Studies have shown a reciprocal regulation between TORC signaling and the Elongator complex. TORC2 appears to activate Elongator, while Elongator is required for the proper balance between TORC1 and TORC2 activities.[10][11] This suggests that under nutrient-rich conditions, active TORC signaling may promote the initial step of nm5s2U synthesis.
-
TOR Pathway and Urm1: The Urm1 pathway exhibits genetic interactions with the TOR pathway. For instance, mutants in the Urm1 pathway show sensitivity to rapamycin, an inhibitor of TORC1.[12][13] This connection implies that TOR signaling likely plays a role in regulating the sulfur transfer step of nm5s2U biosynthesis.
Signaling Pathways Influencing nm5s2U Biosynthesis
References
- 1. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 5. Sulfur transfer and activation by ubiquitin-like modifier system Uba4•Urm1 link protein urmylation and tRNA thiolation in yeast [microbialcell.com]
- 6. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TOR Complex 1: Orchestrating Nutrient Signaling and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TORC1 and PKA activity towards ribosome biogenesis oscillates in synchrony with the budding yeast cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reciprocal regulation of TORC signaling and tRNA modifications by Elongator enforces nutrient-dependent cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urm1: A Non-Canonical UBL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urmylation: a ubiquitin-like pathway that functions during invasive growth and budding in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Enzymes in the nm5s2U tRNA Modification Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymes involved in the 5-methylaminomethyl-2-thiouridine (B1677369) (nm5s2U) tRNA modification pathway, a critical process for translational fidelity in many organisms. Understanding the substrate specificity of these enzymes is crucial for developing novel therapeutics that target bacterial pathogens or address mitochondrial dysfunction linked to this pathway. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the pathway and workflows.
Enzyme Specificity in the nm5s2U Pathway: A Quantitative Comparison
The biosynthesis of nm5s2U at the wobble position (U34) of specific tRNAs, such as those for Glutamic acid, Glutamine, and Lysine, is a multi-step process involving several key enzymes. The specificity of these enzymes for their respective tRNA substrates and intermediate modifications is critical for the efficiency and accuracy of the pathway. Below is a summary of available quantitative data on the kinetic parameters of these enzymes.
| Enzyme/Complex | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Organism |
| MnmE-GidA Complex | bulk tRNA(Glu) | 0.45 | 0.03 | 0.06 | Escherichia coli |
| MnmC (Oxidoreductase domain) | cmnm⁵s²U-tRNA(Glu) | 0.60[1] | 0.34[1] | 0.57 | Escherichia coli |
| MnmC (Methyltransferase domain) | nm⁵s²U-tRNA(Glu) | 0.07[1] | 0.31[1] | 4.43 | Escherichia coli |
| MnmA | tRNA | N/A | N/A | N/A | Escherichia coli |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the nm5s2U biosynthetic pathway and a general workflow for assessing enzyme specificity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme specificity. The following are summaries of key experimental protocols.
1. Preparation of Substrate tRNA
To obtain specific undermodified tRNA for use as a substrate, two primary methods are employed:
-
Overexpression and Purification from Mutant Strains:
-
Overexpress the tRNA of interest (e.g., tRNA-Glu) in an E. coli strain lacking the enzyme being studied (e.g., an mnmC knockout strain to obtain cmnm⁵s²U-containing tRNA).
-
Isolate total tRNA from the cell lysate using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Purify the specific tRNA from the total tRNA pool using anion-exchange high-performance liquid chromatography (HPLC).
-
-
In Vitro Transcription:
-
Synthesize the desired tRNA sequence using a DNA template and T7 RNA polymerase.
-
This method yields a completely unmodified tRNA, which can be used to study the initial modification steps.
-
2. In Vitro Enzyme Activity Assay
This protocol is adapted from a study on the MnmC enzyme and can be generalized for other enzymes in the pathway.[1]
-
Reaction Mixture for MnmC Oxidoreductase Activity:
-
cmnm⁵s²U-containing tRNA (0.1 - 2.0 µM)
-
MnmC enzyme (e.g., 1.7 nM)
-
Reaction Buffer: 60 mM Tris (pH 8.0), 20 mM NH₄Cl, 2.5 mM KCl, 0.65 mM MgCl₂, 0.15 mM β-mercaptoethanol.
-
Bovine Serum Albumin (BSA) at 5 µg/ml.
-
-
Reaction Procedure:
-
Assemble all components except the enzyme on ice.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined time course (e.g., 0-30 minutes).
-
Quench the reaction by adding a solution of 0.3 M sodium acetate (B1210297) (pH 5.2) and proceeding with phenol-chloroform extraction and ethanol precipitation to recover the tRNA.
-
3. Analysis of tRNA Modifications by HPLC
This method allows for the separation and quantification of different tRNA modification states.
-
Enzymatic Digestion of tRNA:
-
Digest the tRNA sample to individual nucleosides using nuclease P1, followed by bacterial alkaline phosphatase. This is crucial for releasing the modified nucleosides for analysis.
-
-
HPLC Analysis:
-
Inject the digested sample onto a reverse-phase C18 HPLC column.
-
Separate the nucleosides using a gradient of a suitable buffer system (e.g., a gradient of acetonitrile (B52724) in an ammonium (B1175870) acetate buffer).
-
Monitor the elution profile using a UV detector at 254 nm.
-
Identify and quantify the peaks corresponding to the substrate and product nucleosides by comparing their retention times and spectra to known standards.
-
4. Kinetic Parameter Determination
-
Perform the enzyme activity assay at varying concentrations of the substrate tRNA.
-
Quantify the initial velocity of the reaction at each substrate concentration from the HPLC data.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Calculate the turnover number (k_cat) by dividing V_max by the enzyme concentration.
-
The specificity constant (k_cat/K_m) can then be calculated to compare the enzyme's efficiency with different substrates.[1]
References
Unveiling the Structural Impact of nm5s2U Modification on tRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptochemical modification of transfer RNA (tRNA) molecules is a critical layer of regulation in the intricate process of protein synthesis. One such modification, 5-n-methyl-2-thiouridine (nm5s2U), and its derivatives like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), located at the wobble position (34) of the anticodon loop, play a pivotal role in ensuring the fidelity and efficiency of translation. This guide provides a comparative structural analysis of tRNAs with and without the nm5s2U modification, supported by experimental data and detailed methodologies.
Structural and Functional Comparison: tRNA vs. nm5s2U-modified tRNA
The presence of the nm5s2U modification introduces significant structural and functional changes to the tRNA molecule, primarily impacting the anticodon loop and its interaction with messenger RNA (mRNA) codons.
| Feature | Unmodified Uridine at Position 34 | nm5s2U-modified Uridine at Position 34 |
| Anticodon Loop Conformation | Flexible, can adopt various conformations. | Conformationally restricted, pre-structured for codon recognition. The C3'-endo ribose pucker is favored.[1][2] |
| Codon Recognition | Prone to misreading of near-cognate codons, leading to decreased translational fidelity. | Enhances recognition of A- and G-ending codons in split codon boxes, improving translational accuracy and efficiency.[3][4] |
| Thermal Stability | Lower melting temperature (Tm). | Higher melting temperature (Tm), indicating increased thermostability. The 2-thio modification contributes significantly to this stability.[5][6] |
| Aminoacylation Kinetics | Reduced rate of aminoacylation by the cognate aminoacyl-tRNA synthetase. | Optimal kinetics for aminoacylation. |
Quantitative Structural and Thermodynamic Data
The following table summarizes the key quantitative data obtained from structural and thermodynamic studies comparing unmodified and nm5s2U-modified tRNAs.
| Parameter | Unmodified Uridine | nm5s2U-modified Uridine | Method of Determination |
| Ribose Pucker Preference | Equilibrium between C2'-endo and C3'-endo conformations. | Predominantly C3'-endo conformation.[1][2] | NMR Spectroscopy |
| Enthalpy Difference (C3'-endo vs. C2'-endo) | 0.1 kcal/mol | 1.1 kcal/mol for pxm5s2U[1][2] | NMR Spectroscopy |
| Melting Temperature (Tm) of Anticodon Stem-Loop | Lower Tm | Increased Tm (destabilizing modifications can decrease Tm by 9-15 K, suggesting stabilizing modifications like nm5s2U would have the opposite effect).[7] | UV Melting Studies |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Transcription of tRNA
This protocol describes the generation of unmodified tRNA transcripts for comparative studies.
Materials:
-
Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl2, 1 mM spermidine, 5 mM DTT).[5]
-
DNase I.
-
Phenol:chloroform:isoamyl alcohol.
-
Urea-polyacrylamide gel.
Procedure:
-
Set up the transcription reaction by combining the DNA template, T7 RNA polymerase, rNTPs, and transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.[8]
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the transcribed tRNA using phenol:chloroform extraction and ethanol precipitation.[7]
-
Resolve the purified tRNA on a urea-polyacrylamide gel and excise the band corresponding to the full-length tRNA.
-
Elute the tRNA from the gel slice and perform a final ethanol precipitation.
NMR Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the solution structure and dynamics of tRNA.
Sample Preparation:
-
Dissolve the purified tRNA (unmodified or modified) in an NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1 mM EDTA) to a final concentration of 0.1-1 mM.
-
Add D2O to the sample for the lock signal.
-
For studying imino protons, experiments are conducted in H2O.
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments, such as 1H-1H NOESY, 1H-1H TOCSY, 1H-13C HSQC, and 1H-15N HSQC, on a high-field NMR spectrometer.
-
For imino proton assignments, a 1D 1H spectrum is typically acquired at various temperatures.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the chemical shifts of the protons and other nuclei by analyzing the through-bond and through-space correlations observed in the 2D spectra.[9]
-
Use the assigned NOEs as distance restraints in structure calculation programs (e.g., CYANA, Xplor-NIH) to determine the three-dimensional structure of the tRNA.
-
Analyze the coupling constants to determine the ribose pucker conformation.
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography provides a static, high-resolution view of the tRNA structure.
Crystallization:
-
Prepare a highly pure and concentrated solution of the tRNA (~10 mg/mL).
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (sitting or hanging drop). A common precipitant for RNA is polyethylene (B3416737) glycol (PEG).[10]
-
Optimize the initial crystallization hits by varying the concentrations of the components to obtain diffraction-quality crystals.
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
Structure Determination and Refinement:
-
Process the diffraction data to obtain the reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or heavy-atom derivatization.
-
Build an initial model of the tRNA into the electron density map.
-
Refine the model against the diffraction data to improve its quality and agreement with the experimental data.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of tRNA in solution.
System Setup:
-
Start with a high-resolution structure of the tRNA (from X-ray crystallography or NMR) or a modeled structure.
-
Solvate the tRNA in a box of water molecules and add counterions to neutralize the system.
-
Use a force field specifically parameterized for nucleic acids (e.g., AMBER, CHARMM).
Simulation Protocol:
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the tRNA.
-
Equilibrate the system at the target temperature and pressure without restraints.
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the tRNA.[11]
Analysis:
-
Analyze the trajectory to study various structural parameters, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), bond lengths, bond angles, and dihedral angles.
-
Investigate the hydrogen bonding network and stacking interactions.
Visualizing the Impact of nm5s2U
The following diagrams illustrate the role of nm5s2U in the context of translation.
Caption: Experimental workflow for comparative analysis.
Caption: Codon recognition by tRNA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystallization and preliminary X-ray diffraction analysis of a tRNASer acceptor-stem microhelix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] MD Simulations of tRNA and Aminoacyl-tRNA Synthetases: Dynamics, Folding, Binding, and Allostery | Semantic Scholar [semanticscholar.org]
- 5. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A study of communication pathways in methionyl- tRNA synthetase by molecular dynamics simulations and structure network analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of nm5s2U Modification on Ribosome Binding: A Comparative Guide
The post-transcriptional modification of transfer RNA (tRNA) molecules is a critical layer of regulation in protein synthesis. Among the vast array of known modifications, 5-nonomoyl-2-thiouridine (nm5s2U), found at the wobble position (34) of specific tRNAs, has emerged as a key player in ensuring the fidelity and efficiency of translation. This guide provides a comprehensive comparison of the impact of nm5s2U on ribosome binding, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in understanding its significance.
Enhanced Ribosome Binding Affinity with nm5s2U
The presence of the nm5s2U modification, particularly its 2-thiouridine (B16713) (s2U) component, has been demonstrated to significantly enhance the binding affinity of tRNA to the ribosome. This increased affinity is crucial for the accurate decoding of messenger RNA (mRNA) codons and the overall efficiency of protein synthesis.
A pivotal study quantitatively assessed the impact of the s2U modification on the binding of a tRNALys anticodon stem-loop (ASL) to AAA-programmed ribosomes. The results, summarized in the table below, clearly indicate that the single sulfur atom substitution in the wobble position is sufficient to restore ribosomal binding to a level comparable to that of the native, fully modified tRNA.
| tRNA Anticodon Stem-Loop (ASL) | Ribosome Binding Affinity (Kd) |
| Unmodified ASLLysUUU | No detectable binding |
| s2U-modified ASLLysSUU | 176 ± 62 nM |
| Native tRNALysSUU | 70 ± 7 nM |
| Unmodified ASLPheGAA | 136 ± 49 nM |
| Native tRNAPheGmAA | 103 ± 19 nM |
Data sourced from a study on the effect of the s2U modification.[1]
The unmodified tRNALys anticodon stem-loop showed no discernible binding to the ribosome, highlighting the critical role of this modification. In contrast, the introduction of the s2U modification alone resulted in a binding affinity comparable to that of a naturally binding unmodified tRNAPhe ASL, and approaching that of the native, fully modified tRNALys.[1] This demonstrates that the 2-thiouridine component of nm5s2U is a major determinant for efficient ribosome interaction.
Experimental Protocols for Validating Ribosome Binding
To enable researchers to independently validate these findings, this section provides detailed methodologies for key experiments used to assess tRNA-ribosome interactions.
Ribosome Filter Binding Assay
This technique is a classic and straightforward method to measure the binding affinity between RNA and proteins, in this case, tRNA and ribosomes.
Principle: A mixture of radiolabeled tRNA and ribosomes is passed through a nitrocellulose filter. Proteins and protein-RNA complexes are retained on the filter, while unbound RNA passes through. The amount of radioactivity retained on the filter is proportional to the amount of tRNA bound to the ribosomes.
Detailed Protocol:
-
Preparation of Components:
-
Purify ribosomes and tRNA of interest. The tRNA should be radiolabeled, typically with 32P at the 5' end.
-
Prepare a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
-
Binding Reaction:
-
In a series of tubes, mix a constant, low concentration of radiolabeled tRNA with increasing concentrations of ribosomes.
-
Include a negative control with no ribosomes.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Set up a dot-blot or filter manifold apparatus with nitrocellulose membranes pre-soaked in binding buffer.
-
Apply each binding reaction to a separate well and apply a gentle vacuum to draw the liquid through the filter.
-
Wash each filter with a small volume of cold binding buffer to remove non-specifically bound tRNA.
-
-
Quantification:
-
Dry the filters and quantify the retained radioactivity using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Plot the amount of bound tRNA as a function of the ribosome concentration.
-
Fit the data to a binding isotherm (e.g., a hyperbolic or sigmoidal curve) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
-
Sucrose (B13894) Gradient Centrifugation
This method separates molecules based on their size and shape as they move through a density gradient, allowing for the analysis of ribosome-tRNA complexes.
Principle: A cell lysate or a mixture of purified components is layered onto a sucrose gradient and subjected to ultracentrifugation. Larger complexes, such as ribosomes bound to tRNA and mRNA (polysomes), will sediment further down the gradient than individual ribosomal subunits or free tRNA.
Detailed Protocol:
-
Gradient Preparation:
-
Prepare linear sucrose gradients (e.g., 10-40% or 15-50%) in centrifuge tubes using a gradient maker. The sucrose solutions should be prepared in a buffer that maintains the integrity of the ribosomes (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2).
-
-
Sample Preparation and Loading:
-
Prepare the cell lysate or the in vitro binding reaction. To "freeze" the ribosome-tRNA complexes, cycloheximide (B1669411) (for eukaryotes) or chloramphenicol (B1208) (for prokaryotes) can be added.
-
Carefully layer the sample on top of the sucrose gradient.
-
-
Ultracentrifugation:
-
Centrifuge the gradients at high speed (e.g., 100,000 x g) for several hours at 4°C. The exact time and speed will depend on the rotor and the desired separation.
-
-
Fractionation and Analysis:
-
After centrifugation, carefully fractionate the gradient from top to bottom.
-
The absorbance at 260 nm of each fraction is measured to generate a polysome profile, which shows the distribution of ribosomal subunits, monosomes, and polysomes.
-
The RNA from each fraction can be extracted and analyzed by northern blotting or RT-qPCR to determine the location of the specific tRNA of interest within the gradient, thus indicating its association with ribosomes.
-
Toeprinting Assay
This is a powerful primer extension inhibition assay used to map the precise location of ribosomes on an mRNA molecule and to assess the formation of translation initiation and elongation complexes.
Principle: A DNA primer complementary to a region downstream of the ribosome binding site on the mRNA is used for reverse transcription. When the reverse transcriptase encounters a ribosome bound to the mRNA, it is blocked, resulting in a truncated cDNA product. The length of this "toeprint" fragment indicates the position of the leading edge of the ribosome.
Detailed Protocol:
-
Complex Formation:
-
Incubate the mRNA of interest with purified ribosomes (or ribosomal subunits) and the specific tRNA (modified or unmodified) in a suitable binding buffer.
-
For initiation complex analysis, initiator tRNA (fMet-tRNAfMet in bacteria) is used.
-
-
Primer Annealing:
-
Add a 32P-labeled DNA primer that anneals to the mRNA downstream of the expected ribosome binding site.
-
-
Primer Extension:
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs.
-
Allow the reaction to proceed for a defined period.
-
-
Analysis of Products:
-
Stop the reaction and purify the cDNA products.
-
Separate the cDNA products by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder generated from the same mRNA and primer.
-
The appearance of a specific band (the toeprint) that is dependent on the presence of both the ribosome and the tRNA indicates the formation of a stable complex. The intensity of the toeprint band can be used to quantify the extent of complex formation.
-
Signaling Pathways Influenced by nm5s2U and Ribosome Binding
The modification of tRNA with nm5s2U is not only crucial for the mechanics of translation but is also integrated into cellular signaling networks that respond to nutrient availability and stress. Deficiencies in the related mcm5s2U modification have been shown to impact the Target of Rapamycin (TOR) and the General Amino Acid Control (GAAC) pathways.
The Role of tRNA Modifications in the TOR Signaling Pathway
The TOR pathway is a central regulator of cell growth and proliferation in response to nutrient availability. When nutrients are abundant, TOR is active and promotes protein synthesis. Under nutrient-limiting conditions, TOR is inhibited, leading to a decrease in global translation and the activation of stress-response programs like autophagy.
References
Safety Operating Guide
Proper Disposal of 5-(Aminomethyl)-2-thiouridine: A Guide for Laboratory Professionals
The proper disposal of 5-(Aminomethyl)-2-thiouridine, a modified nucleoside analog used in various research applications, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical nature as a thiouridine analog, it should be handled as a potentially hazardous substance. This guide provides detailed procedures for its safe disposal, in line with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available from the manufacturer. In the absence of a specific SDS, this compound should be treated with the same precautions as other hazardous chemical waste.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, requires its collection as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label this compound waste as "Hazardous Chemical Waste."
-
Segregate it from other waste streams such as radioactive or biological waste.
-
Avoid mixing it with incompatible chemicals.
2. Waste Collection:
-
Solid Waste:
-
Collect pure this compound powder and any contaminated materials (e.g., weighing boats, contaminated paper towels) in a designated, leak-proof container with a secure lid.
-
The container must be clearly labeled with the chemical name and a hazardous waste sticker.
-
-
Liquid Waste (Aqueous and Organic Solutions):
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible waste container (plastic is often preferred).
-
The container must be kept closed except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name of all constituents, and their approximate concentrations.
-
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.
4. Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do not transport the hazardous waste outside of your designated laboratory area.
Quantitative Data for Chemical Waste Handling
The following table summarizes key quantitative parameters for the handling and storage of hazardous chemical waste, based on general university guidelines. Researchers should always consult their institution's specific policies.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons | University of Pennsylvania EHRS |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS |
| Container Fill Level | Do not overfill; leave headspace for expansion | General Best Practice |
| Aqueous Waste pH | Adjust to between 5.5 and 10.5 before pickup if required by EHS | General Best Practice |
Experimental Protocols Cited
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving the use of this compound. For detailed methodologies on its application in research, please refer to relevant scientific literature.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Essential Safety and Logistics for Handling 5-(Aminomethyl)-2-thiouridine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 5-(Aminomethyl)-2-thiouridine, including operational and disposal plans. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following guidance is based on best practices for handling modified nucleosides and potentially hazardous research chemicals.
It is critical to obtain the specific SDS from your supplier for definitive safety information.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for any new experimental protocol involving this compound. The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety principles.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Safety glasses with side shields.[1] | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1] |
| Hand Protection | Disposable nitrile gloves.[1] | Double-gloving with nitrile gloves may be necessary for extended handling. Change gloves immediately if contaminated.[1] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[1][2] | A chemically resistant gown should be considered, especially when handling larger quantities or for procedures with a high likelihood of contamination.[3] |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator (e.g., N95) may be necessary if handling the powder outside of a fume hood or if there is a risk of generating dust or aerosols.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
-
Preparation and Pre-Handling Check:
-
Ensure a current and specific Safety Data Sheet (SDS) for this compound is available and has been reviewed by all personnel involved.
-
Verify that the work area is clean and uncluttered.[2]
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower and ensure they are accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Solid Compound:
-
When weighing and handling the powdered form of this compound, perform these tasks within a certified chemical fume hood to prevent inhalation of any dust.[4]
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Avoid creating dust.
-
Keep the container of the solid compound tightly sealed when not in use.[4]
-
-
Preparing Solutions:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile or the solution process may generate aerosols, perform this task in a chemical fume hood.
-
Clearly label all solutions with the chemical name, concentration, date, and appropriate hazard warnings.[4]
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste.
-
This includes unused solid compound, solutions, contaminated PPE (gloves, weigh boats, pipette tips, etc.), and any materials used for spill cleanup.
-
-
Waste Collection and Storage:
-
Collect all contaminated solid and liquid waste in clearly labeled, sealed, and chemically compatible waste containers.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Procedure:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not pour chemical waste down the drain.[5]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
